molecular formula C5H7NO2 B2642139 (5-Methyl-1,3-oxazol-4-yl)methanol CAS No. 874821-67-7

(5-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B2642139
CAS No.: 874821-67-7
M. Wt: 113.116
InChI Key: FKQJNZYJRXRLNZ-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-oxazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.116. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJNZYJRXRLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-Methyl-1,3-oxazol-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (5-Methyl-1,3-oxazol-4-yl)methanol (CAS No. 874821-67-7) is a substituted oxazole that has emerged as a versatile and highly valuable building block in the field of drug discovery and development. Its unique structural arrangement, featuring a reactive primary alcohol and a strategically positioned methyl group on the stable oxazole core, provides medicinal chemists with a robust scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a detailed and validated synthetic protocol, thorough analytical characterization, and a discussion of its application in the synthesis of advanced therapeutic agents, such as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This motif is considered a "privileged scaffold" in medicinal chemistry, as it is frequently found in a wide array of biologically active natural products and synthetic compounds.[1][2] The oxazole core is bioisosterically similar to other functional groups, enabling it to engage in various non-covalent interactions with biological targets like enzymes and receptors, yet it often imparts favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[2][3]

This compound, in particular, offers two distinct points for chemical modification: the nucleophilic hydroxymethyl group at the 4-position and the methyl group at the 5-position. The primary alcohol is readily oxidized to an aldehyde or carboxylic acid, or can be used in etherification and esterification reactions, making it a key handle for molecular elaboration.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and analytical method development.

PropertyValueSource
CAS Number 874821-67-7[4]
Molecular Formula C₅H₇NO₂[4]
Molecular Weight 113.11 g/mol [4]
Appearance Yellowish powder[4]
Melting Point 47-49 °C[4]
InChI Key FKQJNZYJRXRLNZ-UHFFFAOYSA-N[5]
SMILES CC1=C(N=CO1)CO[5]

Synthesis and Purification Protocol

The most efficient and widely cited synthesis of this compound involves the selective reduction of its corresponding ethyl ester precursor, ethyl 5-methyloxazole-4-carboxylate. The following protocol is a robust and scalable method for its preparation.[4]

Mechanistic Rationale and Reagent Choice

The core of this transformation is the reduction of an ester to a primary alcohol. Lithium borohydride (LiBH₄) is the reagent of choice for this specific synthesis. While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could achieve this, LiBH₄ is significantly milder and more chemoselective. This is advantageous as it reduces the risk of over-reduction or undesired side reactions with the oxazole ring, which can be sensitive to harsh reagents. The reaction is typically performed in a mixture of tetrahydrofuran (THF) and methanol. THF serves as the primary inert solvent, while methanol acts as a co-solvent and proton source during the work-up phase to quench the reaction and protonate the resulting alkoxide.[4]

Detailed Step-by-Step Synthetic Protocol
  • Reaction Setup: To a solution of ethyl 5-methyloxazole-4-carboxylate (1 equivalent) in a 2:1 mixture of THF and Methanol, add Lithium Borohydride (LiBH₄, 2.5 equivalents) in small portions at ambient temperature. Causality: Portion-wise addition is crucial to control the initial exotherm and prevent runaway reactions.

  • Reaction Progression: Heat the resulting mixture to 55 °C and maintain stirring overnight (approximately 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Reaction Quench: After cooling the mixture to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by the addition of solid NH₄Cl.[4] Causality: The NH₄Cl quench is a standard procedure to neutralize the reaction and decompose any excess LiBH₄ safely.

  • Solvent Removal: Reduce the majority of the organic solvent volume using a rotary evaporator under reduced pressure.[4]

  • Extraction: Dilute the remaining residue with ethyl acetate (EtOAc). A precipitate will form, which should be removed by filtration. Wash the filtered solid with hot ethyl acetate.[4]

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification

The crude material is purified by column chromatography on silica gel.[4]

  • Stationary Phase: Silica Gel

  • Mobile Phase: A 25:1 mixture of Chloroform (CHCl₃) and Methanol (MeOH)

  • Result: The final product is obtained as a yellowish powder with a typical yield of around 69%.[4]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start Ethyl 5-methyloxazole- 4-carboxylate Reagents LiBH₄, THF/MeOH Start->Reagents Add Reaction Heat to 55°C, 16h Reagents->Reaction Conditions Quench Quench with NH₄Cl Reaction->Quench Extract Extract with EtOAc Quench->Extract Purify Silica Gel Chromatography (25:1 CHCl₃/MeOH) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical and Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following data serves as a reference for quality control.[4]

TechniqueData Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.71 (s, 1H, oxazole H-2), δ 4.48 (s, 2H, -CH₂OH), δ 4.20 (br. s, 1H, -OH), δ 2.29 (s, 3H, -CH₃). The singlet at 7.71 ppm is characteristic of the lone proton on the oxazole ring.
¹³C NMR (126 MHz, CDCl₃)δ 149.4, 145.4, 133.7, 55.5 (-CH₂OH), 10.0 (-CH₃). The peak at 55.5 ppm confirms the presence of the hydroxymethyl carbon.
Mass Spec. (CI)m/z 114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%). The base peak at m/z 96 corresponds to the highly stable fragment resulting from the loss of the hydroxyl group.

Applications in Medicinal Chemistry: A Precursor for RIPK1 Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for more complex, high-value molecules. A prime example is its potential role in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical kinase that regulates inflammatory signaling pathways and a form of programmed cell death called necroptosis.[4] As such, RIPK1 inhibitors are being actively investigated as treatments for autoimmune diseases and certain cancers.[4]

Recent studies have detailed the synthesis of potent RIPK1 inhibitors that feature complex amide backbones.[4] A common synthetic strategy involves the coupling of a heterocyclic amine with a heterocyclic carboxylic acid. This compound is an ideal precursor for the carboxylic acid component of such molecules. The primary alcohol can be cleanly oxidized to the corresponding carboxylic acid, which can then be activated and coupled with various amine-containing fragments using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

Logical Pathway for Application

G Start This compound (Target Compound) Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Acid 5-Methyl-1,3-oxazole- 4-carboxylic acid Oxidation->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Inhibitor Complex RIPK1 Inhibitor (Lead Compound) Coupling->Inhibitor Amine Amine-containing Fragment (e.g., Substituted Indole) Amine->Coupling Target RIPK1 Kinase (Biological Target) Inhibitor->Target Inhibits

Caption: Synthetic utility of the title compound as a precursor for RIPK1 inhibitors.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent. Based on the available Safety Data Sheet (SDS), the following precautions should be observed.[4]

  • Hazard Identification: While a full toxicological profile is not available, similar compounds may cause skin, eye, and respiratory irritation. Assume the compound is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple heterocyclic alcohol; it is a strategically designed building block that offers significant advantages in the synthesis of complex molecules. Its validated and high-yielding synthetic route, combined with the versatile reactivity of its hydroxymethyl group, makes it an indispensable tool for medicinal chemists. Its demonstrated potential as a precursor for advanced therapeutic targets, such as RIPK1 inhibitors, underscores its importance and ensures its continued application in the future of drug discovery.

References

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (5-Methyl-1,3-oxazol-4-yl)methanol

This compound is a heterocyclic organic compound featuring a substituted oxazole ring. The oxazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold in designing molecules with diverse biological activities.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. Understanding these properties is paramount, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.

Core Physicochemical and Structural Data

A foundational understanding of a molecule begins with its fundamental properties. The data presented below has been consolidated from verified chemical databases and literature.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 874821-67-7[2]
Molecular Formula C₅H₇NO₂[2]
Molecular Weight 113.11 g/mol [2]
Appearance Yellowish powder[2]
Melting Point 47-49°C[2]

Structural Elucidation through Spectroscopic Analysis

The confirmation of a molecule's chemical structure is the bedrock of all subsequent analysis. Spectroscopic methods provide an unambiguous fingerprint of the compound's atomic arrangement and electronic environment. The data presented here is derived from the synthesis and characterization reported by Slobodyanyuk et al. (2019).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear signature of the compound's structure.

    • δ 7.71 ppm (1H, s): This singlet corresponds to the proton at the C2 position of the oxazole ring (H-oxazole). Its downfield shift is characteristic of an acidic proton on an electron-deficient aromatic system.

    • δ 4.48 ppm (2H, s): This singlet represents the two protons of the hydroxymethyl group (-CH₂OH), indicating they are chemically equivalent.

    • δ 4.20 ppm (1H, br. s): A broad singlet for the hydroxyl proton (-OH). Broadening is typical due to chemical exchange.

    • δ 2.29 ppm (3H, s): This singlet corresponds to the three equivalent protons of the methyl group (-CH₃) attached to the C5 position of the oxazole ring.[2]

  • ¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum complements the proton data, identifying each unique carbon environment.

    • δ 149.4, 145.4, 133.7 ppm: These signals correspond to the three carbon atoms within the oxazole ring. The specific assignment requires more advanced 2D NMR techniques, but their chemical shifts are well within the expected range for this heterocyclic system.[2][3]

    • δ 55.5 ppm: This signal is assigned to the carbon of the hydroxymethyl group (-CH₂OH).

    • δ 10.0 ppm: This upfield signal represents the carbon of the methyl group (-CH₃).[2]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its identity.

  • Mass Spectrum (Chemical Ionization, CI):

    • m/z 114 [M+H]⁺ (58%): This peak represents the protonated parent molecule, confirming the molecular weight of 113.11 g/mol .

    • m/z 96 [M-OH]⁺ (100%): The base peak corresponds to the loss of the hydroxyl group, a common and favorable fragmentation pathway for primary alcohols, resulting in a stable carbocation.[2]

Experimental Determination of Critical Physicochemical Properties

For any compound entering a drug discovery pipeline, three parameters are of paramount importance: solubility, lipophilicity, and ionization state. The following sections detail authoritative, self-validating protocols for their determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility is a leading cause of failure in drug development.[4] The gold-standard "shake-flask" method is recommended for its reliability.[5]

This protocol is designed to ensure that a true equilibrium is reached between the solid-state compound and the saturated aqueous solution.

  • Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Compound Addition: Add an excess amount of this compound to a known volume of the PBS buffer in a glass vial. The excess solid should be clearly visible. Causality: Adding a visible excess ensures that the resulting solution will be saturated.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (typically 25°C or 37°C) for at least 24-48 hours. Causality: Extended agitation at a controlled temperature is crucial to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any fine particulates. Trustworthiness: This dual separation process (centrifugation and filtration) is a self-validating step to guarantee the sample is free of undissolved solid, which would otherwise artificially inflate the measured solubility.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This requires creating a standard curve with known concentrations of the compound.

  • Data Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification Prep_Media Prepare PBS Buffer (pH 7.4) Add_Compound Add Excess Compound to Buffer Prep_Media->Add_Compound Shake Agitate at Constant Temp (24-48 hours) Add_Compound->Shake Settle Let Settle (1 hr) Shake->Settle Centrifuge Centrifuge Samples Settle->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC Analyze via HPLC-UV Filter->HPLC Report Report Solubility (mg/mL) HPLC->Report

Caption: Workflow for the shake-flask solubility protocol.

Lipophilicity (LogP): A Predictor of ADME Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance. It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7] A LogP value between 1 and 3 is often considered optimal for oral drug absorption.

  • Solvent Preparation: Prepare the two phases. The aqueous phase is typically a buffer (e.g., PBS at pH 7.4). The organic phase is n-octanol. Pre-saturate each solvent by mixing them vigorously together for several hours, then allowing them to separate. Causality: Pre-saturation is critical to prevent volume changes in the phases during the experiment, which would alter the concentration and lead to inaccurate results.

  • Compound Dosing: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the dosed aqueous phase (e.g., a 1:1 volume ratio).

  • Equilibration: Seal the vial and shake vigorously for several hours to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Sampling and Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a suitable method like HPLC-UV.[8]

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [organic] / [aqueous]

    • LogP = log₁₀(P)[6]

G node_octanol n-Octanol Phase Lipophilic Environment [Compound]organic node_water Aqueous Phase (pH 7.4) Hydrophilic Environment [Compound]aqueous Compound C Compound->node_octanol Compound2 C Compound2->node_octanol Compound3 C Compound4 C Compound4->node_water label_logp LogP = log₁₀ ( [organic] / [aqueous] )

Caption: Partitioning of a compound between two immiscible phases.

Synthesis and Purification Workflow

The compound can be reliably synthesized via the reduction of its corresponding ester, a common and scalable chemical transformation.[2]

  • Dissolution: Dissolve the starting material, ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE (0.194 mol), in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) (450 ml).

  • Reduction: Add lithium borohydride (LiBH₄, 0.485 mol) to the solution in small portions at room temperature. Causality: LiBH₄ is a selective reducing agent that efficiently converts esters to primary alcohols. Portion-wise addition controls the exothermic reaction.

  • Heating: Heat the resulting mixture at 55°C overnight to drive the reaction to completion.

  • Quenching: Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution followed by solid NH₄Cl. Causality: The NH₄Cl quench neutralizes the reactive borohydride species and hydrolyzes the borate-ester intermediates.

  • Workup & Extraction: Evaporate most of the solvent under reduced pressure. Dilute the residue with ethyl acetate (EtOAc) and filter to remove inorganic salts. The filtrate, containing the crude product, is dried over sodium sulfate (Na₂SO₄).

  • Purification: Purify the crude product by column chromatography on silica gel using a chloroform-methanol (25:1) eluent system to yield this compound as a yellowish powder.[2]

G Ester Ethyl 5-Methyloxazole- 4-Carboxylate Reagents + LiBH₄ in THF/MeOH Ester->Reagents Reaction Heat at 55°C Reagents->Reaction Quench Quench with NH₄Cl Reaction->Quench Workup Extraction with EtOAc Quench->Workup Purify Silica Gel Chromatography Workup->Purify Product (5-Methyl-1,3-oxazol- 4-yl)methanol Purify->Product

Caption: Key steps in the synthesis of the title compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, standard laboratory precautions for handling fine organic chemicals should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The solvents used in its synthesis, such as methanol and tetrahydrofuran, are flammable and toxic.[9] Care should be taken to avoid inhalation, ingestion, and skin contact.

References

An In-Depth Technical Guide to (5-Methyl-1,3-oxazol-4-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (5-methyl-1,3-oxazol-4-yl)methanol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, detailed synthetic protocols with mechanistic insights, reactivity profile, and its potential as a scaffold in the design of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The unique arrangement of its substituents—a methyl group at the 5-position and a hydroxymethyl group at the 4-position—confers a specific set of electronic and steric properties that are advantageous for molecular design in medicinal chemistry.

The oxazole ring itself is an important pharmacophore, known to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets.[1] The hydroxymethyl group provides a key functional handle for further chemical modification and can act as a hydrogen bond donor, potentially improving solubility and target engagement. The adjacent methyl group can influence the molecule's lipophilicity and steric profile, which are critical parameters for bioavailability and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇NO₂ChemicalBook
Molecular Weight 113.11 g/mol ChemicalBook
CAS Number 874821-67-7ChemicalBook
Appearance Yellowish powderChemicalBook
Melting Point 47-49°CChemicalBook

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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; O2 [label="O", pos="-1.2,-0.2!"]; C3 [label="C", pos="-0.8,-1.2!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="1.2,-0.2!"]; H_C3 [label="H", pos="-1.3,-1.9!"];

// Methyl group on C5 C_Me [label="CH₃", pos="2.4,0.2!"];

// Hydroxymethyl group on C4 C_CH2OH [label="CH₂OH", pos="0.9,-2.4!"];

// Define edges for bonds N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- O2 [len=1.5]; O2 -- N1 [len=1.5]; C5 -- C_Me [len=1.5]; C4 -- C_CH2OH [len=1.5]; C3 -- H_C3 [len=1.0]; }

Figure 1: 2D representation of the molecular structure of this compound.

Synthesis and Mechanistic Insights

A reliable and scalable synthesis of this compound is crucial for its application in research and development. A common and efficient method involves the reduction of a corresponding ester, ethyl 5-methyloxazole-4-carboxylate.

Experimental Protocol: Reduction of Ethyl 5-Methyloxazole-4-carboxylate

This protocol is adapted from established literature procedures.[2]

Step 1: Reaction Setup

  • Dissolve ethyl 5-methyloxazole-4-carboxylate (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • In a separate flask, prepare a solution of lithium borohydride (LiBH₄, 2.5 equivalents) in THF.

Step 2: Reduction

  • At room temperature, add the lithium borohydride solution dropwise to the ester solution.

  • Heat the resulting mixture to 55°C and stir overnight.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by solid NH₄Cl.

  • Evaporate the bulk of the organic solvents under reduced pressure.

  • Dilute the residue with ethyl acetate (EtOAc) and filter to remove inorganic salts.

  • Wash the precipitate with hot EtOAc.

  • Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a chloroform-methanol eluent system.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Lithium borohydride (LiBH₄) is selected over the more common sodium borohydride (NaBH₄) for its enhanced reactivity, which is necessary for the efficient reduction of esters to alcohols.[3][4][5] NaBH₄ is generally not strong enough to reduce esters under standard conditions.[5] The higher reactivity of LiBH₄ is attributed to the greater polarization of the carbonyl substrate through complexation with the lithium cation, which acts as a Lewis acid, making the carbonyl carbon more susceptible to nucleophilic attack by the hydride.[3][6]

  • Solvent System (THF/Methanol): The use of a mixed solvent system is strategic. THF is an excellent solvent for both the ester and the lithium borohydride. The inclusion of methanol can enhance the reducing power of LiBH₄.[7][8] Methanol can protonate the intermediate alkoxide, and the resulting methoxyborohydride species can be a more potent hydride donor.[9]

  • Work-up Procedure: The addition of ammonium chloride is a standard quenching procedure for hydride reductions. It neutralizes any remaining reducing agent and protonates the resulting alkoxide to yield the final alcohol product.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product start Ethyl 5-methyloxazole-4-carboxylate reagents 1. LiBH₄, THF/MeOH 2. 55°C, Overnight start->reagents Reduction workup 1. NH₄Cl (aq) 2. EtOAc Extraction 3. Column Chromatography reagents->workup Isolation product This compound workup->product

Figure 2: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization and Interpretation

Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The following data is consistent with the expected structure.[2]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.71 (s, 1H, H-oxazole), 4.48 (s, 2H, CH₂OH), 4.20 (br. s, 1H, OH), 2.29 (s, 3H, CH₃)
¹³C NMR (126 MHz, CDCl₃) δ 149.4, 145.4, 133.7, 55.5, 10.0
Mass Spectrometry (CI) m/z 114 [M+H]⁺, 96 [M-OH]⁺
Interpretation of Spectroscopic Data
  • ¹H NMR: The singlet at 7.71 ppm is characteristic of the proton at the 2-position of the oxazole ring. The singlet at 4.48 ppm, integrating to two protons, corresponds to the methylene protons of the hydroxymethyl group. The broad singlet at 4.20 ppm is indicative of the hydroxyl proton, which is often broad due to chemical exchange. The singlet at 2.29 ppm, integrating to three protons, confirms the presence of the methyl group.

  • ¹³C NMR: The spectrum displays five distinct carbon signals, consistent with the molecular structure. The signals at 149.4, 145.4, and 133.7 ppm are in the aromatic region, corresponding to the carbons of the oxazole ring. The signal at 55.5 ppm is attributed to the methylene carbon of the hydroxymethyl group, and the upfield signal at 10.0 ppm corresponds to the methyl carbon.

  • Mass Spectrometry: The chemical ionization mass spectrum shows a peak at m/z 114, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 113. A significant fragment at m/z 96 represents the loss of a hydroxyl radical, a common fragmentation pathway for primary alcohols.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a versatile scaffold for the synthesis of more complex molecules in drug discovery programs.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality is a key site for derivatization. It can undergo a variety of transformations, including:

  • Oxidation: Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, providing access to a different set of functional groups for further elaboration.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties.

  • Halogenation: Conversion of the alcohol to a halide (e.g., using thionyl chloride or phosphorus tribromide) transforms it into an excellent electrophile for nucleophilic substitution reactions.

Reactivity of the Oxazole Ring

The oxazole ring is relatively stable but can participate in several types of reactions:

  • Electrophilic Aromatic Substitution: While the oxazole ring is generally electron-deficient, the presence of the methyl and hydroxymethyl groups can influence its reactivity towards electrophiles.

  • Metalation: Deprotonation of the C-2 proton with a strong base, followed by quenching with an electrophile, is a common strategy for functionalizing the oxazole ring.

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to substituted pyridines.

Potential Therapeutic Applications

The 4-hydroxymethyl-5-methyl-1,3-oxazole scaffold is a valuable building block for the synthesis of compounds targeting a range of diseases. While no marketed drugs currently contain this exact core, its structural motifs are present in various biologically active molecules. For instance, oxazole derivatives are known to exhibit anti-inflammatory, anticancer, and antimicrobial properties.[1] The ability to easily diversify the hydroxymethyl group makes this scaffold particularly attractive for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • In Case of Exposure:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and multiple points for chemical modification make it an attractive scaffold for the development of novel therapeutic agents. The insights provided in this guide are intended to support researchers and drug development professionals in leveraging the unique properties of this compound in their scientific endeavors.

References

Spectroscopic Data of (5-Methyl-1,3-oxazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for (5-Methyl-1,3-oxazol-4-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active compounds, acting as a versatile pharmacophore that can engage with a wide range of biological targets.[1][2][3] Understanding the structural and electronic properties of substituted oxazoles like this compound through spectroscopic analysis is fundamental for the rational design of novel therapeutic agents.[4]

This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in established scientific principles. The methodologies described are designed to be self-validating, providing a robust framework for the characterization of this and similar small molecules.

Molecular Structure and Overview

This compound is a substituted oxazole with the molecular formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol .[5][6] The structural arrangement of its functional groups—a methyl group, a hydroxymethyl group, and the oxazole ring—gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules by observing the magnetic properties of atomic nuclei.[7][8][9] For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The spectrum for this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[5]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.71Singlet1HOxazole ring proton (H-2)
4.48Singlet2HMethylene protons (-CH₂OH)
4.20Broad Singlet1HHydroxyl proton (-OH)
2.29Singlet3HMethyl protons (-CH₃)

Data sourced from Chemicalbook.[5]

Interpretation:

  • δ 7.71 (s, 1H): This downfield singlet corresponds to the proton at the 2-position of the oxazole ring. Its significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms within the aromatic ring.

  • δ 4.48 (s, 2H): This singlet is assigned to the two protons of the methylene group (-CH₂-). The absence of splitting indicates no adjacent protons.

  • δ 4.20 (br s, 1H): The broad singlet is characteristic of a hydroxyl proton, which can undergo chemical exchange.

  • δ 2.29 (s, 3H): This upfield singlet is attributed to the three equivalent protons of the methyl group attached to the oxazole ring.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve sample in CDCl₃ tms Add TMS as internal standard dissolve->tms instrument Acquire spectrum on 400 MHz NMR tms->instrument process Fourier Transform & Phase Correction instrument->process integrate Integrate signals process->integrate assign Assign chemical shifts integrate->assign

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum for this compound was recorded at 126 MHz in CDCl₃.[5]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
149.4C-5 (quaternary)
145.4C-2
133.7C-4 (quaternary)
55.5-CH₂OH
10.0-CH₃

Data sourced from Chemicalbook.[5]

Interpretation:

  • δ 149.4, 145.4, and 133.7: These downfield signals are characteristic of the sp²-hybridized carbon atoms within the heterocyclic aromatic ring. The carbons attached to heteroatoms (C-2 and C-5) are the most deshielded.

  • δ 55.5: This signal corresponds to the carbon of the hydroxymethyl group.

  • δ 10.0: The most upfield signal is assigned to the methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[10] For this compound, Chemical Ionization (CI) was used, which is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecular ion peak.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
11458[M+H]⁺ (Protonated Molecule)
96100[M-OH]⁺ (Loss of hydroxyl group)

Data sourced from Chemicalbook.[5]

Interpretation:

  • m/z 114 [M+H]⁺: This peak represents the protonated molecule, confirming the molecular weight of the compound as 113 g/mol . The presence of a strong protonated molecular ion is a key feature of chemical ionization.

  • m/z 96 [M-OH]⁺: This is the base peak, indicating the most abundant ion in the spectrum. It corresponds to the loss of a hydroxyl group (-OH, 17 amu) from the protonated molecule, which is a common fragmentation pathway for alcohols.

Mass_Spec_Fragmentation Molecule This compound MW = 113 Protonated [M+H]⁺ m/z = 114 Molecule->Protonated Chemical Ionization Fragment [M-OH]⁺ m/z = 96 Protonated->Fragment Fragmentation (-OH)

Caption: Fragmentation pathway in Chemical Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchAlcohol (-OH)
~3100-3000C-H stretchOxazole ring
~2950-2850C-H stretch-CH₃ and -CH₂-
~1600-1650C=N stretchOxazole ring
~1500-1580C=C stretchOxazole ring
~1000-1300C-O stretchAlcohol & Oxazole ring

Interpretation:

  • A broad band around 3400 cm⁻¹ is expected due to the O-H stretching of the alcohol group, broadened by hydrogen bonding.

  • C-H stretching vibrations for the aromatic oxazole ring are anticipated just above 3000 cm⁻¹ .

  • Aliphatic C-H stretches from the methyl and methylene groups should appear just below 3000 cm⁻¹ .

  • The characteristic C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region.[10]

  • Strong C-O stretching bands from the alcohol and the ether linkage within the oxazole ring would be prominent in the fingerprint region, between 1000-1300 cm⁻¹ .

Experimental Protocols

The spectroscopic data presented were obtained following standard analytical procedures. The synthesis of the compound provides the basis for obtaining a pure sample for analysis.

Synthesis of this compound

The synthesis was adapted from a procedure described in Chemistry of Heterocyclic Compounds.[5]

  • Dissolution: Dissolve the starting material, ethyl 5-methyloxazole-4-carboxylate, in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Reduction: Add lithium borohydride (LiBH₄) in small portions to the solution at room temperature.

  • Heating: Heat the resulting mixture at 55°C overnight.

  • Quenching: Cool the mixture to room temperature and add saturated aqueous ammonium chloride (NH₄Cl) followed by solid NH₄Cl.

  • Work-up: Evaporate most of the solvent under reduced pressure. Dilute the residue with ethyl acetate (EtOAc) and filter the precipitate.

  • Extraction & Purification: Dry the filtrate over sodium sulfate (Na₂SO₄), evaporate the solvent, and purify the crude product by column chromatography on silica gel.

This protocol yields this compound as a yellowish powder.[5]

Conclusion

The collective spectroscopic data provide an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon and proton skeletons, while mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern. The predicted infrared spectrum complements this data by identifying the key functional groups present. This guide serves as a foundational resource for researchers working with this compound, enabling its confident identification and use in further synthetic and medicinal applications.

References

1H NMR and 13C NMR spectrum of (5-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Methyl-1,3-oxazol-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities, particularly within the domain of heterocyclic chemistry, which forms the backbone of numerous pharmaceutical agents. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, a substituted oxazole of interest in medicinal chemistry. Authored from the perspective of a seasoned application scientist, this document moves beyond mere data reporting to explain the causal relationships between molecular structure and spectral output. It offers researchers, scientists, and drug development professionals a practical framework for interpreting the NMR data of this and related heterocyclic systems, including a detailed, field-tested protocol for data acquisition.

Introduction: The Oxazole Moiety and the Primacy of NMR

The 1,3-oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The precise characterization of substituted oxazoles like this compound is the foundational step in understanding its chemical reactivity, metabolic stability, and potential as a synthetic building block.

NMR spectroscopy provides an unparalleled, non-destructive view into the molecular architecture at the atomic level. By probing the magnetic environments of ¹H and ¹³C nuclei, we can definitively map the connectivity and electronic landscape of a molecule. This guide will dissect the key spectral features of this compound, providing both the data and the scientific rationale behind its interpretation.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative and qualitative map of all proton environments within a molecule. The chemical shift (δ) of each proton is highly sensitive to the local electronic structure, including inductive effects from heteroatoms and the aromatic character of the oxazole ring.[1]

Molecular Structure and Proton Designations

Caption: Structure of this compound with proton labels.

Experimental ¹H NMR Data

The following data were acquired in Deuterated Chloroform (CDCl₃) on a 400 MHz spectrometer.[2]

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
(a)7.71Singlet (s)1HOxazole H-2
(b)4.48Singlet (s)2H-CH₂OH
(c)4.20Broad Singlet (br. s)1H-OH
(d)2.29Singlet (s)3H-CH₃
Interpretation and Scientific Rationale
  • Oxazole Proton (H-2) at 7.71 ppm: The proton at the C-2 position of the oxazole ring resonates significantly downfield.[2] This is a hallmark of protons on electron-deficient aromatic rings.[3] The adjacent oxygen and nitrogen atoms are highly electronegative, inductively withdrawing electron density from C-2 and "deshielding" the attached proton, causing it to experience a stronger effective magnetic field. Its appearance as a singlet is expected, as there are no adjacent protons within a three-bond coupling distance.

  • Hydroxymethyl Protons (-CH₂OH) at 4.48 ppm: These two protons are chemically equivalent and appear as a singlet at 4.48 ppm.[2] Their downfield shift, relative to a typical aliphatic alcohol, is due to the deshielding influence of the adjacent aromatic oxazole ring and the electronegative hydroxyl oxygen. The absence of splitting indicates no coupling to the hydroxyl proton, a common phenomenon in CDCl₃ where proton exchange can be rapid enough to average out the coupling.

  • Hydroxyl Proton (-OH) at 4.20 ppm: The hydroxyl proton appears as a broad singlet.[2] The chemical shift and broadness of -OH protons are highly variable and depend on concentration, temperature, and solvent due to differences in hydrogen bonding and chemical exchange rates.

  • Methyl Protons (-CH₃) at 2.29 ppm: The three equivalent protons of the methyl group produce a sharp singlet at 2.29 ppm.[2] This chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon of an aromatic system.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. While less sensitive than ¹H NMR, it is critical for confirming the carbon skeleton.

Experimental ¹³C NMR Data

The following data were acquired in CDCl₃ on a 126 MHz spectrometer.[2]

Chemical Shift (δ, ppm)Proposed AssignmentRationale
149.4C-2Most deshielded carbon, situated between two electronegative heteroatoms (O and N).
145.4C-5sp² carbon of the oxazole ring, attached to the methyl group.
133.7C-4sp² carbon of the oxazole ring, attached to the hydroxymethyl group.
55.5-CH₂OHsp³ carbon attached to an electronegative oxygen atom.
10.0-CH₃Most shielded sp³ carbon, typical for a methyl group on an aromatic ring.
Interpretation and Scientific Rationale

The assignment of the ¹³C signals is based on established principles of carbon NMR and data from substituted oxazoles.[4]

  • Oxazole Ring Carbons (C-2, C-5, C-4): The three sp² carbons of the oxazole ring are the most downfield signals, resonating between 133 and 150 ppm. C-2 (149.4 ppm) is the most deshielded, as it is directly bonded to both the ring oxygen and nitrogen.[2][4] The relative shifts of C-4 and C-5 are influenced by their respective substituents.

  • Aliphatic Carbons (-CH₂OH and -CH₃): The sp³ carbons appear at much higher fields. The hydroxymethyl carbon (-CH₂OH) at 55.5 ppm is deshielded by the attached oxygen atom.[2] The methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing upfield at 10.0 ppm, consistent with its electronic environment.[2]

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and accuracy, a robust experimental protocol is essential. The following procedure is a self-validating system designed for acquiring high-quality NMR data for compounds of this class.

Workflow for NMR Data Acquisition

G A 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ with TMS B 2. Instrument Setup Lock on CDCl₃, tune and match probes A->B C 3. ¹H Spectrum Acquisition Standard zg30 pulse sequence B->C Shimming D 4. ¹³C Spectrum Acquisition Proton-decoupled (zgpg30) B->D Shimming E 5. Data Processing Fourier Transform, Phasing, Baseline Correction C->E D->E F 6. Data Analysis Peak picking, integration, and assignment E->F

Caption: Standard workflow for 1D NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules due to its relatively inert nature and minimal proton signal overlap.[5][6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

    • Perform automatic or manual tuning and matching of the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is a critical step for achieving high resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard 30° pulse sequence (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled sequence with a 30° pulse (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets for each unique carbon, which aids interpretation.

    • Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) to the frequency domain (spectrum).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (CDCl₃: δ = 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[5]

    • Integrate the ¹H signals and pick all peaks in both spectra for final analysis.

Part 4: Advanced Structural Validation with 2D NMR

While 1D NMR provides a robust initial assignment, unequivocal confirmation is best achieved through two-dimensional (2D) NMR experiments. For a molecule like this, an HSQC (Heteronuclear Single Quantum Coherence) experiment would be invaluable.

HSQC Correlation Concept

An HSQC experiment correlates carbon nuclei with their directly attached protons, providing definitive C-H connectivity.

Caption: Conceptual HSQC plot showing direct ¹H-¹³C bond correlations.

This experiment would show a cross-peak connecting the ¹H signal at 2.29 ppm to the ¹³C signal at 10.0 ppm, confirming their assignment as the -CH₃ group. Similarly, it would link the 4.48 ppm proton signal to the 55.5 ppm carbon signal (-CH₂OH) and the 7.71 ppm proton signal to the 149.4 ppm carbon signal (C-2), thereby validating the entire structural assignment with the highest degree of confidence.[7]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its distinct molecular structure. The downfield shift of the C-2 proton, the characteristic signals of the methyl and hydroxymethyl substituents, and the predictable pattern of the carbon signals provide a complete and unambiguous spectral fingerprint. By employing the robust experimental protocol detailed herein and leveraging advanced techniques like HSQC for confirmation, researchers can confidently characterize this and similar heterocyclic molecules, accelerating the pace of discovery in medicinal and materials chemistry.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (5-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (5-Methyl-1,3-oxazol-4-yl)methanol in Medicinal Chemistry

This compound is a heterocyclic compound featuring a substituted oxazole core. The oxazole motif is a crucial scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern of a methyl group at the 5-position and a hydroxymethyl group at the 4-position imparts distinct physicochemical properties that influence its reactivity, metabolic stability, and potential as a synthetic building block in drug discovery.

Accurate and robust analytical methodologies are paramount for the characterization of such novel chemical entities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as an indispensable tool for the structural elucidation and quantification of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing a systematic approach to its analysis, from chromatographic separation to the interpretation of its fragmentation patterns under electrospray ionization (ESI) conditions.

Strategic Approach to LC-MS Method Development

The inherent polarity of this compound, conferred by the nitrogen and oxygen heteroatoms of the oxazole ring and the hydroxyl group, presents a challenge for traditional reversed-phase liquid chromatography. Therefore, a thoughtful approach to method development is crucial to achieve adequate retention and separation from potential impurities or metabolites.

Chromatographic Considerations for a Polar Heterocycle

Standard C18 columns often provide insufficient retention for polar compounds, leading to elution near the solvent front and potential matrix effects during mass spectrometric detection. To overcome this, alternative chromatographic strategies are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the retention of polar and hydrophilic compounds. A stationary phase with a polar functional group (e.g., amide, cyano, or bare silica) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer. This allows for the retention of this compound through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase.

  • Mixed-Mode Chromatography (MMC): MMC columns offer a combination of reversed-phase and ion-exchange retention mechanisms. For a compound like this compound, which can be protonated, a mixed-mode column with both hydrophobic and cation-exchange properties can provide enhanced retention and selectivity.[1][2]

Mass Spectrometry Parameters for Optimal Detection

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this molecule due to the presence of the basic nitrogen atom in the oxazole ring, which is readily protonated.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atom in the oxazole ring is a site of protonation, leading to efficient ionization.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 - 150 °CA lower temperature is often beneficial for thermally labile compounds, though this molecule is expected to be relatively stable.
Desolvation Gas Flow 600 - 800 L/hrFacilitates the desolvation of the ESI droplets to release the analyte ions into the gas phase.
Desolvation Temperature 350 - 450 °CEnsures complete solvent evaporation without inducing thermal degradation of the analyte.
Collision Gas ArgonCommonly used for collision-induced dissociation (CID) due to its inertness and appropriate mass.
Collision Energy 10 - 30 eV (for MS/MS)A range of collision energies should be evaluated to obtain informative fragment ions for structural elucidation.

Anticipated Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to provide a clear protonated molecule and a series of characteristic fragment ions upon collision-induced dissociation (CID).

Full Scan Mass Spectrum: The Protonated Molecule

With a molecular formula of C5H7NO2, the monoisotopic mass of this compound is 113.0477 g/mol . In positive ion ESI, the expected protonated molecule [M+H]+ will be observed at an m/z of 114.0555 .

MS/MS Fragmentation Pathway: A Mechanistic Interpretation

Tandem mass spectrometry (MS/MS) of the protonated molecule at m/z 114.0555 will induce fragmentation, providing valuable structural information. The proposed fragmentation pathway is based on established principles of oxazole ring fragmentation and the influence of its substituents.

A key initial fragmentation step, supported by Chemical Ionization data for this compound, is the loss of the hydroxyl group as a molecule of water. Subsequent fragmentation of the oxazole ring is then anticipated.

Proposed Fragmentation Pathway of Protonated this compound

M [M+H]+ m/z 114.0555 F1 [M+H - H2O]+ m/z 96.0449 M->F1 - H2O F2 [F1 - CO]+ m/z 68.0344 F1->F2 - CO F3 [F1 - HCN]+ m/z 69.0316 F1->F3 - HCN

Caption: Proposed ESI-MS/MS fragmentation of this compound.

  • Initial Loss of Water (H₂O): The protonated molecule at m/z 114.0555 is expected to readily lose a molecule of water from the hydroxymethyl group, a common fragmentation pathway for protonated alcohols. This results in the formation of a stable, resonance-stabilized carbocation at m/z 96.0449 .

  • Ring Fragmentation - Loss of Carbon Monoxide (CO): Following the initial water loss, the resulting ion at m/z 96.0449 can undergo cleavage of the oxazole ring. A characteristic fragmentation of oxazoles is the loss of carbon monoxide.[1] This would lead to a fragment ion at m/z 68.0344 .

  • Ring Fragmentation - Loss of Hydrogen Cyanide (HCN): Alternatively, the ion at m/z 96.0449 could fragment through the loss of hydrogen cyanide, another known fragmentation pathway for the oxazole core.[1] This would produce a fragment ion at m/z 69.0316 .

Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed protocol for the LC-MS/MS analysis of this compound.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Standard Solution Preparation p2 Sample Dilution p1->p2 lc1 Column Equilibration p2->lc1 lc2 Sample Injection lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Full Scan (MS1) lc3->ms1 ms2 MS/MS of m/z 114.0555 ms1->ms2 d1 Peak Integration ms2->d1 d2 Fragmentation Analysis d1->d2 d3 Reporting d2->d3

Caption: High-level workflow for the analysis of this compound.

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid in water) to create working standards for calibration and system suitability. A typical starting concentration for direct infusion or LC-MS analysis would be in the range of 1-10 µg/mL.

Liquid Chromatography (HILIC Method)
  • Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B (re-equilibration)

Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization: ESI in positive mode.

  • Scan Mode:

    • Full Scan (MS1): Scan range of m/z 50-250 to detect the protonated molecule.

    • Tandem MS (MS/MS): Isolate the precursor ion at m/z 114.0555 and apply a range of collision energies (e.g., 10, 20, and 30 eV) to generate a comprehensive fragmentation spectrum.

Data Analysis
  • Software: Use the instrument manufacturer's software for data acquisition and analysis.

  • Processing:

    • Extract the chromatogram for m/z 114.0555 to determine the retention time.

    • Examine the full scan mass spectrum to confirm the presence and accurate mass of the protonated molecule.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Compare the observed accurate masses of the precursor and fragment ions with the theoretical values to confirm their elemental compositions.

Conclusion: A Robust Framework for Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing a tailored LC-MS method, specifically utilizing HILIC for chromatographic separation and positive mode ESI for sensitive detection, researchers can achieve reliable characterization of this important heterocyclic compound. The proposed fragmentation pathway, initiated by the loss of water followed by characteristic cleavages of the oxazole ring, offers a solid basis for the structural confirmation of this compound and the identification of related analogues or metabolites in complex matrices. This detailed analytical approach is crucial for advancing drug discovery and development programs that utilize this valuable chemical scaffold.

References

Biological activity of substituted 1,3-oxazole methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Substituted 1,3-Oxazole Methanol Derivatives

Authored by: A Senior Application Scientist

Foreword

The 1,3-oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and have been instrumental in the development of a wide array of therapeutic agents.[1][3] The inherent structural features of the oxazole ring allow for diverse weak interactions, such as hydrogen bonding and van der Waals forces, enabling these compounds to bind to various biological targets with high affinity and specificity.[4] This guide provides a comprehensive exploration of the multifaceted biological activities of substituted 1,3-oxazole methanol derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation, offering valuable insights for researchers and professionals in drug discovery and development.

The 1,3-Oxazole Moiety: A Privileged Scaffold in Drug Discovery

The 1,3-oxazole ring is a doubly unsaturated five-membered heterocycle with an oxygen atom at position 1 and a nitrogen atom at position 3.[1][5] This arrangement imparts a unique electronic and steric profile, making it a versatile building block in the design of novel bioactive molecules. The stability of the aromatic ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and pharmacological activities.[6] A wide range of biological activities has been attributed to oxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant effects.[1][4]

Synthesis of Substituted 1,3-Oxazole Methanol Derivatives

Several synthetic methodologies have been developed for the construction of the 1,3-oxazole ring. Among the most prominent are the Robinson-Gabriel synthesis and the Van Leusen reaction.[7][8] The Van Leusen reaction, in particular, offers a versatile and efficient route to 5-substituted 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10]

Representative Synthetic Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of 5-substituted 1,3-oxazoles.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Methanol (MeOH)

Procedure:

  • Suspend the aldehyde, TosMIC, and K₂CO₃ in methanol in a round-bottom flask.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials (Aldehyde, TosMIC, K₂CO₃, MeOH) Reaction Van Leusen Reaction (Reflux in Methanol) Start->Reaction Combine & Heat Workup Solvent Evaporation Reaction->Workup Cool & Concentrate Purification Column Chromatography Workup->Purification Isolate Crude Product Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure 5-Substituted 1,3-Oxazole Characterization->End

Caption: General workflow for the Van Leusen synthesis of 1,3-oxazoles.

Anticancer Activity: A Promising Frontier

Substituted 1,3-oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including multidrug-resistant strains.[11][12][13]

Mechanisms of Action

The anticancer effects of oxazole derivatives are often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation.[12][14] Key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain oxazole derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14]

  • Inhibition of Signaling Pathways: Oxazoles can inhibit critical signaling pathways, such as the STAT3 pathway, which is constitutively activated in many cancers and plays a vital role in cell proliferation, survival, and angiogenesis.[12][14]

  • DNA Topoisomerase Inhibition: Some derivatives act as DNA topoisomerase inhibitors, preventing the resealing of DNA breaks and leading to the accumulation of DNA damage and cell death.[12][14]

  • Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Oxazole derivatives have been shown to inhibit various protein kinases involved in cancer progression.[12][14]

Signaling Pathway Diagram: STAT3 Inhibition

STAT3_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Transcription Oxazole Oxazole Derivative Oxazole->STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

In Vitro Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives and incubate for 48-72 hours.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative oxazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
OX-A1 MCF-7 (Breast)5.2[14][16]
OX-A2 A549 (Lung)8.7[14][16]
OX-B1 HT-29 (Colon)3.1[16]
OX-B2 LoVo (Colon)4.5[16]

Antimicrobial Activity: Combating Pathogens

1,3-oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][7][8]

Mechanisms of Action

The antimicrobial properties of oxazoles are linked to their ability to interfere with essential microbial processes:

  • Inhibition of Bacterial Cell Division: Some oxazole derivatives inhibit the bacterial cell division protein FtsZ, which is essential for cytokinesis in many bacteria.[7]

  • DNA Gyrase Inhibition: Certain oxazole analogues have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[7]

In Vitro Antimicrobial Screening

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Agar Well Diffusion Protocol
  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Seed Agar Plates: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.

  • Create Wells: Punch wells of a uniform diameter into the agar.

  • Add Test Compounds: Add a fixed volume of the oxazole derivative solution (at a known concentration) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antimicrobial Screening Workflow Diagram

Antimicrobial_Screening Start Prepare Microbial Inoculum and Agar Plates Step1 Seed Agar with Microorganism Start->Step1 Step2 Create Wells in Agar Step1->Step2 Step3 Add Oxazole Derivatives to Wells Step2->Step3 Step4 Incubate Plates Step3->Step4 End Measure Zone of Inhibition Step4->End

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Oxazole derivatives have shown significant potential as anti-inflammatory agents by targeting key mediators of inflammation.[1][17]

Mechanisms of Action

The anti-inflammatory effects of these compounds are primarily achieved through:

  • Inhibition of Pro-inflammatory Enzymes: Oxazole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[18]

  • Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some oxazoles can suppress iNOS expression and NO production in inflammatory cells like macrophages.[19]

  • Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Oxazole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[18][20]

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced rat paw edema model is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.

Carrageenan-Induced Paw Edema Protocol
  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the oxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[17]

Quantitative Data: Anti-inflammatory Activity
Compound IDDose (mg/kg)Inhibition of Edema (%) at 4hReference
OX-C1 2035.38[17]
OX-C2 2028.67[17]
Indomethacin 1045.86[17]

Conclusion and Future Directions

Substituted 1,3-oxazole methanol derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, and ongoing research continues to uncover new therapeutic applications. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring novel drug delivery systems could improve the bioavailability and therapeutic efficacy of these compounds. The versatility of the 1,3-oxazole scaffold ensures that it will remain a focal point of drug discovery research for years to come.

References

(5-Methyl-1,3-oxazol-4-yl)methanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a vast array of natural products and synthetic molecules of significant biological interest.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a cornerstone in medicinal chemistry.[1] Within this important class of compounds, (5-Methyl-1,3-oxazol-4-yl)methanol emerges as a particularly useful and versatile building block. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the development of complex molecular architectures.

Core Attributes of the this compound Scaffold

This compound is a bifunctional molecule featuring a stable 1,3-oxazole core substituted with a methyl group at the 5-position and a reactive hydroxymethyl group at the 4-position. This specific arrangement offers a unique combination of lipophilicity from the methyl group and a versatile synthetic handle in the form of the primary alcohol, making it an ideal starting point for library synthesis and lead optimization campaigns.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C5H7NO2[3][4]
Molecular Weight 113.116 g/mol [4]
CAS Number 874821-67-7[4][5]
Appearance Yellowish powder / Solid[4][5]
Melting Point 47-49°C[5]
¹H NMR (400 MHz, CDCl₃) δ 7.71 (1H, s), 4.48 (2H, s), 4.20 (1H, br. s), 2.29 (3H, s)[5]
¹³C NMR (126 MHz, CDCl₃) δ 149.4, 145.4, 133.7, 55.5, 10.0[5]
Mass Spectrum (CI) m/z 114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%)[5]
Canonical SMILES CC1=C(CO)N=CO1[4]
InChI Key FKQJNZYJRXRLNZ-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its corresponding ester, ethyl 5-methyloxazole-4-carboxylate. This method is reliable and scalable, making the building block readily accessible.

Workflow for Synthesis and Purification

The synthetic workflow is a straightforward reduction followed by an aqueous workup and chromatographic purification.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Ethyl 5-methyloxazole-4-carboxylate reagents LiBH₄, THF-MeOH (2:1) start->reagents reaction Heat at 55°C overnight reagents->reaction quench Quench with aq. NH₄Cl reaction->quench evap1 Evaporate most solvent quench->evap1 extract Dilute with EtOAc, filter precipitate evap1->extract dry Dry filtrate (Na₂SO₄) & evaporate extract->dry purify Column Chromatography (Silica gel, CHCl₃-MeOH, 25:1) dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Rationale for Reagent Selection: Lithium borohydride (LiBH₄) is chosen as the reducing agent. It is a milder reductant than lithium aluminum hydride (LAH) and offers excellent chemoselectivity for the reduction of esters in the presence of the oxazole ring, which could be sensitive to harsher conditions. The use of a tetrahydrofuran (THF) and methanol (MeOH) solvent mixture facilitates the solubility of both the ester and the borohydride reagent.[5]

  • Step-by-Step Procedure:

    • Dissolve ethyl 5-methyloxazole-4-carboxylate (1 equivalent) in a 2:1 mixture of THF and MeOH.

    • At room temperature, add lithium borohydride (2.5 equivalents) in small portions.

    • Heat the resulting mixture at 55°C and stir overnight.

    • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl, followed by solid NH₄Cl.

    • Reduce the solvent volume under reduced pressure.

    • Dilute the residue with ethyl acetate (EtOAc), which will cause the precipitation of inorganic salts.

    • Filter off the precipitate and wash it with hot EtOAc.

    • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a 25:1 mixture of chloroform (CHCl₃) and methanol (MeOH) to yield this compound as a yellowish powder. A typical yield for this process is around 69%.[5]

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its primary alcohol. This functional group serves as a key anchor point for introducing a wide variety of other functionalities and for coupling with other molecules.

Key Reaction Pathways

The hydroxymethyl group can undergo a range of classical alcohol transformations, allowing for the construction of diverse derivatives.

G cluster_reactions Derivatization Reactions cluster_products Resulting Derivatives start (5-Methyl-1,3-oxazol- 4-yl)methanol oxidation Oxidation start->oxidation e.g., PCC, DMP etherification Etherification start->etherification e.g., NaH, R-X esterification Esterification start->esterification e.g., Ac₂O, RCOCl halogenation Halogenation start->halogenation e.g., SOCl₂, PBr₃ aldehyde ...-carbaldehyde oxidation->aldehyde acid ...-carboxylic acid oxidation->acid ether ...-yl)methyl ethers etherification->ether ester ...-yl)methyl esters esterification->ester halide (4-halomethyl)-...-oxazole halogenation->halide

Caption: Key reaction pathways for derivatizing the hydroxymethyl group.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. These transformations provide access to key intermediates for amide bond formation or reductive amination.[6]

  • Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride (NaH) followed by reaction with an alkyl halide, allows for the introduction of a wide range of ether linkages. This is a common strategy to modulate lipophilicity and metabolic stability in drug candidates.

  • Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides or anhydrides in the presence of a base. These ester derivatives can act as prodrugs or be used to introduce specific functionalities.

  • Halogenation: Conversion of the alcohol to the corresponding chloride or bromide (e.g., using thionyl chloride or phosphorus tribromide) transforms the benzylic-like position into a reactive electrophilic site, perfect for nucleophilic substitution reactions to form C-C, C-N, or C-S bonds.

Applications in Drug Discovery and Materials Science

The 1,3-oxazole nucleus is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The versatile chemistry of this compound makes it a valuable precursor for compounds in various therapeutic areas.

While specific examples detailing the direct use of this compound are often proprietary and found within patent literature, its structural motifs are present in numerous biologically active compounds. For instance, substituted oxazoles are investigated as:

  • Enzyme Inhibitors: The oxazole ring can interact with enzyme active sites through hydrogen bonding and hydrophobic interactions.[6]

  • PPAR Agonists: Oxazole derivatives have been synthesized as precursors for peroxisome proliferator-activated receptor (PPAR) agonists, which are used in the treatment of metabolic disorders like diabetes and hyperlipidemia.[2]

  • Antimicrobial and Antitumor Agents: The oxazole scaffold is a common feature in molecules with antimicrobial, antifungal, and antitumor properties.[7]

In materials science, the rigid, aromatic nature of the oxazole ring makes it a candidate for incorporation into polymers, liquid crystals, and organic dyes.[2][8]

Conclusion

This compound is a high-value building block that provides a reliable entry point into a diverse chemical space of substituted oxazoles. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for medicinal chemists and materials scientists. By leveraging the strategic placement of the methyl and hydroxymethyl groups, researchers can efficiently construct complex molecules with tailored biological and physical properties.

References

Lipophilicity and solubility of (5-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity and Solubility of (5-Methyl-1,3-oxazol-4-yl)methanol

Introduction: The Foundational Pillars of Drug Efficacy

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are not merely preliminary data points; they are the fundamental determinants of its ultimate therapeutic success. Among these, lipophilicity and aqueous solubility stand as two of the most critical parameters.[1][2] They govern a compound's journey through the body, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4][5] A molecule with optimized lipophilicity can effectively traverse biological membranes to reach its target, while adequate aqueous solubility is essential for administration, absorption from the gastrointestinal tract, and distribution in the bloodstream.[][7][8] Neglecting these properties often leads to promising compounds failing in later, more costly stages of development.[4][5]

This guide provides a detailed examination of these two crucial properties for the compound This compound . As a heterocyclic molecule with functional groups that impart both hydrophilic and lipophilic character, it presents an interesting case study. This document is designed for researchers, medicinal chemists, and formulation scientists, offering a blend of theoretical analysis, predictive insights, and robust, field-proven experimental protocols to thoroughly characterize this molecule.

Molecular Structure Analysis: A Tale of Two Moieties

To understand the physicochemical behavior of this compound, we must first dissect its molecular architecture. The structure is composed of a central oxazole ring substituted with a methyl group and a methanol group.

  • Chemical Formula: C₅H₇NO₂

  • Molecular Weight: 113.11 g/mol [9]

  • Structure:

    • 1,3-Oxazole Ring: This five-membered aromatic heterocycle is a core structural feature.[10][11][12] The presence of an electronegative oxygen atom and a nitrogen atom makes the ring polar and capable of engaging in hydrogen bonding as an acceptor.[10] As a weak base (the conjugate acid pKa of oxazole is ~0.8), its ionization state is unlikely to change significantly in physiological pH ranges.[13] The aromatic system itself contributes a degree of lipophilicity.

    • Methyl Group (-CH₃): Attached at the 5-position, this small alkyl group is non-polar and contributes to the molecule's overall lipophilicity, enhancing its affinity for non-polar environments.

    • Methanol Group (-CH₂OH): The hydroxymethyl substituent at the 4-position is the primary driver of hydrophilicity. The hydroxyl (-OH) group is an excellent hydrogen bond donor and acceptor, promoting strong interactions with water molecules and significantly enhancing aqueous solubility.

Predicted Physicochemical Profile: Based on this structural analysis, this compound is predicted to be a predominantly hydrophilic compound. While the methyl group and the carbon backbone of the oxazole ring provide some lipophilic character, the powerful solubilizing effect of the methanol group is expected to dominate, leading to high aqueous solubility and a low partition coefficient (Log P).

Lipophilicity Profile: Quantifying the Partitioning Behavior

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (Log P), which measures the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[4][14] It is a key predictor of a drug's ability to cross cell membranes.[] According to Lipinski's "Rule of Five," a Log P value below 5 is generally considered favorable for oral drug candidates.[][15]

Computational Prediction of Log P

A multitude of computational algorithms exist to predict Log P from a molecule's structure, providing a rapid, cost-effective initial assessment.[16][17] These tools, such as ALOGPS and those offered by Molinspiration, analyze molecular fragments and properties to estimate the partitioning behavior.[16][17][18] For this compound, these models would likely predict a low or negative Log P value, indicative of its hydrophilic nature.

Experimental Determination of Log P: The Shake-Flask Method (OECD 107)

The Shake-Flask method is the universally recognized "gold standard" for Log P determination due to its direct measurement of the partitioning equilibrium.[14][19][20]

Causality Behind the Protocol: This method physically simulates the partitioning of a molecule between a lipid-like environment (n-octanol) and an aqueous environment (buffer). By directly measuring the concentration in each phase after equilibrium is reached, it provides an unambiguous Log P value. Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

Experimental Workflow: Shake-Flask Log P Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep1 Prepare pH 7.4 Buffer prep3 Saturate Buffer with Octanol prep1->prep3 prep2 Prepare n-Octanol prep4 Saturate Octanol with Buffer prep2->prep4 exp1 Add Saturated Phases to Separation Funnel prep3->exp1 prep4->exp1 exp2 Add Test Compound (e.g., 1 mg/mL) exp1->exp2 exp3 Shake Vigorously (e.g., 15 min) exp2->exp3 exp4 Allow Phases to Separate (Centrifuge if needed) exp3->exp4 ana1 Collect Aqueous Phase exp4->ana1 ana2 Collect Organic Phase exp4->ana2 ana3 Quantify Concentration (e.g., HPLC-UV) ana1->ana3 ana2->ana3 ana4 Calculate Log P = log10([Organic]/[Aqueous]) ana3->ana4 end Result ana4->end Final Log P Value

Caption: Workflow for Shake-Flask Log P Determination.

Detailed Protocol: Shake-Flask Log P

  • Solvent Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.[15]

  • Compound Addition: Add a known amount of this compound to a separation funnel or vial containing measured volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the container and shake vigorously for 15-30 minutes at a constant temperature (e.g., 25°C) to facilitate partitioning and ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation at low speed can be used to break up any emulsions.

  • Sampling: Carefully withdraw an aliquot from each phase, ensuring no cross-contamination.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]. The final result is expressed as Log P = log₁₀(P).[14]

Aqueous Solubility Profile: A Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a specific temperature and pH.[21] Poor solubility is a primary hurdle in drug development, often leading to low and erratic oral bioavailability.[1][8][22] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic solvent stock (usually DMSO), begins to precipitate in an aqueous buffer.[23][24] This method is rapid and mimics the conditions of many early in vitro biological assays, making it invaluable for initial compound screening.[25]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24-48 hours).[21][26] This value is lower than kinetic solubility but is more relevant for predicting in vivo dissolution and for formulation development.[23]

Experimental Determination of Kinetic Solubility: Laser Nephelometry

Laser nephelometry is a high-throughput technique that measures the light scattered by undissolved particles (precipitate) in a solution.[27][28] It is an ideal method for rapidly assessing the kinetic solubility of large compound libraries.[27][29]

Causality Behind the Protocol: This assay leverages the principle that a solution remains optically clear as long as a compound is dissolved. When the concentration exceeds the kinetic solubility limit, the compound precipitates, forming particles that scatter a laser beam. The intensity of scattered light is proportional to the amount of precipitate, allowing for the identification of the solubility threshold.[28][30]

Experimental Workflow: Kinetic Solubility by Nephelometry

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Measurement & Analysis prep1 Prepare 10 mM Compound Stock in 100% DMSO prep2 Dispense Stock into 96-well Plate prep1->prep2 dil1 Add Aqueous Buffer (e.g., PBS, pH 7.4) prep2->dil1 dil2 Mix and Incubate (e.g., 2 hours at 25°C) dil1->dil2 ana1 Read Plate in Laser Nephelometer dil2->ana1 ana2 Measure Light Scattering (Nephelometric Turbidity Units) ana1->ana2 ana3 Identify Concentration where Scattering Increases ana2->ana3 end Result ana3->end Kinetic Solubility Value

Caption: Workflow for Kinetic Solubility by Nephelometry.

Detailed Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[31]

  • Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Add the desired aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to achieve the highest target concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, to allow for precipitation.[31]

  • Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering in each well.[29][31]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly rises above the baseline of the soluble compound.[30] The results are often compared to high and low solubility control compounds.

Experimental Determination of Thermodynamic Solubility

This method quantifies the true equilibrium solubility and is crucial for lead optimization and pre-formulation activities.[21][24]

Detailed Protocol: Thermodynamic Solubility (Shake-Flask)

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., pH 7.4 PBS). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[24]

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by high-speed centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound, typically reported in µg/mL or µM.

Summary of Physicochemical Properties and Implications

To provide a clear overview, the predicted and experimental data for this compound are summarized below. The quantitative values are illustrative, based on the structural analysis, and represent expected outcomes from the described protocols.

PropertyPredicted ValueExperimental MethodExpected Result & Interpretation
Molecular Weight 113.11 g/mol -A small molecule, favorable for drug-likeness.
Log P -0.5 to 0.5Shake-Flask (OECD 107)Low Lipophilicity: Indicates the compound is predominantly hydrophilic. May have excellent solubility but could face challenges crossing the blood-brain barrier or penetrating highly lipidic tissues.
Kinetic Solubility > 200 µMLaser NephelometryHigh Kinetic Solubility: Suggests the compound is unlikely to precipitate in in vitro assays, ensuring data reliability. Favorable for early-stage screening.
Thermodynamic Solubility > 1000 µg/mLShake-Flask (HPLC-UV)High Thermodynamic Solubility: Excellent property for developing aqueous formulations (e.g., for intravenous administration). Suggests absorption after oral dosing will not be limited by dissolution rate.

Overall Interpretation: The physicochemical profile of this compound is dominated by the hydrophilic influence of its methanol group. The expected high aqueous solubility and low lipophilicity make it an attractive candidate from a formulation perspective. However, its low lipophilicity might limit passive diffusion across cell membranes, a factor that must be considered in the context of its biological target. If the target is intracellular, the compound's permeability will need to be carefully assessed. For targets in the systemic circulation or on the cell surface, this profile is highly advantageous.

References

Stability and Degradation Profile of (5-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of (5-Methyl-1,3-oxazol-4-yl)methanol, a key heterocyclic building block in modern drug discovery and materials science. As a substituted oxazole, this compound possesses a unique combination of electronic and structural features that dictate its chemical behavior. Understanding its intrinsic stability and susceptibility to degradation under various stress conditions is paramount for ensuring the integrity, safety, and efficacy of resulting products. This document synthesizes mechanistic insights with practical, field-proven methodologies for conducting forced degradation studies and developing stability-indicating analytical methods. It is intended for researchers, scientists, and drug development professionals who require a deep, causal understanding of this molecule's chemistry to guide formulation, storage, and regulatory compliance.

Introduction: The Oxazole Core in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] this compound, with its hydroxymethyl functional group, serves as a versatile intermediate for the synthesis of more complex chemical entities.[4]

However, the inherent chemical nature of the oxazole ring presents specific stability challenges. The arrangement of heteroatoms creates electron-deficient centers, particularly at the C2 position, rendering the ring susceptible to both acidic and basic hydrolysis.[5] This guide will dissect these vulnerabilities and provide a robust framework for their investigation.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇NO₂

  • Molecular Weight: 113.11 g/mol

  • CAS Number: 874821-67-7[6]

Intrinsic Stability and Physicochemical Properties

The overall stability of this compound is a balance between the generally robust nature of the aromatic oxazole core and the vulnerabilities introduced by its substituents and electronic distribution.

Thermal Stability

Oxazole derivatives are generally considered to be thermally stable entities, capable of withstanding high temperatures without decomposition.[1][2][7] This characteristic is advantageous for synthetic manipulations that require heating. However, extensive or prolonged exposure to extreme heat, particularly in the presence of catalysts or impurities, can eventually lead to degradation. Thermal stress studies are therefore necessary to define safe handling and processing limits. Studies on related oxadiazole compounds, which share a similar heterocyclic core, have shown excellent thermal stability above 300°C.[8]

Photostability

The susceptibility of oxazole derivatives to photodegradation is highly dependent on the nature and position of their substituents.[9] The aromatic system can absorb UV radiation, potentially leading to photochemical reactions. Forced degradation studies on structurally related compounds have demonstrated that UV exposure can lead to significant or even complete loss of the parent compound.[10] Therefore, it is critical to protect this compound from light during storage and handling to prevent the formation of photodegradants.

Summary of Physicochemical Properties
PropertyAssessmentRationale & Remarks
Physical State Solid (predicted)Low molecular weight substituted heterocycle.
Aqueous Solubility Predicted to be moderateThe hydroxymethyl group enhances polarity and hydrogen bonding capacity.
Thermal Stability Generally highThe aromatic oxazole ring is thermally robust.[1][2][7]
Photostability Potentially lowAromatic systems can absorb UV light, making photolytic degradation a concern.[10]
Hydrolytic Stability Low, pH-dependentHighly susceptible to both acid- and base-catalyzed ring opening.[5]
Oxidative Stability ModerateSusceptible to strong oxidizing agents, but may be stable to milder ones like H₂O₂.[11][12]

Mechanistic Degradation Pathways

The primary degradation pathways for this compound are driven by hydrolysis, oxidation, and photolysis. A mechanistic understanding of these routes is essential for predicting degradants and developing specific analytical methods.

Hydrolytic Degradation: The Achilles' Heel

The hydrolytic instability of the oxazole ring is its most significant chemical liability. Degradation occurs under both acidic and basic conditions, proceeding through distinct mechanisms.[5]

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrogen atom at position 3 of the oxazole ring becomes protonated. This protonation activates the ring, making it highly susceptible to nucleophilic attack by water. The subsequent reaction cascade leads to the cleavage of the heterocyclic ring.[5]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the proton at the C2 position is the most acidic and can be abstracted.[1][2][5] This deprotonation forms a reactive intermediate that initiates a ring-opening sequence, ultimately leading to cleavage of the oxazole structure.[5]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start This compound A_Protonation Protonation of Ring Nitrogen (N3) A_Start->A_Protonation + H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack + H₂O A_Cleavage Ring Cleavage A_Attack->A_Cleavage A_End Degradation Products (e.g., Amino Ketone Derivatives) A_Cleavage->A_End B_Start This compound B_Deprotonation Deprotonation at C2 Position B_Start->B_Deprotonation + OH⁻ B_Intermediate Formation of Reactive Intermediate B_Deprotonation->B_Intermediate B_Cleavage Ring Opening B_Intermediate->B_Cleavage B_End Degradation Products (e.g., Isocyanoenolate Derivatives) B_Cleavage->B_End

Fig 1. Postulated hydrolytic degradation pathways for the oxazole ring.[5]
Oxidative Degradation

The oxazole ring system can be cleaved by strong oxidizing agents.[11][12] Additionally, the primary alcohol of the hydroxymethyl group is a prime target for oxidation. Depending on the strength of the oxidant and reaction conditions, this group can be oxidized first to an aldehyde and subsequently to a carboxylic acid.

  • Potential Products: (5-Methyl-1,3-oxazol-4-yl)carbaldehyde, (5-Methyl-1,3-oxazol-4-yl)carboxylic acid, and various ring-opened fragments.

Photolytic Degradation

Exposure to UV light can induce complex degradation pathways, including isomerization, cyclization, and fragmentation reactions. The exact products are difficult to predict without experimental data but are likely to result from radical-mediated processes or electrocyclic reactions.

Framework for Stability Assessment: Forced Degradation Protocols

Forced degradation studies are the cornerstone of stability assessment, providing critical insights into degradation pathways and informing the development of stability-indicating methods.[13][14] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[13]

Causality Behind Experimental Choices

The goal of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to generate and detect the primary degradation products without creating an overly complex mixture that is difficult to analyze. The choice of stressor (acid, base, oxidant, heat, light) directly probes the specific chemical vulnerabilities discussed in Section 3.0.

G cluster_prep cluster_stress cluster_analysis Start Prepare Stock Solution of This compound in Methanol (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid State) (e.g., 80°C, 48h) Start->Thermal Photo Photolytic (Solid State) (UV/Vis Light, ICH Q1B) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->Analyze Results Identify & Quantify Degradants, Mass Balance Analyze->Results

Fig 2. General workflow for a forced degradation study.
Protocol: Forced Hydrolytic Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol.[15]

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of ~10 µg/mL with the mobile phase for analysis.[15]

  • Base Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature. Due to the high lability of oxazoles to base, degradation is often rapid.

    • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

    • Immediately neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of ~10 µg/mL for analysis.

Protocol: Forced Oxidative Degradation
  • Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light.

  • Monitoring: Withdraw and dilute aliquots at various time points (e.g., 2, 8, 24 hours) for analysis. No quenching is typically required if samples are analyzed promptly.

Protocol: Thermal and Photolytic Degradation
  • Preparation: Place a thin layer of the solid compound in a petri dish.

  • Thermal Stress: Place the dish in a temperature-controlled oven at 80°C for 48 hours.[10]

  • Photolytic Stress: Expose a separate dish to a light source conforming to ICH Q1B guidelines (an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[15] A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Sample Analysis: After exposure, accurately weigh a portion of the stressed and control solids, dissolve in a suitable solvent, and dilute to a final concentration for analysis.

Analytical Methodologies for Stability Indication

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. Crucially, it must be able to separate the intact parent compound from its degradation products, process impurities, and other potential components.

The Self-Validating System: HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse for stability studies. Its validity is confirmed by its ability to resolve all peaks generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from any co-eluting degradants.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative starting point; method development and validation are required for formal use.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for ionizable compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA gradient is essential to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection PDA Detector at 220 nmA lower wavelength is chosen to detect the oxazole core and potential degradants that may lack strong chromophores.
Mass Spectrometry (Optional) LC-MS compatible mobile phase (e.g., formic acid) allows for direct identification of degradant masses.[15]

Conclusion

This compound is a molecule of significant synthetic utility, whose stability profile is dominated by the inherent reactivity of the oxazole ring. The primary vulnerability is its susceptibility to pH-dependent hydrolytic degradation, which necessitates careful control of pH during synthesis, formulation, and storage. While generally stable to heat, it is prudent to assume lability towards oxidation and light until proven otherwise through rigorous forced degradation studies.

The experimental frameworks and analytical protocols detailed in this guide provide a robust, scientifically-grounded approach to characterizing the stability of this compound. By understanding the causality behind its degradation, researchers can proactively design stable formulations, define appropriate storage conditions, and ensure the development of safe and effective final products.

References

Methodological & Application

Application Note: Synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol via Lithium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(5-Methyl-1,3-oxazol-4-yl)methanol is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in numerous developmental drug candidates, making its efficient and selective synthesis a topic of significant interest. This application note provides a detailed protocol for the synthesis of this compound from its corresponding ester precursor, ethyl 5-methyl-1,3-oxazole-4-carboxylate, utilizing lithium borohydride (LiBH₄) as the reducing agent.

Lithium borohydride is a versatile and selective reducing agent. While less reactive than lithium aluminum hydride (LiAlH₄), it is significantly more reactive than sodium borohydride (NaBH₄), offering a favorable balance of reactivity and selectivity.[1][2] Notably, LiBH₄ is capable of reducing esters to primary alcohols, a transformation that NaBH₄ typically performs sluggishly, if at all.[1][2][3] The choice of LiBH₄ is predicated on its proven efficacy in this transformation, its high solubility in ethereal solvents like tetrahydrofuran (THF), and its comparatively safer handling profile versus LiAlH₄.[1][2]

Mechanistic Rationale: The Role of Lithium Borohydride

The reduction of an ester to a primary alcohol by lithium borohydride proceeds through a two-step hydride addition mechanism.

  • Initial Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ester. The lithium cation (Li⁺) plays a crucial role as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, enhancing the carbonyl carbon's electrophilicity and facilitating the hydride attack.[4] This initial step forms a tetrahedral intermediate.

  • Elimination and Second Hydride Attack: The unstable tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. Aldehydes are more reactive than esters towards hydride reduction. Consequently, the aldehyde is rapidly attacked by a second equivalent of hydride from another molecule of LiBH₄.[4]

  • Work-up: The resulting alkoxide is then protonated during the aqueous work-up to yield the final primary alcohol, this compound.

Experimental Protocol

This protocol is adapted from established literature procedures for the reduction of similar heterocyclic esters.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 5-methyl-1,3-oxazole-4-carboxylate≥98%Commercially Available
Lithium borohydride (LiBH₄)≥95%Commercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercially Available
Methanol (MeOH), anhydrous≥99.8%Commercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeIn-house preparation
Solid ammonium chloride (NH₄Cl)Reagent GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Sodium sulfate (Na₂SO₄), anhydrousACS GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a solution of ethyl 5-methyl-1,3-oxazole-4-carboxylate (0.194 mol) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and anhydrous methanol (MeOH) (450 mL total volume) in a round-bottom flask, add lithium borohydride (10.6 g, 0.485 mol) in small portions at room temperature under an inert atmosphere.[5]

  • Reaction Execution: The resulting mixture is heated to 55°C and stirred overnight.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching (Work-up): After the reaction is complete, cool the mixture to room temperature. Carefully add saturated aqueous ammonium chloride (30 mL) followed by solid ammonium chloride (30.0 g) to quench the excess lithium borohydride.[5] Caution: This quenching process is exothermic and will evolve hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Solvent Removal and Extraction: A significant portion of the solvent is then removed under reduced pressure using a rotary evaporator. The remaining residue is diluted with ethyl acetate (500 mL).[5]

  • Filtration: The resulting precipitate of inorganic salts is removed by filtration and washed with hot ethyl acetate (2 x 100 mL).[5]

  • Drying and Concentration: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[5]

  • Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of chloroform and methanol, 25:1).[5] The fractions containing the pure product are collected and the solvent is evaporated to yield the final product as a yellowish powder.

Expected Yield and Characterization
  • Yield: Approximately 69%[5]

  • Melting Point: 47-49°C[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.71 (s, 1H, oxazole H), 4.48 (s, 2H, CH₂OH), 4.20 (br. s, 1H, OH), 2.29 (s, 3H, CH₃).[5]

  • ¹³C NMR (126 MHz, CDCl₃): δ 149.4, 145.4, 133.7, 55.5, 10.0.[5]

  • Mass Spectrum (CI): m/z 114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%).[5]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ethyl 5-methyl-1,3-oxazole-4-carboxylate in THF:MeOH (2:1) B Add LiBH4 in portions at room temperature A->B C Heat to 55°C and stir overnight B->C Inert Atmosphere D Cool to room temperature C->D E Quench with aq. NH4Cl and solid NH4Cl D->E F Remove solvent under reduced pressure E->F G Dilute with Ethyl Acetate F->G H Filter to remove inorganic salts G->H I Wash precipitate with hot Ethyl Acetate H->I J Dry combined organic phases with Na2SO4 I->J K Concentrate under reduced pressure J->K L Column Chromatography on Silica Gel K->L M Evaporate solvent from pure fractions L->M N Obtain pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Lithium borohydride is a water-reactive, flammable solid.[6] It reacts with water and protic solvents to liberate flammable hydrogen gas, which can ignite.[6] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust.

  • Storage: Store lithium borohydride in a cool, dry place away from heat, sparks, and open flames.[7][8] Keep the container tightly closed and under an inert atmosphere.

  • Spills: In case of a small spill, cover with dry sand, earth, or other non-combustible material.[6] Do not use water.[6]

  • Disposal: Dispose of excess lithium borohydride and contaminated materials as hazardous waste in accordance with local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reducing agentUse a larger excess of LiBH₄.
Low reaction temperatureEnsure the reaction is maintained at 55°C.
Deactivated LiBH₄Use a fresh, unopened container of LiBH₄.
Low yield after work-upProduct loss during extractionPerform multiple extractions with ethyl acetate.
Incomplete quenchingEnsure the quenching process is complete before extraction.
Difficult filtrationFine precipitateUse a pad of Celite® to aid filtration.

Conclusion

The lithium borohydride-mediated reduction of ethyl 5-methyl-1,3-oxazole-4-carboxylate provides an effective and reliable method for the synthesis of this compound. This protocol offers a good yield and a straightforward purification procedure. The careful handling of lithium borohydride is paramount to ensure a safe and successful synthesis. This application note serves as a comprehensive guide for researchers engaged in the synthesis of oxazole-containing compounds for pharmaceutical and chemical research.

References

The Strategic deployment of (5-Methyl-1,3-oxazol-4-yl)methanol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, owing to their ability to engage in diverse biological interactions. The 1,3-oxazole ring system, in particular, has garnered significant attention as a versatile building block in drug discovery. This guide provides an in-depth analysis of a key derivative, (5-Methyl-1,3-oxazol-4-yl)methanol, offering detailed application notes and synthetic protocols for its strategic utilization in medicinal chemistry programs.

The oxazole moiety is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This arrangement imparts a unique electronic character, rendering it a weak base and a scaffold capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1] Its metabolic stability and ability to serve as a bioisosteric replacement for labile groups like esters and amides further enhance its appeal in drug design. The strategic placement of a methyl group at the 5-position and a hydroxymethyl group at the 4-position of the oxazole ring provides a synthetically versatile handle for the elaboration of more complex molecular architectures.

Physicochemical Properties and Design Considerations

The judicious application of any building block in drug design necessitates a thorough understanding of its intrinsic properties. The table below summarizes key physicochemical parameters for this compound, which are critical for predicting its behavior in biological systems and for guiding lead optimization efforts.

PropertyValueImplication in Drug Design
Molecular Weight 113.11 g/mol Adheres to Lipinski's Rule of Five, favoring good oral bioavailability.
logP (Predicted) -0.2Indicates a degree of hydrophilicity, which can contribute to aqueous solubility.
pKa (Predicted, Basic) ~1.1The oxazole nitrogen is weakly basic, which can influence interactions with acidic residues in protein targets and affect solubility in acidic environments.
Hydrogen Bond Donors 1 (hydroxyl group)The hydroxyl group can engage in crucial hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 2 (oxazole nitrogen and oxygen)The heteroatoms of the oxazole ring can act as hydrogen bond acceptors, contributing to binding affinity.
Rotatable Bonds 1The low number of rotatable bonds imparts a degree of conformational rigidity, which can be advantageous for binding entropy.

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the oxazole ring heteroatoms) within a compact and relatively rigid framework makes this compound an attractive scaffold for probing interactions with protein active sites. The methyl group can provide beneficial steric interactions and contribute to van der Waals forces, potentially enhancing binding affinity and selectivity.

Synthesis of this compound: A Foundational Protocol

A reliable and scalable synthesis of the title compound is paramount for its widespread application. The following protocol details a robust method for the preparation of this compound from the corresponding ethyl ester.

Protocol 1: Reduction of Ethyl 5-Methyloxazole-4-carboxylate

This protocol describes the reduction of the ester functionality to the primary alcohol using lithium borohydride.

Materials:

  • Ethyl 5-methyloxazole-4-carboxylate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve ethyl 5-methyloxazole-4-carboxylate (1 equivalent) in a 2:1 mixture of anhydrous THF and MeOH.

  • To this solution, add lithium borohydride (2.5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 55 °C and stir overnight.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the organic solvents under reduced pressure.

  • Dilute the residue with EtOAc and filter to remove any inorganic salts.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of CHCl₃/MeOH to afford pure this compound.

Visualization of the Synthetic Workflow:

Synthesis Ester Ethyl 5-methyloxazole-4-carboxylate Reagents LiBH₄, THF/MeOH Reaction Reduction at 55°C Ester->Reaction Reagents->Reaction Workup Aqueous Workup (NH₄Cl) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic route to this compound.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

While specific blockbuster drugs containing the this compound moiety are not prominently featured in publicly available literature, the strategic importance of this and closely related oxazole scaffolds is evident in the broader context of medicinal chemistry. The versatility of the oxazole ring, combined with the synthetic handles of the methyl and hydroxymethyl groups, allows for its incorporation into a wide array of therapeutic agents.

As a Versatile Intermediate:

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate. The hydroxymethyl group can be readily transformed into other functionalities, such as aldehydes, carboxylic acids, halides, and ethers, providing a gateway to a diverse range of chemical space. These transformations are fundamental to the construction of compound libraries for high-throughput screening and for the fine-tuning of lead compounds in structure-activity relationship (SAR) studies.

For instance, oxazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2] The ability to modify the substituents on the oxazole ring allows for the optimization of pharmacological activity and pharmacokinetic properties.

Key Synthetic Transformations: Protocols for Derivatization

The following protocols outline key synthetic transformations of the hydroxymethyl group of this compound, enabling its conversion into other valuable synthetic intermediates.

Protocol 2: Oxidation to 5-Methyl-1,3-oxazole-4-carbaldehyde via Swern Oxidation

This protocol describes a mild and efficient method for the oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used without further purification or purified by silica gel chromatography.

Visualization of the Oxidation Workflow:

Oxidation Alcohol This compound Reagents 1. (COCl)₂, DMSO, -78°C 2. Et₃N Reaction Swern Oxidation Alcohol->Reaction Reagents->Reaction Product 5-Methyl-1,3-oxazole-4-carbaldehyde Reaction->Product

Caption: Swern oxidation of this compound.

Protocol 3: Williamson Ether Synthesis

This protocol provides a general method for the synthesis of ethers from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a stable, bioisosteric oxazole core and a synthetically tractable hydroxymethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents across a range of disease areas. The protocols and design considerations outlined in this guide are intended to empower researchers to effectively harness the potential of this important scaffold in their drug discovery endeavors.

References

Application Notes and Protocols for the Use of (5-Methyl-1,3-oxazol-4-yl)methanol in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the oxazole scaffold being a "privileged structure" due to its favorable physicochemical properties and ability to engage with a wide range of biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (5-Methyl-1,3-oxazol-4-yl)methanol as a versatile starting reagent for the design and synthesis of novel antiviral drug candidates. While direct antiviral data for this specific molecule is not extensively documented, its structural motifs are present in numerous bioactive compounds, making it an ideal platform for derivative synthesis and subsequent antiviral screening. These notes will detail derivatization strategies, robust protocols for in vitro antiviral and cytotoxicity screening, and a workflow for preliminary ADMET profiling.

Introduction: The Oxazole Scaffold as a Core Antiviral Motif

The five-membered oxazole ring, containing nitrogen and oxygen atoms, is a bioisostere for amide and ester groups, allowing it to form critical hydrogen bonds and other non-covalent interactions with viral enzymes and receptors.[3][4] This structural versatility has led to the development of numerous oxazole-containing compounds with potent activity against a spectrum of viruses, including RNA and DNA viruses.[1][5]

Oxazole derivatives have been shown to inhibit viral replication through various mechanisms:

  • Enzyme Inhibition: Targeting key viral enzymes such as proteases, polymerases, and reverse transcriptases is a common mechanism.[1] For instance, certain oxazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) and hepatitis C virus (HCV) NS3 protease and NS5 polymerase.[1][6]

  • Disruption of Viral Entry and Replication: Some compounds interfere with viral attachment to host cells, membrane fusion, or critical steps in the replication cycle.[1]

  • Virucidal Activity: Certain oxazole-based macrocycles have demonstrated the ability to directly inactivate virions.[6]

This compound provides three key points for chemical modification: the hydroxyl group, the methyl group, and the oxazole ring itself, allowing for the creation of diverse chemical libraries.

Strategic Derivatization of this compound

The primary alcohol functional group of this compound is a prime handle for derivatization. Esterification, etherification, and conversion to amines or other functional groups can be readily achieved. These modifications allow for the exploration of the chemical space around the core scaffold to enhance binding affinity and specificity for viral targets.

Below is a general workflow for generating a focused library of derivatives.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Generated Libraries A This compound B Esterification (R-COOH, DCC/DMAP) A->B  Acyl Chlorides or Carboxylic Acids C Etherification (R-X, NaH) A->C  Alkyl Halides D Oxidation to Aldehyde (PCC, DMP) A->D  Mild Oxidation E Ester Library (Varied R groups) B->E F Ether Library (Varied R groups) C->F G Further Derivatives (e.g., Schiff bases from aldehyde) D->G G A Synthesized Derivative Library B Primary Screening: Cytopathic Effect (CPE) Reduction Assay (Single high concentration) A->B C Inactive Compounds B->C No protection D Active 'Hits' B->D Cell protection observed E Cytotoxicity Assay: Determine CC50 (e.g., MTS/XTT Assay) D->E F Secondary Screening: Dose-Response Assay (e.g., Virus Yield Reduction) Determine EC50 D->F G Calculate Selectivity Index (SI) SI = CC50 / EC50 E->G F->G H Prioritize Compounds with High SI for Further Development G->H G A Prioritized Antiviral 'Hit' B Generate SMILES/SDF A->B C In Silico ADMET Platform (e.g., SwissADME, pkCSM) B->C D Physicochemical Properties (Lipinski's Rule, LogP, LogS) C->D E Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) C->E F Toxicity Prediction (AMES, hERG, etc.) C->F G Candidate Selection Profile D->G E->G F->G

References

Application Notes & Protocols: The Role of (5-Methyl-1,3-oxazol-4-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis and application of (5-Methyl-1,3-oxazol-4-yl)methanol , a key heterocyclic building block in the development of modern kinase inhibitors. We explore the strategic importance of the 5-methyl-oxazole moiety in establishing potent and selective interactions within the ATP-binding pocket of various kinases. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of the title compound and its subsequent functionalization and incorporation into a representative kinase inhibitor scaffold. The narrative emphasizes the causality behind experimental choices, providing a framework for rational drug design.

Introduction: Kinases and the Privileged Oxazole Scaffold

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with dozens of drugs approved for clinical use.[2]

Central to the success of these inhibitors is the use of heterocyclic scaffolds that can effectively mimic the adenine region of ATP and form key interactions within the kinase hinge region. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry.[1][3] Its favorable properties include:

  • Hydrogen Bonding Capacity: The nitrogen atom in the oxazole ring is an effective hydrogen bond acceptor, crucial for anchoring the inhibitor to the kinase hinge region.[4]

  • Metabolic Stability: The aromatic nature of the oxazole ring imparts significant metabolic stability compared to more labile structures.

  • Synthetic Tractability: A variety of robust synthetic methods exist for the construction and functionalization of the oxazole core, allowing for the generation of diverse compound libraries.[5][6]

This compound, in particular, offers a synthetically versatile handle—the hydroxymethyl group—at the 4-position, allowing it to be used as a rigid and stable linker to connect to other pharmacophoric elements of a kinase inhibitor.

The Building Block: this compound

This compound is a bifunctional reagent. The oxazole core acts as a key pharmacophoric element, while the primary alcohol at the 4-position provides a reactive site for synthetic elaboration. The methyl group at the 5-position can provide beneficial steric interactions and improve metabolic stability. This combination makes it an ideal starting material for constructing inhibitors targeting a range of kinases, including those in the MAP kinase (MAPK) pathway like BRAF and p38.[3][7][8]

Application Notes: Synthetic Strategy & Design Rationale

The primary utility of this compound in kinase inhibitor synthesis is its role as a stable linker that can present a second pharmacophore into a specific pocket of the kinase active site. The general workflow involves a three-stage process: synthesis of the building block, functionalization of the alcohol, and coupling to a core scaffold.

G cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Coupling & Final Assembly A Ethyl 5-Methyloxazole- 4-carboxylate B This compound A->B Reduction C 4-(Chloromethyl)-5-methyl- 1,3-oxazole B->C Chlorination E Final Kinase Inhibitor C->E D Core Kinase Scaffold (e.g., 4-hydroxyphenyl-quinazoline) D->E

Fig. 1: General synthetic workflow for kinase inhibitor synthesis.
Rationale for Functionalization

The hydroxyl group of this compound is a poor leaving group. To facilitate coupling to other fragments, it must first be converted into a more reactive electrophile. The most common strategy is its conversion to a halide (e.g., chloride or bromide) or a sulfonate ester (e.g., mesylate or tosylate). Chlorination using thionyl chloride or similar reagents is often preferred due to the formation of volatile byproducts, which simplifies purification. This creates a potent electrophile, 4-(chloromethyl)-5-methyl-1,3-oxazole, which is highly susceptible to nucleophilic substitution.

Rationale for Coupling

The functionalized oxazole intermediate can be coupled with a nucleophilic partner on a core kinase scaffold. A common strategy in kinase inhibitor design involves an ether linkage, formed by reacting the chloromethyl intermediate with a phenol on the core scaffold under basic conditions (Williamson ether synthesis). This creates a stable, relatively non-polar linker that positions the oxazole moiety for interaction with the target kinase.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of a commercially available ester to the target alcohol, based on the procedure by Slobodyanyuk et al.[9]

Rationale: Lithium borohydride (LiBH₄) is a selective reducing agent ideal for converting esters to primary alcohols in the presence of other functional groups. The use of a THF/Methanol co-solvent system ensures the solubility of both the substrate and the reagent. The reaction is quenched with ammonium chloride to neutralize any remaining reducing agent and hydrolyze borate esters.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Oxazole-based Inhibitor Inhibitor->BRAF

References

Application Note & Protocol: High-Purity Isolation of (5-Methyl-1,3-oxazol-4-yl)methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of (5-Methyl-1,3-oxazol-4-yl)methanol, a key heterocyclic building block in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating polar molecules. This guide elucidates the underlying chemical principles, from solvent selection to fraction analysis, ensuring reproducible, high-purity yields. It is intended for researchers, chemists, and process development professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of Purifying this compound

This compound is a substituted oxazole derivative of significant interest in medicinal chemistry. The oxazole ring is a prevalent scaffold in numerous biologically active compounds, including anti-inflammatory and anti-diabetic agents.[1] The purity of synthetic intermediates like this compound is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API).

The compound possesses a molecular formula of C₅H₇NO₂ and a molecular weight of 113.12 g/mol .[2] Its structure, featuring a polar hydroxymethyl group and a nitrogen-containing heterocyclic ring, dictates its chromatographic behavior. These polar characteristics present a challenge for purification, often leading to strong interactions with stationary phases like silica gel.[3] This guide addresses these challenges by presenting a validated normal-phase chromatography protocol.

Foundational Principles: Chromatographic Strategy

The purification strategy is predicated on the principles of normal-phase chromatography (NPC). In NPC, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[4][5] The separation mechanism relies on the differential adsorption of sample components onto the stationary phase.

  • Analyte-Stationary Phase Interaction: this compound, being a polar molecule due to its hydroxyl group and the heteroatoms in the oxazole ring, will adsorb strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel.[3]

  • Elution Mechanism: A mobile phase is chosen to modulate these interactions. By gradually increasing the polarity of the mobile phase, we can systematically desorb the bound molecules and elute them from the column. More polar compounds require a more polar mobile phase for elution.[6]

A logical workflow for developing and executing this purification is essential for success.

G cluster_prep Phase 1: Pre-Chromatography cluster_chrom Phase 2: Chromatography Execution cluster_post Phase 3: Post-Chromatography TLC TLC Analysis for Solvent System Optimization Crude_Prep Crude Sample Preparation TLC->Crude_Prep Determines Loading Strategy Elution Gradient Elution TLC->Elution Informs Gradient Profile Col_Packing Column Packing (Slurry Method) Crude_Prep->Col_Packing Loading Sample Loading (Dry or Wet) Col_Packing->Loading Loading->Elution Collection Fraction Collection Elution->Collection Frac_Analysis Fraction Analysis (TLC) Collection->Frac_Analysis Pooling Pooling of Pure Fractions Frac_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Char Final Characterization (NMR, MS) Evaporation->Final_Char

Figure 1: A comprehensive workflow for the purification of this compound.

Materials and Methods

Equipment and Consumables
ItemSpecification
Flash Chromatography SystemAutomated system with UV-Vis detector
Flash ColumnPre-packed silica gel, 40-63 µm particle size
TLC PlatesSilica gel 60 F₂₅₄
Solvents (HPLC Grade)Chloroform (CHCl₃), Methanol (MeOH), Ethyl Acetate, n-Hexane
GlasswareRound-bottom flasks, beakers, fraction collection tubes
Rotary EvaporatorFor solvent removal post-purification
Reagent Preparation
  • Mobile Phase A: 100% Chloroform (or a less toxic alternative like Dichloromethane).

  • Mobile Phase B: 100% Methanol.

  • TLC Developing Solvent: Prepare various mixtures of Hexane/Ethyl Acetate and Chloroform/Methanol to determine the optimal separation conditions. A documented successful eluent is a 25:1 mixture of Chloroform and Methanol.[7]

Experimental Protocol: Step-by-Step Purification

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The cornerstone of a successful column separation is preliminary analysis by TLC. This allows for rapid optimization of the mobile phase.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a candidate mobile phase. Good starting points for polar compounds like this are mixtures of hexane and ethyl acetate, or chloroform and methanol.[1][8]

  • Visualization: Visualize the separated spots under a UV lamp (254 nm).

  • Optimization: The ideal solvent system will provide a Retention Factor (Rƒ) of ~0.3-0.4 for the target compound, this compound.[7] This Rƒ value ensures good separation from impurities and a reasonable elution time on the column. Adjust the solvent polarity to achieve this target; increase the proportion of the more polar solvent (ethyl acetate or methanol) to decrease the Rƒ.

Trial Solvent System (v/v)Observations
8:2 Hexane:Ethyl AcetateTarget compound remains at the baseline (Rƒ ≈ 0). System is not polar enough.
1:1 Hexane:Ethyl AcetateTarget compound moves slightly (Rƒ ≈ 0.1). Still requires more polarity.
25:1 Chloroform:MethanolTarget compound moves to Rƒ ≈ 0.36. Good separation from less polar impurities.[7]
Step 2: Column Preparation and Equilibration
  • Column Selection: Choose a column size appropriate for the amount of crude material to be purified. A general rule is a sample-to-silica mass ratio between 1:20 and 1:100.

  • Equilibration: Flush the column with the initial, least polar mobile phase (e.g., 100% chloroform) for at least 3-5 column volumes. This ensures the stationary phase is properly wetted and equilibrated.

Step 3: Sample Loading

Proper sample loading is critical to achieving sharp, well-resolved peaks.

  • Wet Loading: If the crude product is readily soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and inject it directly onto the column.

  • Dry Loading (Recommended for Poor Solubility):

    • Dissolve the crude material in a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (celite can also be used) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

    • Load this powder evenly onto the top of the column bed.

G cluster_steps Dry Loading Workflow Crude Crude Product Dissolve 1. Dissolve Crude->Dissolve Solvent Solvent (e.g., MeOH) Solvent->Dissolve Silica Silica Gel Adsorb 2. Adsorb onto Silica Silica->Adsorb Dissolve->Adsorb Evaporate 3. Evaporate Solvent Adsorb->Evaporate Load 4. Load onto Column Evaporate->Load

Figure 2: Workflow for the recommended dry loading technique.

Step 4: Elution and Fraction Collection

Based on a successful synthesis and purification reported in the literature, a chloroform-methanol system is effective.[7]

  • Initial Elution: Begin eluting with 100% chloroform.

  • Gradient Formation: Gradually increase the percentage of methanol in the mobile phase. A linear gradient from 0% to 5% methanol over 10-15 column volumes is a good starting point. The optimal gradient should be based on the TLC analysis. The reported successful isocratic elution with 25:1 Chloroform:Methanol (approximately 4% methanol) indicates the polarity required.[7]

  • Detection and Collection: Monitor the column effluent using the UV detector. Collect fractions as peaks are detected. The oxazole ring system is UV active, making this a suitable detection method.

Step 5: Analysis of Fractions and Product Isolation
  • TLC Analysis: Analyze the collected fractions by TLC using the optimized solvent system from Step 1.

  • Pooling: Combine the fractions that contain the pure desired product (single spot at the correct Rƒ).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: The resulting solid should be the purified this compound, which has a reported melting point of 47-49°C.[7]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the solvent system using TLC. Try different solvent systems (e.g., ethyl acetate/hexane).
Peak Tailing Strong, undesirable interaction with silica.Add a small amount of a modifier like triethylamine (~0.1%) to the mobile phase to mask acidic silanol sites.[3]
Compound Stuck on Column Mobile phase is not polar enough.Increase the final concentration of the polar solvent (methanol) in the gradient.
Low Recovery Irreversible adsorption onto the stationary phase.Consider using a different stationary phase like alumina or a bonded-phase silica (e.g., Diol).

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using normal-phase flash column chromatography. By systematically developing the method starting with TLC analysis and employing proper loading and elution techniques, researchers can achieve high purity of this valuable synthetic intermediate. The principles and troubleshooting guidance provided herein are broadly applicable to the purification of other polar heterocyclic compounds.

References

Application Notes & Protocols: Strategic Derivatization of the Hydroxymethyl Group on the Oxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and natural product synthesis.[1] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently found in molecules with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial agents. The hydroxymethyl group, when appended to the oxazole core, presents a particularly valuable synthetic handle. As a primary alcohol, it is amenable to a vast array of chemical transformations, allowing for the systematic modification of a lead compound's steric and electronic properties. This guide provides a detailed exploration of the principal strategies for derivatizing the hydroxymethyl group on an oxazole ring, offering both the mechanistic rationale and field-tested protocols for key transformations.

Foundational Chemical Principles

The reactivity of a hydroxymethyl-substituted oxazole is governed by two primary factors: the intrinsic reactivity of a primary alcohol and the electronic nature of the oxazole ring itself.

  • The Hydroxymethyl Group: As a primary alcohol, the oxygen atom is nucleophilic, and the O-H bond can be deprotonated under basic conditions. The carbon atom is electrophilic upon activation of the hydroxyl group into a better leaving group.

  • The Oxazole Ring: The oxazole ring is an electron-deficient aromatic system, which generally makes it stable to many reaction conditions.[2] However, it is not inert. The C2 position is the most electron-deficient and can be susceptible to nucleophilic attack or deprotonation under strong basic conditions.[3][4] The C5 position is the most common site for electrophilic aromatic substitution.[2] Therefore, reaction conditions must be chosen carefully to ensure selective transformation of the hydroxymethyl group without compromising the integrity of the heterocyclic core.

The following sections detail robust protocols for leveraging the reactivity of the hydroxymethyl group to synthesize a diverse library of oxazole analogues.

Key Derivatization Strategies and Protocols

The hydroxymethyl group is a versatile precursor for introducing a variety of functional groups, including esters, ethers, aldehydes, carboxylic acids, halides, and amines.

G A (Hydroxymethyl)oxazole B (Acyloxymethyl)oxazole (Ester) A->B Esterification C (Alkoxymethyl)oxazole (Ether) A->C Etherification D Oxazole-carboxaldehyde A->D Oxidation (Mild) F (Halomethyl)oxazole A->F Halogenation E Oxazole-carboxylic Acid D->E Oxidation (Strong) G (Aminomethyl)oxazole F->G Nucleophilic Substitution

Caption: Key synthetic pathways originating from a hydroxymethyl-substituted oxazole.

Esterification: Modulating Polarity and Bioavailability

Esterification is one of the most common derivatizations, often employed to mask the polarity of the hydroxyl group, thereby enhancing membrane permeability and modifying pharmacokinetic properties.[5]

Causality Behind Experimental Choices: The reaction typically involves acylating the alcohol with an activated carboxylic acid derivative (like an acid chloride or anhydride) in the presence of a non-nucleophilic base. The base (e.g., triethylamine, pyridine) serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes a wide range of organic substrates.

Protocol 3.1.1: Acylation with Acid Chloride

  • Preparation: Dissolve the (hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acid chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Self-Validation/Characterization:

  • ¹H NMR: Disappearance of the broad singlet corresponding to the -OH proton. Appearance of new signals corresponding to the acyl group. A downfield shift of the methylene protons (-CH₂-O-) adjacent to the newly formed ester.

  • ¹³C NMR: Appearance of a new carbonyl signal in the range of 165-175 ppm.

  • FT-IR: Appearance of a strong C=O stretching band around 1735 cm⁻¹.

  • HRMS: Confirmation of the expected mass of the ester product.

Etherification via the Mitsunobu Reaction: A Mild and Versatile Approach

The Mitsunobu reaction is an exceptionally powerful tool for forming C-O bonds under mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[6][7] It facilitates the coupling of a primary or secondary alcohol with a suitable acidic pronucleophile (pKa < 15), such as a phenol or carboxylic acid, with stereochemical inversion at the alcohol carbon.[8][9]

Mechanistic Insight: The reaction is a redox process where triphenylphosphine (PPh₃) is the reductant and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is the oxidant.[9] PPh₃ and DEAD react to form a betaine, which deprotonates the nucleophile. The resulting anion and the phosphonium species then activate the alcohol, converting the hydroxyl into an excellent leaving group (oxyphosphonium salt). Finally, the nucleophile displaces this group in a classical Sₙ2 reaction.[7]

G cluster_0 Activation cluster_1 Displacement (SN2) PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD Ion Pair Ion Pair Betaine->Ion Pair + Nu-H Oxyphosphonium Salt Oxyphosphonium Salt Ion Pair->Oxyphosphonium Salt + R-OH Product (R-Nu) Product (R-Nu) Oxyphosphonium Salt->Product (R-Nu) + [Nu]- Byproducts O=PPh3 + DEAD-H2 Product (R-Nu)->Byproducts Generates

Caption: Simplified workflow of the Mitsunobu reaction mechanism.

Protocol 3.2.1: Synthesis of Aryl Ethers

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the (hydroxymethyl)oxazole (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. A color change (e.g., to yellow/orange) and/or formation of a white precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge in workup is the removal of the triphenylphosphine oxide and hydrazine byproducts.

  • Purification: Purify the crude material directly by flash column chromatography. A non-polar solvent system is often required to effectively separate the desired ether from the PPh₃=O byproduct.

Trustworthiness Note: A major drawback of the Mitsunobu reaction is the chromatographic removal of triphenylphosphine oxide. Using polymer-bound PPh₃ or phosphines designed for easier byproduct removal can simplify purification.[6]

Oxidation: Accessing Aldehydes and Carboxylic Acids

Oxidation of the hydroxymethyl group provides access to oxazole-carboxaldehydes and oxazole-carboxylic acids, which are themselves versatile intermediates for further functionalization (e.g., reductive amination, amide coupling).

Causality Behind Reagent Choice: The choice of oxidant determines the final product.

  • To Aldehyde (Mild Oxidation): Reagents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation are used to avoid over-oxidation to the carboxylic acid. These are performed under anhydrous conditions.

  • To Carboxylic Acid (Strong Oxidation): Stronger oxidants like Jones reagent (CrO₃ in H₂SO₄/acetone) or potassium permanganate (KMnO₄) will convert the primary alcohol directly to the carboxylic acid.[5]

Protocol 3.3.1: Oxidation to Aldehyde with DMP

  • Preparation: Dissolve the (hydroxymethyl)oxazole (1.0 eq) in anhydrous DCM (~0.1 M) in a dry flask under an inert atmosphere.

  • Oxidant Addition: Add Dess-Martin periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. The reaction is often complete when the solution becomes cloudy. Monitor by TLC.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography. Note: Oxazole aldehydes can be sensitive; avoid prolonged exposure to silica gel.

Self-Validation/Characterization (Aldehyde):

  • ¹H NMR: Appearance of a characteristic aldehyde proton signal between 9-10 ppm. Disappearance of the -OH signal and the methylene (-CH₂-) signal, which is replaced by the aldehyde singlet.

  • ¹³C NMR: Appearance of a carbonyl signal between 185-195 ppm.

Conversion to Halomethyl Oxazoles: Activating for Nucleophilic Substitution

Converting the hydroxyl group into a halide (Cl, Br) transforms it into an excellent leaving group, creating a reactive electrophilic site for Sₙ2 reactions. This is a common strategy for subsequent introduction of nitrogen, sulfur, or carbon nucleophiles.[10][11]

Protocol 3.4.1: Chlorination with Thionyl Chloride

  • Preparation: Place the (hydroxymethyl)oxazole (1.0 eq) in a round-bottom flask equipped with a reflux condenser and gas outlet bubbler (to trap HCl gas).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at 0 °C. For more sensitive substrates, the reaction can be run in an inert solvent like DCM with a base like pyridine.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to a gentle reflux (typically 40-60 °C) for 1-2 hours, monitoring by TLC.

  • Workup: Carefully remove the excess SOCl₂ under reduced pressure (co-evaporating with toluene can help). Cautiously quench the residue by pouring it onto crushed ice.

  • Extraction: Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often used directly in the next step but can be purified by chromatography if necessary. Note: Halomethyl oxazoles can be lachrymatory and should be handled in a fume hood.

Summary of Derivatization Methods

Transformation Key Reagents Typical Conditions Pros Cons Yield Range
Esterification Acid Chloride, Base (Et₃N)DCM, 0 °C to RTHigh yielding, reliableRequires activated acid80-95%
Etherification Phenol, PPh₃, DIAD/DEADTHF, 0 °C to RTVery mild, broad scopeByproduct removal difficult60-90%
Oxidation (Aldehyde) Dess-Martin Periodinane (DMP)DCM, RTMild, high chemoselectivityReagent is expensive, sensitive75-95%
Oxidation (Acid) Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to RTPowerful, inexpensiveHarsh acidic conditions, Cr waste50-80%
Halogenation (Cl) Thionyl Chloride (SOCl₂)Neat or DCM, 0 °C to RefluxEffective, inexpensiveHarsh, generates HCl gas70-90%

References

Application Note & Protocol: N-Alkylation of Amines Utilizing (5-Methyl-1,3-oxazol-4-yl)methanol via Catalytic Hydrogen Autotransfer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines using (5-Methyl-1,3-oxazol-4-yl)methanol as the alkylating agent. This protocol leverages a transition-metal-catalyzed hydrogen autotransfer (or "borrowing hydrogen") methodology, presenting a robust and atom-economical approach for the synthesis of N-substituted oxazolyl-methyl amines. Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the oxazole motif in pharmacologically active molecules.[1][2][3][4] This guide offers detailed experimental procedures, mechanistic insights, and data presentation to support researchers in this field.

Introduction: The Strategic Importance of N-Alkylation with Heterocyclic Methanols

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in pharmaceutical and materials science.[5][6] Traditionally, this has been accomplished using alkyl halides, which often suffer from drawbacks such as the generation of stoichiometric waste and the potential for over-alkylation.[7] An increasingly adopted green chemistry approach is the use of alcohols as alkylating agents, a process that typically generates water as the sole byproduct.[8]

This application note focuses on the use of this compound, a functionalized heterocyclic alcohol, for the N-alkylation of a range of amine nucleophiles. The oxazole ring is a key pharmacophore found in numerous bioactive compounds, exhibiting a wide array of activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] The ability to directly couple this moiety to various amine substrates via a stable C-N bond is therefore a valuable synthetic strategy.

The protocol herein is centered on the "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle. This elegant and efficient mechanism involves the temporary oxidation of the alcohol to an aldehyde intermediate by a transition metal catalyst, followed by condensation with an amine to form an imine (or enamine), and subsequent reduction of the imine by the previously "borrowed" hydrogen from the catalyst.[5][9] This in-situ generation of the electrophilic aldehyde avoids the need to handle potentially unstable or toxic aldehydes separately. Iridium and Ruthenium complexes, particularly with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for this transformation.[5][6]

Mechanistic Overview: The Hydrogen Autotransfer Pathway

The catalytic cycle for the N-alkylation of an amine with this compound is depicted below. The process is initiated by the coordination of the alcohol to the metal center and subsequent β-hydride elimination to release the corresponding aldehyde and a metal-hydride species. The aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the metal-hydride to afford the N-alkylated product and regenerate the active catalyst.

G cluster_0 Catalytic Cycle cluster_1 Reactants & Products A [M]-Catalyst B Alcohol Complex A->B + R-CH2OH C [M]-H (Hydride Species) + Aldehyde B->C - H2 D Imine C->D + R'-NH2 - H2O E Product Complex D->E + [M]-H E->A - Product Product N-alkylated Amine E->Product RCH2OH This compound RCH2OH->B RNH2 Amine RNH2->D

Figure 1: Hydrogen autotransfer catalytic cycle for N-alkylation.

Experimental Protocol: N-Alkylation of Morpholine

This section provides a detailed, step-by-step procedure for the N-alkylation of morpholine with this compound as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Morpholine≥99%Commercially AvailableDistill before use.
[Ir(Cp*)Cl₂]₂-Commercially AvailableCatalyst precursor.
N-heterocyclic carbene (NHC) ligand-Commercially Availablee.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Potassium tert-butoxide (KOtBu)≥98%Commercially AvailableAnhydrous, handle in a glovebox.
Anhydrous Toluene≥99.8%Commercially AvailableStore over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially AvailableFor drying.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Prepared in-houseFor workup.
Brine (Saturated aq. NaCl)-Prepared in-houseFor workup.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles for liquid transfer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography setup

  • NMR spectrometer, LC-MS for analysis

Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Add catalyst precursor and NHC ligand to Schlenk flask B Add this compound and amine A->B C Add anhydrous solvent (Toluene) B->C D Add base (KOtBu) C->D E Heat reaction mixture (e.g., 110-120 °C) D->E F Cool to RT and quench with water E->F G Extract with EtOAc F->G H Wash with brine, dry over MgSO4 G->H I Concentrate in vacuo H->I J Purify by flash chromatography I->J

Figure 2: General workflow for the N-alkylation reaction.

Step-by-Step Methodology:

  • Catalyst Preparation (in-situ): In a nitrogen-filled glovebox or under a stream of argon, add the iridium precursor [Ir(Cp*)Cl₂]₂ (0.01 mmol, 1.0 mol%) and the NHC ligand (e.g., IPr, 0.02 mmol, 2.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the flask, add this compound (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq).

  • Solvent and Base Addition: Add anhydrous toluene (2.0 mL) to the flask via syringe. Finally, add potassium tert-butoxide (KOtBu) (0.1 mmol, 10 mol%) as a solid. The base is crucial for the initial deprotonation of the alcohol to facilitate coordination to the metal center.[5]

  • Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or by taking small aliquots (under inert atmosphere) for LC-MS analysis.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-((5-methyl-1,3-oxazol-4-yl)methyl)morpholine.[7][10]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scope and Limitations

This protocol is expected to be applicable to a range of primary and secondary amines, both cyclic and acyclic. The reactivity may vary depending on the steric and electronic properties of the amine.

EntryAmineExpected ProductNotes
1AnilineN-((5-methyl-1,3-oxazol-4-yl)methyl)anilineAromatic amines are generally good substrates.[6]
2BenzylamineN-((5-methyl-1,3-oxazol-4-yl)methyl)-1-phenylmethanamine-
3Piperidine1-((5-methyl-1,3-oxazol-4-yl)methyl)piperidine-
4DiethylamineN-ethyl-N-((5-methyl-1,3-oxazol-4-yl)methyl)ethanamineSteric hindrance may require longer reaction times or higher catalyst loading.

Potential Limitations:

  • Sterically hindered amines: Very bulky secondary amines may react slowly or not at all.

  • Amines with coordinating functional groups: Functional groups that can strongly coordinate to the metal center might inhibit catalysis.

  • Over-alkylation of primary amines: While generally selective for mono-alkylation, some formation of the di-alkylated product may occur with primary amines. Careful control of stoichiometry is important.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents and reagents are flammable and should be handled with care.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle it in an inert atmosphere.

  • The transition metal catalyst and its precursor should be handled with care, minimizing inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous. Use freshly opened or purified reagents.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Base degradationEnsure the base is handled under strictly anhydrous conditions.
Formation of byproducts Over-alkylation (primary amines)Use a slight excess of the primary amine relative to the alcohol.
Decomposition of starting material or productLower the reaction temperature and extend the reaction time.
Difficult purification Co-elution of product and starting materialOptimize the solvent system for flash chromatography. Consider derivatization if necessary for separation.

Conclusion

The N-alkylation of amines using this compound via a hydrogen autotransfer mechanism represents a modern, efficient, and atom-economical synthetic route. This protocol provides a robust starting point for researchers to synthesize novel oxazole-containing compounds for applications in drug discovery and development. The methodology is amenable to a variety of amine substrates and aligns with the principles of green chemistry.

References

Application Note & Protocols: (5-Methyl-1,3-oxazol-4-yl)methanol as a Versatile Synthon in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a sought-after heterocycle in drug design.[1][2] This guide focuses on the practical application of (5-Methyl-1,3-oxazol-4-yl)methanol, a highly functionalized and versatile building block. We provide an in-depth analysis of its synthetic utility, detailed experimental protocols for its preparation and subsequent elaboration, and expert insights into the strategic considerations that underpin its use in complex, multi-step synthetic campaigns.

Introduction: The Strategic Value of the Oxazole Synthon

In the landscape of modern drug discovery, the demand for novel molecular architectures is incessant. Heterocyclic compounds, particularly five-membered rings like oxazole, are central to this effort.[4] this compound is not merely a starting material but a strategic synthon. Its structure offers three key points for diversification: the stable oxazole core, a reactive hydroxymethyl group at the C4 position, and a methyl group at C5. The hydroxymethyl group is the primary reactive handle, allowing for the extension of the molecular framework through the formation of new carbon-heteroatom or carbon-carbon bonds. This guide will demonstrate how to leverage this functionality for the rational design of complex molecules.

Physicochemical Properties

A clear understanding of the starting material's properties is foundational to any successful synthesis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 874821-67-7[5]
Molecular Formula C₅H₇NO₂[5]
Molecular Weight 113.11 g/mol [5]
Appearance Yellowish Powder / Solid[5][6]
Purity Typically >95%[6]

Synthesis of the Core Synthon: this compound

The most direct and reliable method for preparing the title compound is through the selective reduction of its corresponding carboxylic acid ester, typically ethyl or methyl 5-methyloxazole-4-carboxylate. Lithium borohydride (LiBH₄) is the reagent of choice for this transformation.

Causality Behind Reagent Choice: While a stronger reducing agent like lithium aluminum hydride (LAH) could also be used, LiBH₄ offers a milder and more chemoselective option. It readily reduces esters to alcohols without being as violently reactive with protic solvents or moisture as LAH, simplifying the workup procedure. The use of a mixed solvent system (THF/MeOH) is crucial; THF provides good solubility for the substrate, while methanol acts as a proton source and accelerates the reduction.[5]

Protocol 1: Synthesis via Ester Reduction

sub Ethyl 5-methyloxazole-4-carboxylate reagent 1. LiBH₄, THF/MeOH 2. NH₄Cl (aq. quench) sub->reagent prod This compound reagent->prod

Caption: Synthesis of the target alcohol via ester reduction.

Materials:

  • Ethyl 5-methyloxazole-4-carboxylate (1.0 equiv)

  • Lithium borohydride (LiBH₄) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the ethyl 5-methyloxazole-4-carboxylate (0.194 mol) in a 2:1 mixture of anhydrous THF and MeOH (450 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • At room temperature, add LiBH₄ (10.6 g, 0.485 mol) in small, careful portions. (Scientist's Note: The addition can be exothermic; portion-wise addition helps control the reaction temperature.)

  • Heat the resulting mixture to 55°C and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., using a 25:1 CHCl₃:MeOH eluent).

  • Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl (30 mL) followed by solid NH₄Cl (30 g). (Scientist's Note: This neutralizes excess borohydride and hydrolyzes borate esters, making the product extractable.)

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Dilute the remaining residue with EtOAc (500 mL). A precipitate will form.

  • Filter off the solid precipitate and wash it with hot EtOAc (2 x 100 mL).

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: CHCl₃/MeOH, 25:1) to yield the pure this compound. A typical yield is around 69%.[5]

Strategic Application in Multi-Step Synthesis

The true value of this compound is realized in its subsequent transformations. The primary alcohol is a poor leaving group and must first be "activated" to facilitate nucleophilic substitution, which is the cornerstone of its utility.

cluster_0 Activation cluster_1 Diversification A This compound (Starting Synthon) B 4-(Chloromethyl)-5-methyl-1,3-oxazole (Activated Intermediate) A->B SOCl₂ or POCl₃ D Elaborated Product (New C-N, C-S, or C-C bond) B->D Nucleophilic Substitution C Nucleophile (e.g., R₂NH, RSH, CN⁻) C->D

References

Application Note: Analytical Methods for the Quantification of (5-Methyl-1,3-oxazol-4-yl)methanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methyl-1,3-oxazol-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte in reaction mixtures is crucial for reaction monitoring, process optimization, yield calculation, and quality control. This application note provides detailed protocols for three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a step-by-step protocol, validation considerations, and a discussion of its advantages and limitations.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification.[1] For a polar analyte like this compound, which may exhibit poor retention on traditional C18 columns, a polar-modified stationary phase or Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[2][3] This method utilizes a reversed-phase approach on a polar-embedded column to achieve adequate retention and separation from other reaction components.

Causality of Experimental Choices:

  • Stationary Phase: A polar-embedded C18 column is chosen to enhance the retention of the polar methanol moiety through hydrogen bonding interactions, while still providing the resolving power of a reversed-phase packing for other components in the reaction mixture.

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a formic acid modifier is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC.[4] Formic acid is added to control the pH and improve peak shape by ensuring the analyte is in a single ionic form.

  • Detection: The oxazole ring in the analyte contains a chromophore that absorbs UV light. A detection wavelength is selected based on the UV spectrum of this compound to ensure sensitivity.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Data Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area from the calibration curve.

Method Validation (Illustrative Data)

The method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6]

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.3 µg/mL

Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Pipette 100 µL Reaction Mixture s2 Dilute to 10 mL with ACN/Water s1->s2 s3 Vortex s2->s3 s4 Filter (0.45 µm) s3->s4 hplc Inject into HPLC-UV System s4->hplc cal Generate Calibration Curve hplc->cal quant Quantify Analyte cal->quant

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS offers high sensitivity and specificity, but direct analysis of polar compounds like alcohols can be problematic due to poor peak shape and thermal instability.[7] Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile moiety, making the analyte more amenable to GC analysis.[8][9] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for alcohols.[10]

Causality of Experimental Choices:

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen due to its high reactivity and the volatility of its byproducts, which minimizes interference in the chromatogram.[10]

  • GC Separation: A non-polar capillary column is used to separate the derivatized analyte from other components based on boiling points. The temperature program is optimized to ensure good resolution and peak shape.

  • MS Detection: Mass spectrometry provides definitive identification of the derivatized analyte through its characteristic mass spectrum and allows for sensitive quantification using selected ion monitoring (SIM).

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation & Derivatization:

    • Pipette 50 µL of the reaction mixture into a GC vial.

    • Add 500 µL of a suitable organic solvent (e.g., anhydrous acetonitrile).

    • Add 50 µL of the silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC with a mass selective detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Prepare and derivatize a series of calibration standards.

    • Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against concentration.

    • Quantify the derivatized analyte in the sample using the calibration curve.

Method Validation (Illustrative Data)
ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (% RSD) ≤ 5.0%3.5%
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.15 µg/mL

Workflow Diagram: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Pipette 50 µL Reaction Mixture s2 Add Solvent & Silylating Agent s1->s2 s3 Heat at 60°C for 30 min s2->s3 s4 Cool to RT s3->s4 gcms Inject into GC-MS System s4->gcms cal Generate Calibration Curve gcms->cal quant Quantify Analyte (SIM Mode) cal->quant

Caption: Workflow for GC-MS quantification with derivatization.

Method 3: Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a powerful primary analytical method that allows for the quantification of analytes in a mixture without the need for a compound-specific calibration curve, provided an internal standard of known purity and concentration is used.[11][12] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] This makes qNMR particularly well-suited for reaction monitoring, where the concentrations of multiple components can be determined simultaneously.[14][15]

Causality of Experimental Choices:

  • Internal Standard: Maleic acid is chosen as an internal standard due to its chemical stability, high purity, and simple ¹H-NMR spectrum with a distinct singlet that does not overlap with the signals of the analyte or common reaction solvents.[16]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the NMR solvent for its ability to dissolve a wide range of organic compounds and its residual solvent peak does not interfere with the signals of interest.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into a clean, dry vial.

    • Accurately weigh approximately 20-30 mg of the reaction mixture into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex thoroughly to ensure complete dissolution and transfer to an NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: DMSO-d₆.

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signal of the analyte (e.g., the singlet for the oxazole proton) and the signal of the internal standard.

    • Calculate the concentration of the analyte using the following equation:[11]

      • Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      • Where: P = Purity (or concentration), I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass.

Method Validation (Illustrative Data)
ParameterAcceptance CriteriaIllustrative Result
Accuracy (% Recovery) 98.0 - 102.0%100.5%
Precision (% RSD) ≤ 2.0%1.5%
Specificity Baseline resolution of signalsAchieved
LOD/LOQ Dependent on S/NTypically in the low mg/mL range

Workflow Diagram: qNMR Method

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing s1 Weigh Internal Standard & Sample s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 nmr Acquire ¹H-NMR Spectrum s3->nmr proc Process Spectrum (FT, Phase, Baseline) nmr->proc integ Integrate Analyte & Standard Signals proc->integ calc Calculate Concentration integ->calc

Caption: Workflow for qNMR quantification.

Comparison of Methods

FeatureHPLC-UVGC-MS with DerivatizationqNMR
Sensitivity GoodExcellentModerate
Specificity Good (with good separation)Excellent (mass spectrum)Excellent (chemical shift)
Sample Throughput HighModerate (due to derivatization)Low to Moderate
Method Development ModerateComplex (derivatization)Simple
Calibration External calibration requiredExternal calibration requiredInternal standard, no curve needed
Destructive YesYesNo

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control. GC-MS with derivatization offers the highest sensitivity and is ideal for trace-level analysis or when definitive identification is required. qNMR is a powerful tool for reaction monitoring and in-process control, providing accurate quantification without the need for extensive calibration. All methods, when properly developed and validated, can provide accurate and precise results for the quantification of this compound in reaction mixtures.

References

Scale-up synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into complex molecular scaffolds to modulate pharmacological activity. The transition from laboratory-scale synthesis to a robust, scalable process is critical for advancing drug discovery programs. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a reliable two-step pathway amenable to larger quantities. The core of this guide is the detailed protocol for the selective reduction of a commercially available ester precursor, ethyl 5-methyloxazole-4-carboxylate. We delve into the rationale behind reagent selection, process safety, optimization parameters, and analytical characterization, ensuring a self-validating and reproducible protocol for researchers, scientists, and process chemists.

Introduction: The Strategic Importance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in pharmaceutical science, present in a wide array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities make it a valuable component in modern drug design. This compound, in particular, serves as a versatile intermediate, providing a reactive hydroxyl group for further synthetic elaboration.

While numerous methods exist for constructing the oxazole ring, including the Robinson-Gabriel and van Leusen syntheses, scalability often presents significant challenges related to reagent cost, reaction conditions, and purification.[3][4][5][6] This guide focuses on a practical and economically viable scale-up approach starting from a readily accessible precursor, thereby streamlining the path to multi-gram or kilogram quantities of the target alcohol.

Overview of Synthetic Strategy

The selected strategy involves two key stages: the formation of the substituted oxazole ring followed by the functional group transformation to the desired primary alcohol.

  • Oxazole Ring Formation: The precursor, ethyl 5-methyloxazole-4-carboxylate, can be synthesized via several established methods, such as the reaction between ethyl 2-chloro-3-oxobutanoate and a suitable amide.[7][8][9] For the purposes of this scale-up guide, we will presume the availability of this ester, as it is commercially supplied and its synthesis is well-documented.

  • Ester Reduction: The critical scale-up step is the reduction of the ethyl ester at the C4 position to the primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reducing agent of choice.

Rationale for Selecting Sodium Borohydride (NaBH₄):
  • Selectivity and Functionality Tolerance: NaBH₄ is a mild reducing agent that selectively reduces aldehydes, ketones, and, under specific conditions, esters, without affecting other potentially sensitive functional groups.[10]

  • Safety and Handling: Compared to more potent hydrides like lithium aluminum hydride (LAH), NaBH₄ is significantly safer and easier to handle. It is stable in air and can be used in protic solvents like methanol and ethanol, which simplifies the process and avoids the need for strictly anhydrous conditions required for LAH.[10][11]

  • Economic Viability: Sodium borohydride is more cost-effective than other reducing agents like lithium borohydride (LiBH₄), making it ideal for large-scale production.[12]

  • Work-up Procedure: The quenching and work-up procedures for NaBH₄ reactions are generally straightforward and adaptable to large-volume reactors.

Detailed Scale-Up Protocol

This protocol details the reduction of ethyl 5-methyloxazole-4-carboxylate to this compound on a 0.2 mole scale.

Materials and Equipment
Reagent/Material Grade Supplier Quantity Molar Eq.
Ethyl 5-methyloxazole-4-carboxylate≥97%Commercial31.0 g (0.2 mol)1.0
Sodium Borohydride (NaBH₄)≥98%, granularCommercial15.1 g (0.4 mol)2.0
Tetrahydrofuran (THF)AnhydrousCommercial300 mL-
Methanol (MeOH)AnhydrousCommercial150 mL-
Saturated Ammonium Chloride (NH₄Cl)ACS GradeCommercial~100 mL-
Ethyl Acetate (EtOAc)ACS GradeCommercial~500 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialAs needed-
Silica Gel230-400 meshCommercialAs needed-

Equipment: 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser. Addition funnel for solids or liquids.

Visual Workflow for Synthesis

Caption: Scalable workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure
  • Reactor Setup and Inerting: Assemble the 1 L reactor system. Ensure all glassware is dry. Purge the reactor with dry nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Charging Reagents: To the reactor, add ethyl 5-methyloxazole-4-carboxylate (31.0 g, 0.2 mol). Add the solvent system consisting of tetrahydrofuran (300 mL) and methanol (150 mL). Begin stirring to form a clear solution.

  • Controlled Reductant Addition: Cool the reactor contents to 10-15°C using a circulating chiller. Crucially , add the sodium borohydride (15.1 g, 0.4 mol) in small portions over 45-60 minutes. Monitor the internal temperature closely, ensuring it does not exceed 25°C. The reaction is exothermic, and controlled addition is vital to manage heat and hydrogen gas evolution.[10]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours (or overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexane:Ethyl Acetate. The disappearance of the starting ester spot (higher Rf) and the appearance of the product spot (lower Rf, polar alcohol) indicates completion.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~100 mL) dropwise to quench the excess sodium borohydride. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and maintain slow addition until the gas evolution ceases.[13]

  • Solvent Removal and Extraction: Remove the bulk of the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellowish oil or solid.

  • Purification: Purify the crude material by column chromatography on silica gel. Elute with a gradient of chloroform to 25:1 chloroform:methanol to afford this compound as a yellowish powder.[13] The expected yield is 65-75%.

Scientific Integrity: Process Safety and Mechanistic Insight

Safety Considerations for Sodium Borohydride
  • Reactivity: Sodium borohydride is a water-reactive chemical.[11] Contact with water or acids releases flammable hydrogen gas, which can ignite.[11][14] All quenching operations must be performed slowly, under controlled temperatures, and in a well-ventilated area.

  • Thermal Hazards: The reduction reaction is exothermic. On a large scale, the heat generated can be significant. A cooling failure combined with the hydrolysis of NaBH₄ could lead to a dangerous runaway reaction.[10][12] Continuous temperature monitoring and a robust cooling system are mandatory.

  • Handling: Always handle sodium borohydride under an inert atmosphere or in a dry environment to prevent degradation from moisture.[11] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[11][15]

Mechanistic Rationale

The reduction of an ester with sodium borohydride is facilitated by the presence of an alcohol like methanol. The mechanism, while complex, can be simplified as follows:

Caption: Simplified mechanism of ester reduction by sodium borohydride.

  • Initial Hydride Attack: A hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating the ethoxy group (-OR') to form an aldehyde. This step is generally the rate-limiting step.

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of NaBH₄ to form an alkoxide intermediate.

  • Protonation: During the aqueous work-up (quenching), the alkoxide is protonated to yield the final primary alcohol.

Product Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance Yellowish powder
Melting Point 47-49°C[13]
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.71 (s, 1H, oxazole H), 4.48 (s, 2H, CH₂OH), 4.20 (br. s, 1H, OH), 2.29 (s, 3H, CH₃).[13]
¹³C NMR (126 MHz, CDCl₃)δ (ppm): 149.4, 145.4, 133.7, 55.5, 10.0.[13]
Mass Spec. (CI)m/z: 114 [M+H]⁺[13]
Purity (HPLC) ≥98%

Conclusion

This application note provides a robust, safe, and scalable protocol for the synthesis of this compound. By utilizing a commercially available ester and the cost-effective, easily handled reducing agent sodium borohydride, this method avoids many of the complexities associated with de novo oxazole ring construction at scale. The detailed procedural steps, safety protocols, and mechanistic insights offer researchers and drug development professionals a reliable foundation for producing this valuable intermediate in the quantities required for advanced pharmaceutical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the complexities of this synthesis, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Question 1: What are the most common synthetic routes to this compound?

Answer: The most prevalent and practical laboratory-scale synthesis involves a two-step process. First is the formation of an oxazole ester, such as ethyl 5-methyloxazole-4-carboxylate, followed by its reduction to the desired primary alcohol, this compound.[1]

A common method for forming the oxazole ring is the reaction of an appropriate α-haloacetoacetate with formamide.[2] The subsequent reduction of the resulting ester is typically achieved using a hydride-reducing agent like lithium borohydride (LiBH₄).[1]

Question 2: My reduction of ethyl 5-methyloxazole-4-carboxylate with LiBH₄ is resulting in a low yield. What are the potential causes?

Answer: Low yields in the LiBH₄ reduction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the reducing agent.[1]

  • Side Reactions: The ester or the product alcohol can undergo side reactions under the reaction conditions. The oxazole ring itself can be susceptible to cleavage under certain nucleophilic or acidic conditions.[3]

  • Workup Issues: The product, being a polar alcohol, might have significant water solubility, leading to loss during the aqueous workup and extraction phases.

  • Impure Starting Material: The purity of your starting ethyl 5-methyloxazole-4-carboxylate is crucial. Impurities can interfere with the reduction process.

Question 3: I am observing an unknown impurity in my final product's NMR spectrum. What could it be?

Answer: Without the spectral data, a definitive identification is impossible. However, common impurities could include:

  • Unreacted Starting Material: Residual ethyl 5-methyloxazole-4-carboxylate.

  • Ring-Opened Products: Under harsh conditions, the oxazole ring can be cleaved. For instance, strong nucleophiles can attack the C2 position, leading to ring opening.[3]

  • Over-reduction Products: While less common for an ester reduction to an alcohol, highly reactive reducing agents or harsh conditions could potentially affect the oxazole ring.

  • Solvent Adducts: Impurities from solvents used in the reaction or purification.

Troubleshooting Guide

This section provides a more detailed approach to overcoming specific challenges you might encounter during the synthesis of this compound.

Problem 1: Formation of Isomeric Impurities during Oxazole Ring Synthesis

Issue: During the synthesis of the precursor, ethyl 5-methyloxazole-4-carboxylate, from ethyl 2-chloroacetoacetate and formamide, you observe the formation of the isomeric byproduct, ethyl 3-methylisoxazole-4-carboxylate.

Root Cause Analysis: The formation of isoxazole isomers can occur during the cyclization step. The regioselectivity of the cyclization is influenced by reaction conditions such as temperature and the nature of the reactants.[4][5]

Troubleshooting Protocol:

  • Temperature Control: Maintain strict temperature control during the reaction. Running the reaction at a lower temperature may favor the formation of the desired oxazole isomer.

  • Order of Addition: Carefully control the addition of reagents. Adding the α-haloacetoacetate slowly to the formamide can sometimes improve selectivity.

  • Alternative Cyclization Precursors: Consider using alternative starting materials that may offer higher regioselectivity.

Problem 2: Incomplete Reduction of the Ester Precursor

Issue: Your reaction to reduce ethyl 5-methyloxazole-4-carboxylate to this compound consistently shows a significant amount of unreacted starting material.

Root Cause Analysis: The reactivity of lithium borohydride can be influenced by its quality and the presence of moisture. Aldehydes, formed as intermediates, are more reactive than esters, but if the initial reduction is slow, the overall conversion will be low.[6]

Workflow for Optimizing the Reduction:

start Incomplete Reduction Observed check_reagent Verify LiBH4 Quality (Fresh, Dry) start->check_reagent increase_equivalents Increase LiBH4 Equivalents (e.g., to 2.5 eq) check_reagent->increase_equivalents If quality is good extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_equivalents->extend_time increase_temp Increase Reaction Temperature (e.g., to 55°C) extend_time->increase_temp check_solvent Ensure Anhydrous Solvents (THF, Methanol) increase_temp->check_solvent complete Reaction Complete check_solvent->complete start Crude Product Obtained extraction Thorough Extraction (e.g., EtOAc or CH2Cl2) start->extraction drying Dry Organic Layer (Na2SO4 or MgSO4) extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration chromatography Silica Gel Chromatography (e.g., CHCl3:MeOH 25:1) concentration->chromatography alternative Consider Alternative Purification (e.g., Crystallization) chromatography->alternative Difficult pure_product Pure Product chromatography->pure_product Successful alternative->pure_product

References

Technical Support Center: Purification of (5-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (5-Methyl-1,3-oxazol-4-yl)methanol. Our approach is rooted in explaining the chemical principles behind each step, ensuring you can adapt and troubleshoot effectively in your laboratory environment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for purification strategy development.

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The impurity profile is largely dependent on the synthetic route. Assuming the common synthesis via reduction of a corresponding ester (e.g., ethyl 5-methyloxazole-4-carboxylate) with a hydride reagent like Lithium borohydride[1], you can anticipate the following:

  • Unreacted Starting Material: The parent ester (e.g., ethyl 5-methyloxazole-4-carboxylate) is a common impurity resulting from an incomplete reaction.

  • Inorganic Salts: Salts such as lithium or borate complexes and ammonium chloride are introduced during the reaction and subsequent aqueous work-up.[1] These are typically removed by filtration and washing.

  • Residual Solvents: Solvents used in the reaction (e.g., THF, Methanol) and extraction (e.g., Ethyl Acetate) may persist if not adequately removed under reduced pressure.

  • Side-Reaction Byproducts: Depending on the specific synthesis of the oxazole ring itself, various byproducts could be present. For instance, syntheses involving tosylmethyl isocyanide (TosMIC) can leave p-tolylsulfinic acid byproducts.[2][3]

Q2: What is the best initial method for assessing the purity of my crude product?

A2: A combination of three rapid techniques provides a comprehensive initial assessment:

  • Thin-Layer Chromatography (TLC): This is the most crucial first step. It will visually separate your desired product from less polar impurities (like the starting ester, which will have a higher Rf) and more polar impurities.

  • ¹H NMR Spectroscopy: A crude NMR can quickly confirm the presence of the desired product through its characteristic peaks (e.g., signals for the oxazole proton, the CH₂OH group, and the methyl group) and reveal the presence and relative quantity of organic impurities.[1]

  • Melting Point Analysis: The literature reports a melting point of 47-49°C for the pure compound.[1] A broad or depressed melting range is a clear indicator of significant impurities.

Q3: Which purification technique is generally recommended for this compound?

A3: Both column chromatography and recrystallization are viable and effective methods.

  • Silica Gel Column Chromatography is the most versatile method, capable of separating a wide range of impurities. It is explicitly mentioned in the literature for this compound.[1]

  • Recrystallization is a highly efficient and scalable method if the crude material is substantially pure (>85-90%) and crystalline. It is excellent for removing small amounts of impurities. Given that the target compound is a solid, this should be strongly considered.

Section 2: Troubleshooting Guide

This guide is designed to solve specific experimental issues you may encounter.

Problem: My final product is a persistent oil or a waxy, low-melting solid instead of the expected yellowish powder.

  • Underlying Cause: This issue is most commonly caused by the presence of residual solvents or unreacted starting material (the ester), which can act as a eutectic contaminant, depressing the melting point and preventing crystallization.

  • Troubleshooting Steps:

    • Aggressive Solvent Removal: Ensure the material has been dried under a high vacuum (not just a standard rotary evaporator) for several hours, possibly with gentle heating (e.g., 30-40°C), to remove trapped, high-boiling solvents like ethyl acetate or THF.

    • TLC Analysis: Perform a TLC. If a significant, less polar spot (higher Rf value) is observed that corresponds to your starting ester, the reaction was incomplete. The material will require chromatographic purification.

    • "Trituration" as a Quick Fix: If the impurity level is low, you can attempt trituration. This involves stirring the crude oil/solid with a solvent in which the desired product is sparingly soluble but the impurities are very soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can wash away impurities and induce crystallization of the product.

Problem: My TLC plate shows multiple spots. How do I decide what to do?

  • Underlying Cause: This indicates an incomplete reaction, the formation of byproducts, or product degradation.

  • Troubleshooting Workflow: The first step is to identify the main product spot. You can do this by running a co-spot (a lane with your crude mixture and a lane where you have spotted both the crude mixture and the starting material on top of each other). The workflow below will guide your decision-making process.

G cluster_analysis Analyze Impurity Profile start Crude Product TLC Shows Multiple Spots co_spot Run Co-spot with Starting Material (SM) start->co_spot identify_product Identify Product Spot (likely more polar, lower Rf than SM) co_spot->identify_product impurity_type What is the major impurity? identify_product->impurity_type sm sm impurity_type->sm Unreacted SM (Higher Rf) polar polar impurity_type->polar Polar Impurity (Lower Rf / Baseline) close close impurity_type->close Close-Running Spot (Similar Rf) action_rework Consider re-subjecting to reaction conditions sm->action_rework >20% SM action_chromatography1 Purify via Column Chromatography sm->action_chromatography1 <20% SM action_chromatography2 Purify via Column Chromatography. Use a more polar eluent. polar->action_chromatography2 action_chrom_opt Optimize Chromatography: - Use a less polar solvent system - Try a different solvent system (e.g., Toluene/EtOAc) close->action_chrom_opt

Caption: Troubleshooting workflow for a multi-spot TLC plate.

Problem: During column chromatography, my product streaks badly or remains on the baseline.

  • Underlying Cause: The oxazole nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor elution and band tailing (streaking). Alternatively, your solvent system may simply not be polar enough to elute the compound, which is significantly more polar than its parent ester due to the hydroxyl group.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: The most straightforward solution is to increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. More effectively, switch to a stronger polar modifier like methanol in dichloromethane or chloroform. A common starting point is 1-5% MeOH in DCM.[4]

    • Neutralize the Stationary Phase: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to the solvent system will dramatically improve peak shape and recovery for basic compounds.[4] An alternative is to use a pre-mixed eluent like 10% ammonia in methanol as your polar component.[4]

    • Consider an Alternative Stationary Phase: If the problem persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is the most robust method for isolating this compound from a complex mixture of impurities.

1. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of ~0.3. Test the systems in the table below.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

  • For better separation, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product, add 2-3 times its weight in silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column. Add another thin layer of sand.

3. Elution and Collection:

  • Carefully add the eluent and begin running the column under gentle positive pressure ("flash" chromatography).

  • Collect fractions and monitor the elution process by TLC, spotting every few fractions against a reference of your crude material.

  • Combine the fractions that contain the pure product.

4. Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under a high vacuum to remove any final traces of solvent. Confirm purity by NMR and melting point.

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Notes
Chloroform / Methanol25:1This system is reported in the literature for this specific compound.[1]
Dichloromethane / Methanol100:1 to 100:5A standard system for moderately polar compounds. Increase methanol content if Rf is too low.[4]
Ethyl Acetate / Hexane1:1 to 4:1A good starting point if impurities are non-polar. May not be polar enough for efficient elution.
Dichloromethane / Methanol / Triethylamine98:2:0.5The addition of triethylamine is recommended to prevent streaking of the basic product on the silica gel.
Protocol 2: Purification by Recrystallization

This method is ideal if your crude material is >85% pure and solid. It is faster and often yields a higher purity product than chromatography.

1. Solvent Screening:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a small amount (0.5 mL) of different solvents (e.g., ethyl acetate, toluene, isopropanol, methanol, acetone) to each tube.

  • A good recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when heated.

  • If the compound is too soluble in a pure solvent, you can try a two-solvent system (e.g., Methanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (e.g., methanol) at boiling, then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.

2. Recrystallization Procedure:

  • Place the bulk of your crude material in an Erlenmeyer flask.

  • Add the chosen solvent (or solvent system) portion-wise while heating the flask (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals thoroughly under a vacuum. Analyze purity by melting point and compare it to the literature value of 47-49°C.[1]

Section 4: Visualization of Purification Logic

The following diagram illustrates the relationship between the type of impurity observed and the most logical purification method to select.

G cluster_impurity Impurity Type cluster_method Recommended Purification Method SM Unreacted Starting Material (Non-polar) Column Column Chromatography SM->Column Primary Method Recrystal Recrystallization SM->Recrystal If SM is minor impurity Salts Inorganic Salts (Highly Polar / Ionic) Workup Aqueous Workup / Filtration Salts->Workup Primary Method Byproduct Organic Byproduct (Polarity Varies) Byproduct->Column Most reliable method

Caption: Logical relationships between impurity types and purification methods.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in oxazole ring formation. The following curated questions and in-depth troubleshooting guides are based on established synthetic methodologies and field-proven insights to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My oxazole synthesis reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the most common initial checks I should perform?

A: When facing incomplete conversion, it's crucial to systematically verify the foundational parameters of your reaction setup. Start with the following:

  • Reagent Purity and Stoichiometry: Ensure all starting materials, reagents, and catalysts are of high purity and used in the correct stoichiometric ratios. Impurities can inhibit catalysts or lead to side reactions.

  • Anhydrous Conditions: Many oxazole syntheses, particularly those involving strong dehydrating agents, are highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature and Time: Verify that the reaction is being conducted at the optimal temperature and for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing the formation of multiple byproducts alongside my desired oxazole. What are the likely side reactions occurring?

A: The nature of byproducts is highly dependent on the specific synthetic route you are employing. However, some common side reactions include:

  • Hydrolysis: In the presence of water, intermediates can hydrolyze, preventing cyclization.[1] This is particularly common in reactions like the Robinson-Gabriel synthesis.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an oxazoline, which may not fully convert to the aromatic oxazole.

  • Rearrangements and Eliminations: Under harsh acidic or basic conditions, or at elevated temperatures, starting materials and intermediates can undergo undesired rearrangements or elimination reactions. For instance, in some syntheses starting from serine derivatives, the formation of dehydroalanine elimination products can be a competing pathway.[2]

Q3: Can the choice of solvent significantly impact the yield of my oxazole synthesis?

A: Absolutely. The solvent plays a critical role in solubilizing reactants, mediating heat transfer, and influencing reaction kinetics. The optimal solvent depends on the specific reaction. For instance, in palladium-catalyzed C-5 arylation of oxazoles, polar solvents are preferred, while C-2 arylation is favored in nonpolar solvents.[3] Always consult the literature for the recommended solvent for your specific transformation. In some modern methods, ionic liquids have been used to improve yields and allow for solvent recycling.[3]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for common and advanced oxazole synthesis methodologies.

Guide 1: Robinson-Gabriel Synthesis and Related Cyclodehydrations

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles.[4][5][6] Low yields in this reaction are a frequent challenge.

Symptom: Low to no product formation, with significant starting material remaining.
  • Causality: This often points to an issue with the dehydrating agent or suboptimal reaction conditions. Strong acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅) are commonly used, but their effectiveness can be substrate-dependent.[7]

  • Troubleshooting Protocol:

    • Verify Dehydrating Agent Activity: If using a hygroscopic reagent like PPA, ensure it has been properly stored. For reactions requiring gaseous HCl, ensure the gas is dry.[1][8]

    • Increase Reagent Equivalents: Incrementally increase the equivalents of the dehydrating agent. With solid catalysts like PPA, ensure efficient stirring to maximize contact with the reactants.[1]

    • Optimize Temperature: Cautiously increase the reaction temperature in small increments while monitoring the reaction by TLC. Some cyclodehydrations require elevated temperatures to proceed efficiently.[5]

    • Consider Alternative Dehydrating Agents: If strong acids fail, milder reagents might be more effective and produce fewer byproducts. A popular modern alternative is the use of triphenylphosphine and iodine.[5]

Symptom: Formation of a complex mixture of products.
  • Causality: This suggests that the reaction conditions are too harsh, leading to charring or decomposition of the starting material or product. Strong, concentrated acids can promote side reactions.

  • Troubleshooting Protocol:

    • Switch to a Milder Dehydrating Agent: Transition from aggressive reagents like concentrated H₂SO₄ to PPA or phosphorus oxychloride (POCl₃).[7][9]

    • Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration to minimize decomposition.

    • One-Pot Modifications: Consider modern one-pot variations that may proceed under milder conditions, such as those combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration using trifluoromethanesulfonic acid.[5]

Guide 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][10][11]

Symptom: Low yield of the desired 5-substituted oxazole.
  • Causality: Incomplete reaction or side reactions involving the TosMIC reagent or the aldehyde are common culprits. The choice and amount of base are critical.[12]

  • Troubleshooting Protocol:

    • Base Selection and Stoichiometry: Potassium carbonate (K₂CO₃) is a standard base, but others like triethylamine or even ion exchange resins can be effective.[3][10][11] The stoichiometry of the base can be critical; for instance, in some microwave-assisted syntheses, using 2 equivalents of K₃PO₄ favors oxazole formation, while 1 equivalent leads to the oxazoline intermediate.[12]

    • Solvent Optimization: Methanol is a common solvent, but mixtures of dimethoxyethane (DME) and methanol have also been used successfully.[10][11] For certain substrates, greener media like water in the presence of β-cyclodextrin can improve yields.[10][11]

    • Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity in this synthesis.[10][11] If you are using a less reactive aldehyde, consider increasing the reaction time or temperature.

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Van Leusen synthesis.[11][12]

Symptom: Isolation of the oxazoline intermediate instead of the oxazole.
  • Causality: The final step of the Van Leusen synthesis is the elimination of the tosyl group to form the aromatic oxazole.[10] If this step is inefficient, the oxazoline intermediate will be the major product.

  • Troubleshooting Protocol:

    • Increase Base Equivalents: As mentioned, a higher concentration of base can promote the elimination step.[12]

    • Increase Reaction Temperature and/or Time: Providing more energy to the system can facilitate the elimination.

    • Post-Reaction Workup: In some cases, the oxazoline can be isolated and then treated with a stronger base or heated to induce elimination to the oxazole.

Guide 3: Cook-Heilbron Thiazole Synthesis (and its relevance to Oxazole Synthesis troubleshooting)

While this guide focuses on oxazoles, understanding related heterocyclic syntheses like the Cook-Heilbron for thiazoles can provide valuable insights. The Cook-Heilbron synthesis produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[13][14][15][16]

  • Relevance to Oxazole Troubleshooting: Both oxazole and thiazole syntheses often involve cyclization and dehydration/elimination steps. Challenges in these reactions, such as incomplete cyclization or low yields, can have similar root causes.[17] For example, the need for mild reaction conditions to avoid byproduct formation is a shared theme.[13][15] The mechanism of the Cook-Heilbron synthesis involves a key intramolecular 5-exo-dig cyclization, a step that is mechanistically similar to ring closures in some oxazole syntheses.[13] Difficulties in this step in thiazole synthesis might suggest that steric or electronic factors hindering a similar cyclization in an oxazole synthesis should be investigated.

Data Summary and Visualization
Table 1: Common Dehydrating Agents for Robinson-Gabriel Synthesis
Dehydrating AgentTypical ConditionsNotes
Concentrated H₂SO₄High temperatureCan cause charring; use with caution.[7]
Polyphosphoric Acid (PPA)100-160 °COften gives cleaner reactions than H₂SO₄.[7]
Phosphorus Oxychloride (POCl₃)Reflux in pyridineGood for sensitive substrates.[7]
Trifluoroacetic Anhydride (TFAA)Room temperature to refluxEffective for solid-phase synthesis.[5]
Triphenylphosphine/IodineRoom temperatureA mild and modern alternative.[5]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Conversion Rate Observed check_basics Step 1: Verify Basics - Reagent Purity & Stoichiometry - Anhydrous Conditions - Temperature & Time start->check_basics monitor_rxn Step 2: Analyze Reaction Profile - TLC, LC-MS, NMR - Identify Byproducts check_basics->monitor_rxn incomplete_rxn Incomplete Reaction (Starting Material Remains) monitor_rxn->incomplete_rxn Primary issue complex_mixture Complex Mixture (Multiple Byproducts) monitor_rxn->complex_mixture Primary issue intermediate_isolated Intermediate Isolated (e.g., Oxazoline) monitor_rxn->intermediate_isolated Primary issue optimize_conditions Optimize Conditions - Increase Temp/Time - Increase Reagent Conc. incomplete_rxn->optimize_conditions change_reagents Change Reagents - Stronger/Milder Dehydrating Agent - Different Base/Catalyst incomplete_rxn->change_reagents complex_mixture->change_reagents Use milder conditions intermediate_isolated->optimize_conditions Promote final step purification_strategy Refine Purification - Column Chromatography - Recrystallization - Acid-Base Extraction optimize_conditions->purification_strategy change_reagents->purification_strategy end Improved Conversion Rate purification_strategy->end

Caption: A systematic workflow for troubleshooting low conversion rates in oxazole synthesis.

Common Side Reactions in Oxazole Synthesis

Side_Reactions cluster_pathways Reaction Pathways cluster_side_reactions Common Side Reactions StartingMaterials Starting Materials (e.g., 2-Acylamino-ketone) Cyclization Cyclization StartingMaterials->Cyclization Dehydrating Agent Hydrolysis Hydrolysis Products StartingMaterials->Hydrolysis + H₂O Decomposition Decomposition/ Charring StartingMaterials->Decomposition Harsh Conditions DesiredProduct Desired Oxazole Dehydration Dehydration/ Elimination Cyclization->Dehydration IncompleteReaction Intermediate (e.g., Oxazoline) Cyclization->IncompleteReaction Inefficient Elimination Dehydration->DesiredProduct

Caption: Competing reaction pathways leading to byproducts in oxazole formation.

References

Technical Support Center: Troubleshooting Guide for (5-Methyl-1,3-oxazol-4-yl)methanol Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling (5-Methyl-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. Degradation during reaction workup is a common yet avoidable challenge. This document provides in-depth, field-proven insights and protocols to ensure the stability and purity of your compound. We will move beyond simple procedural lists to explain the chemical rationale behind each recommendation, empowering you to make informed decisions in your laboratory work.

Core Chemical Stability Profile of this compound

Understanding the inherent reactivity of this compound is the first step toward preventing its degradation. The molecule's stability is dictated by the interplay between the electron-deficient 1,3-oxazole ring and the reactive primary alcohol moiety.

The oxazole ring, while aromatic, possesses lower resonance energy compared to rings like benzene, rendering it susceptible to cleavage under specific conditions.[1] It is a weakly basic heterocycle, with the pyridine-like nitrogen at position 3 being the site of protonation.[2][3] This protonation significantly increases the ring's susceptibility to nucleophilic attack and subsequent cleavage.[4] Conversely, the ring is also sensitive to strong oxidizing agents.[2][4][5]

cluster_0 Structure of this compound cluster_1 Key Reactivity Sites mol mol N3 N3: Weakly Basic Site (pKa ~0.8 for oxazolium ion) Site of protonation leading to ring activation. CH2OH Hydroxymethyl Group: Primary alcohol subject to oxidation. Ring Oxazole Ring: Susceptible to oxidative cleavage and hydrolytic ring-opening under harsh acidic/basic conditions.

Caption: Key structural features and potential reactivity sites.

The following table summarizes the general stability parameters. Specific troubleshooting for deviations from these conditions is detailed in the FAQ section.

ParameterRecommended ConditionRationale & Incompatible Agents
pH Range 7.0 – 9.0Strong Acids (< pH 4): Protonation of ring nitrogen activates the ring for hydrolytic cleavage.[2][6] Strong Bases (> pH 11): Can promote ring-opening pathways.[2][4]
Temperature < 40°C during workup/concentrationWhile oxazoles are thermally stable, prolonged heating in the presence of acidic or basic impurities can accelerate degradation.[7][8]
Oxidizing Agents Avoid strong oxidantsThe oxazole ring is readily cleaved by agents like KMnO₄, O₃, or CrO₃.[2][4][5] Use mild quenchers (e.g., Na₂S₂O₃) for residual reaction oxidants.
Reducing Agents Compatible with borohydrides (e.g., NaBH₄, LiBH₄)Stronger reducing agents (e.g., catalytic hydrogenation with harsh catalysts, dissolving metal reductions) can cause reductive ring cleavage.[4][7] A known synthesis successfully uses LiBH₄.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving this compound.

Q1: My product is degrading during aqueous extraction after an acidic reaction. How can I safely neutralize the mixture and extract my compound?

A1: This is a critical issue stemming from the acid-sensitivity of the oxazole ring. In an acidic medium, the ring nitrogen becomes protonated, making the C2 and C5 positions highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolytic cleavage.

Causality: The mechanism involves protonation at N3, followed by hydration and subsequent ring opening. Studies on related oxazoles have shown that deprotection attempts under acidic conditions can lead to complete decomposition.[6]

Solution: Avoid strong acids for neutralization. The optimal strategy is to perform a "reverse quench" by slowly adding the acidic reaction mixture to a cold, vigorously stirred, biphasic solution of a mild base (like sodium bicarbonate) and an extraction solvent. This ensures the acid is neutralized instantaneously in the presence of an organic phase ready to accept the product, minimizing its exposure to aqueous acidic or strongly basic conditions.

Protocol 2.1: Mild Neutralization and Extraction
  • Prepare a quench vessel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution and your chosen extraction solvent (e.g., Ethyl Acetate, Dichloromethane) in a 1:1 ratio. Cool the vessel to 0-5°C in an ice bath.

  • With vigorous stirring, slowly add your acidic reaction mixture to the quench vessel via a dropping funnel. Monitor the pH of the aqueous layer, aiming for a final pH of 7.5-8.5.

  • Once the addition is complete, allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

Q2: I used an oxidant like PCC or Dess-Martin periodinane to modify another part of my molecule. Now, I see significant loss of my oxazole-containing product during workup. What's happening?

A2: The oxazole ring is known to be sensitive to various oxidizing agents, a property that is sometimes exploited synthetically to unmask a carboxylic acid.[10] Residual oxidizing agents from a prior step can readily cleave the oxazole ring of your target molecule during the workup phase.

Causality: Oxidative cleavage typically occurs across the C4-C5 bond of the oxazole ring.[7] Even if the primary oxidant is consumed, reactive byproducts or excess reagent can cause degradation.

Solution: Before any aqueous workup, you must quench the excess oxidizing agent with a mild reductant. Sodium thiosulfate is an excellent choice as it is effective and its byproducts are highly water-soluble.

Protocol 2.2: Reductive Quench and Workup
  • Cool the reaction mixture to 0-5°C.

  • Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the color of the oxidizing agent (e.g., the brown of iodine from Dess-Martin periodinane) has completely disappeared. A spot test on a TLC plate with a starch-iodide indicator can confirm the absence of oxidants.

  • Proceed with a standard aqueous workup as described in Protocol 2.1 , diluting with your extraction solvent and washing with NaHCO₃ solution and brine.

  • Dry and concentrate the organic phase under mild conditions (< 40°C).

Q3: My reaction was performed in a high-boiling polar aprotic solvent like DMF or NMP. How can I remove it without thermally degrading my product?

A3: While oxazoles are generally thermally stable, prolonged heating in the presence of trace impurities can be detrimental.[1][7] Removing high-boiling solvents via distillation is often not a viable option. An extractive workup is the preferred method.

Causality: High temperatures can provide the activation energy for minor degradation pathways to become significant, especially if the reaction mixture is not perfectly neutral.

Solution: Utilize the high water solubility of solvents like DMF, DMSO, and NMP. A thorough aqueous wash will pull the bulk of the reaction solvent out of the organic extraction solvent. Adding brine to the initial washes can improve the partitioning by reducing the solubility of the organic product in the aqueous phase.

Protocol 2.3: Extractive Removal of High-Boiling Solvents
  • Dilute the reaction mixture with a suitable extraction solvent that is not miscible with water (e.g., Ethyl Acetate, Toluene, or MTBE). A volume 10-20 times that of the DMF/NMP is recommended.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer with a 1:1 mixture of saturated aqueous LiCl solution and water. Lithium chloride is particularly effective at disrupting azeotropes and improving the removal of DMF. Repeat this wash 3-5 times.

  • Follow with a final wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Q4: What is the recommended method for final purification?

A4: The published synthesis of this compound utilizes silica gel column chromatography for purification, which is the standard and recommended method.[9]

Causality: The polarity of the hydroxymethyl group makes the compound suitable for silica gel chromatography, allowing for effective separation from less polar impurities.

Solution: Use a neutral, buffered, or deactivated silica gel if you suspect your crude material contains acidic or basic impurities that could cause degradation on the column.

Protocol 2.4: General Purification by Column Chromatography
  • Adsorbent: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. A literature procedure specifies a mixture of chloroform and methanol (25:1).[9]

  • Loading: Load the crude product onto the column using a minimal amount of the eluent or a more polar solvent like dichloromethane, pre-adsorbing onto a small amount of silica if necessary.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Visualizing Potential Degradation Pathways

To better understand the risks during workup, the following diagram illustrates the primary degradation mechanisms for the oxazole ring under adverse conditions.

Start This compound Protonated Protonated Oxazolium Ion Start->Protonated H⁺ (< pH 4) Oxidized Oxidative Cleavage Intermediate Start->Oxidized Strong Oxidant (e.g., KMnO₄, O₃) BaseCleavage Ring-Opened Isocyanide or other products Start->BaseCleavage Strong Base / Nucleophile (> pH 11) AcidCleavage Ring-Opened Products (e.g., amides, ketones) Protonated->AcidCleavage H₂O (Nucleophile) OxidativeCleavage Imide/Triacylamine Products Oxidized->OxidativeCleavage Further Reaction

Caption: Major degradation pathways for the oxazole ring.

By adhering to the principles and protocols outlined in this guide, researchers can confidently handle this compound, ensuring its integrity throughout the experimental workflow and maximizing the yield and purity of their final products.

References

Technical Support Center: Optimization of Eluent Systems for Chromatography of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic analysis of oxazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing elution systems and troubleshooting common challenges encountered during the separation of this important class of heterocyclic compounds.

Introduction: The Chromatographic Profile of Oxazoles

Oxazoles are five-membered aromatic heterocycles featuring one oxygen and one nitrogen atom. This structure imparts a unique set of physicochemical properties that directly influence their chromatographic behavior. The oxazole ring system is a weak base; the conjugate acid of oxazole has a pKa of approximately 0.8[1][2][3]. This weakly basic nature is a critical factor in method development, particularly in reversed-phase HPLC, as it dictates the compound's interaction with the stationary phase and its response to mobile phase pH.

This guide will provide a structured approach to eluent selection and optimization, followed by a comprehensive troubleshooting section in a question-and-answer format to address specific experimental issues.

Part 1: Strategic Eluent & Method Selection

The choice of chromatographic mode and the corresponding eluent system is the foundation of a successful separation. For oxazole compounds, the selection depends primarily on the overall polarity of the molecule, which is determined by its various substituents.

Choosing the Right Chromatographic Mode
  • Reversed-Phase (RP-HPLC): This is the most common and versatile mode for the majority of substituted oxazoles encountered in pharmaceutical development. It separates compounds based on hydrophobicity. Typical stationary phases are C18 or C8.

  • Normal-Phase (NP-HPLC): Useful for separating isomers or highly non-polar oxazole derivatives. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar[4].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for highly polar oxazole derivatives that show little to no retention in reversed-phase mode[5][6]. HILIC utilizes a polar stationary phase with a high-organic, low-aqueous mobile phase[4][7].

Initial Mobile Phase Selection

The following table provides recommended starting points for mobile phase selection across different chromatographic modes.

Chromatographic ModeMobile Phase A (Aqueous/Polar)Mobile Phase B (Organic/Non-Polar)Common Additives (in Phase A)
Reversed-Phase (RP) WaterAcetonitrile (ACN) or Methanol (MeOH)0.1% Formic Acid (FA), 0.1% Trifluoroacetic Acid (TFA), 10-20 mM Ammonium Formate/Acetate
Normal-Phase (NP) N/A (Isocratic is common)Heptane/HexaneIsopropanol (IPA) or Ethanol (EtOH) as a polar modifier
HILIC Acetonitrile (ACN)Water10-20 mM Ammonium Formate/Acetate

Rationale: In RP-HPLC, acetonitrile is generally preferred over methanol as it provides lower backpressure and often better peak shapes. The addition of an acid is crucial for controlling the ionization of the weakly basic oxazole and minimizing undesirable interactions with the silica stationary phase[8]. For HILIC, a high percentage of organic solvent is the weak eluent, and water is the strong eluent[6][9].

Isocratic vs. Gradient Elution: A Critical Choice
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple, robust, and ideal for separating a few compounds with similar hydrophobicities[10]. However, it can lead to long run times and broad peaks for late-eluting compounds[3].

  • Gradient Elution: The concentration of the strong solvent (e.g., ACN in RP-HPLC) is increased during the run. This is superior for complex mixtures with a wide range of polarities, as it shortens analysis time and improves peak shape and sensitivity[11].

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the chromatography of oxazole compounds in a direct question-and-answer format.

FAQ 1: Peak Shape Problems - Tailing

Question: My peaks for a novel oxazole derivative are showing significant tailing on a C18 column. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like oxazoles is one of the most common chromatographic challenges[12]. The primary cause is secondary interactions between the weakly basic nitrogen atom of the oxazole and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase[10]. These interactions create multiple retention mechanisms, leading to a "tail" on the peak.

Systematic Troubleshooting Protocol:

  • Lower the Mobile Phase pH: This is the most effective first step. By lowering the pH of the aqueous mobile phase (Phase A) to between 2.5 and 3.5, the residual silanol groups become protonated (Si-OH) and are thus neutralized[8][13]. This minimizes the strong ionic interaction with your basic analyte.

    • Protocol: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase. Formic acid is preferred for mass spectrometry (MS) compatibility[14].

  • Increase Buffer Concentration: If the pH adjustment is insufficient, the mobile phase may lack the buffering capacity to control the local pH environment on the column surface[15].

    • Protocol: Prepare a 10-20 mM ammonium formate or ammonium acetate buffer, adjusted to the desired low pH with the corresponding acid. A higher ionic strength can also improve peak shape by masking the active sites[16].

  • Evaluate the Column: Not all C18 columns are the same.

    • High-Purity Silica: Modern columns made from high-purity silica have a lower concentration of acidic silanol groups.

    • End-Capping: Ensure you are using an "end-capped" column, where many of the residual silanols have been chemically deactivated[17].

    • Alternative Stationary Phases: If tailing persists, consider columns with alternative bonding, such as polar-embedded or charged surface hybrid (CSH) phases, which are designed to shield the silanols and provide better peak shape for basic compounds[13].

  • Reduce Sample Overload: Injecting too much sample can saturate the active sites on the column, leading to tailing[10].

    • Protocol: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, column overload was a contributing factor.

G start Peak Tailing Observed for Oxazole Compound ph_adjust Lower Mobile Phase pH to 2.5-3.5 (e.g., add 0.1% Formic Acid) start->ph_adjust buffer Increase Buffer Strength (10-20 mM Ammonium Formate) ph_adjust->buffer Tailing Persists solved Problem Solved ph_adjust->solved Peak Shape Improves column Evaluate Column Chemistry (Use End-Capped or Polar-Embedded Phase) buffer->column Tailing Persists buffer->solved Peak Shape Improves overload Reduce Sample Concentration column->overload Tailing Persists column->solved Peak Shape Improves overload->solved Peak Shape Improves

Caption: A workflow for diagnosing and mitigating the degradation of oxazole compounds.

References

Technical Support Center: Characterization of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for navigating the common challenges and pitfalls encountered during the structural characterization of substituted oxazoles. As a Senior Application Scientist, I have structured this center to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Introduction: Why are Oxazoles So Tricky?

Oxazoles are a cornerstone in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with significant biological activity.[1][2][3][4] However, their five-membered aromatic structure, containing two different heteroatoms, introduces subtleties in their spectroscopic and chemical behavior that can easily lead to misinterpretation. The acidity of the ring protons, for instance, decreases in the order C(2) > C(5) > C(4), but this can be influenced by substitution patterns, complicating predictions of reactivity and spectroscopic signals.[3]

This guide is divided into sections based on the most common analytical techniques used for characterization. Each section contains frequently asked questions (FAQs) for quick reference and in-depth troubleshooting scenarios for more complex issues.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the routine structural elucidation of organic molecules.[5][6][7] For oxazoles, it is indispensable for confirming substitution patterns and identifying isomers. However, the similar electronic environments within the small aromatic ring can lead to signal overlap and ambiguous assignments.

Frequently Asked Questions (NMR)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for an unsubstituted oxazole ring?

A1: The chemical shifts are highly sensitive to the electronic environment created by the oxygen and nitrogen atoms.[8] For the parent oxazole, the approximate chemical shifts in CDCl₃ are a good starting point. Substituent effects, however, can alter these values significantly; electron-donating groups generally cause upfield shifts, while electron-withdrawing groups cause downfield shifts.[5]

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
C2-H~7.9 - 8.1~150 - 152
C4-H~7.0 - 7.2~125 - 127
C5-H~7.6 - 7.8~138 - 140
Data compiled from representative literature values.[3]

Q2: My NMR peaks are unusually broad. What could be the cause?

A2: Broad peaks in NMR can stem from several issues. Common causes include poor shimming of the spectrometer, low sample solubility leading to a non-homogenous solution, or the sample being too concentrated.[9] Additionally, intermediate-rate chemical exchange processes, such as tautomerism or the presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale), can also lead to significant peak broadening.

Q3: How can I confirm the presence of an acidic proton (e.g., -OH, -NH) on a substituent?

A3: The easiest method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (like O or N) will exchange with deuterium, causing their corresponding peak to disappear or significantly diminish.[9]

Troubleshooting Guide (NMR)

Scenario 1: Distinguishing Between 2,4- and 2,5-Disubstituted Oxazole Isomers

You've performed a reaction expected to yield a 2,5-disubstituted oxazole, but the ¹H NMR shows only two singlets in the aromatic region. How can you be certain of the substitution pattern? This is a critical pitfall, as many synthetic routes can produce isomeric mixtures.[10][11]

Causality: The distinction between, for example, a 2,4- and a 2,5-disubstituted pattern relies on identifying which protons or carbons are spatially close or coupled over multiple bonds. Simple 1D NMR is often insufficient.

Solution Workflow:

start Ambiguous Isomer from 1D NMR hmbc Run 2D HMBC Experiment start->hmbc noesy Run 2D NOESY/ROESY Experiment start->noesy logic_hmbc Look for 3JCH correlations from substituent to ring protons hmbc->logic_hmbc logic_noesy Look for through-space correlations between substituent and ring protons noesy->logic_noesy result_2_5 Result: 2,5-isomer confirmed logic_hmbc->result_2_5 e.g., Proton on C5 shows correlation to C2-substituent result_2_4 Result: 2,4-isomer confirmed logic_hmbc->result_2_4 e.g., Proton on C5 shows NO correlation to C2-substituent logic_noesy->result_2_5 e.g., C2-substituent proton shows NOE to C5-H logic_noesy->result_2_4 e.g., C2-substituent proton shows NOE to C4-substituent start Indistinguishable Isomers by MS msms Perform Tandem MS (MS/MS) via ESI or MALDI start->msms isolate Isolate the molecular ion [M+H]+ or M+• in the first mass analyzer (MS1) msms->isolate fragment Induce fragmentation via Collision-Induced Dissociation (CID) isolate->fragment analyze Analyze fragment ions in the second mass analyzer (MS2) fragment->analyze compare Compare relative abundances of characteristic fragment ions analyze->compare result Structural assignment based on unique fragmentation signatures compare->result

References

Technical Support Center: TBAF-Catalyzed Cyclization for 1,2,4-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing Tetrabutylammonium Fluoride (TBAF) for the synthesis of 1,2,4-oxadiazoles. This guide is designed to provide in-depth, field-proven insights into the reaction mechanism, offer practical solutions to common experimental challenges, and answer frequently asked questions.

Core Principles & Reaction Mechanism

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via TBAF-catalyzed cyclization is a robust and widely adopted method, prized for its mild, room-temperature conditions. The process involves the intramolecular cyclodehydration of a stable O-acylamidoxime precursor.[1]

The role of TBAF in this transformation is pivotal and multifaceted. In a dry aprotic solvent like tetrahydrofuran (THF), the fluoride anion (F⁻) acts as a strong, non-nucleophilic base, which is crucial for initiating the reaction.[1][2] The mechanism proceeds as follows:

  • Deprotonation: The fluoride ion deprotonates the hydroxyl group of the O-acylamidoxime.

  • Intramolecular Cyclization: The resulting anionic intermediate undergoes a 5-exo-trig cyclization, attacking the carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration: This intermediate rapidly eliminates a molecule of water, driven by the formation of the stable aromatic 1,2,4-oxadiazole ring.[1][3]

This process is highly efficient, often requiring only catalytic amounts of TBAF and proceeding smoothly at ambient temperatures.[4]

TBAF_Mechanism cluster_0 Reaction Pathway cluster_1 Catalyst Role Start O-Acylamidoxime (Precursor) Intermediate1 Deprotonated Intermediate Start->Intermediate1 + TBAF (F⁻) - H-F Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 1,2,4-Oxadiazole (Product) Intermediate2->Product - H₂O TBAF TBAF Base Acts as a Strong Base TBAF->Base Troubleshooting_Workflow Start Experiment Outcome: Low or No Product Check_SM Is the O-acylamidoxime precursor pure? Start->Check_SM Check_TBAF Is the TBAF source active and anhydrous? Check_SM->Check_TBAF Yes Sol_SM Solution: - Re-purify precursor via chromatography or recrystallization. - Confirm structure by NMR/MS. Check_SM->Sol_SM No Check_Conditions Are reaction conditions (time, temp, conc.) optimal? Check_TBAF->Check_Conditions Yes Sol_TBAF Solution: - Use a fresh, unopened bottle of 1M TBAF in THF. - Use rigorously dried solvent. Check_TBAF->Sol_TBAF No Check_SideProducts Does TLC/LC-MS show side products or starting material? Check_Conditions->Check_SideProducts Yes Sol_Conditions Solution: - Increase TBAF loading (from 0.1 to 1.2 eq). - Increase reaction time. - For hindered substrates, heat gently (50-80°C). Check_Conditions->Sol_Conditions No Sol_SideProducts Solution: - If hydrolysis, ensure anhydrous setup. - If decomposition, avoid heating. - If starting material remains, see other solutions. Check_SideProducts->Sol_SideProducts

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Oxazole Methanols

Author: BenchChem Technical Support Team. Date: January 2026

Substituted oxazole methanols are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in biologically active natural products, pharmaceuticals, and functional materials.[1][2][3] The strategic introduction of substituents around the oxazole core allows for the fine-tuning of physicochemical properties, making the selection of an appropriate synthetic route a critical decision in the development pipeline. This guide provides an in-depth comparison of prevalent synthesis strategies, offering insights into the causality behind experimental choices to aid researchers in navigating this complex landscape.

Section 1: Classical Synthesis Routes

Classical methods, while sometimes demanding harsh conditions, often utilize readily available starting materials and form the bedrock of oxazole synthesis.

The Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, this method involves the cyclodehydration of 2-acylamino ketones.[4][5] The reaction is typically promoted by strong acids like sulfuric acid or phosphorus oxychloride.[6][7]

Mechanism Insight: The reaction proceeds through protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the enol form of the ketone. Subsequent dehydration yields the aromatic oxazole ring. The choice of a potent dehydrating agent is crucial to drive the equilibrium towards the product. Polyphosphoric acid is often a superior choice, capable of increasing yields to the 50-60% range under high-temperature conditions.[7]

Representative Protocol: Synthesis of 2,5-Diphenyloxazole [8]

  • A mixture of 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) is heated at 140°C for 2 hours.

  • After cooling, the reaction mixture is carefully poured into ice water.

  • The solution is neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure 2,5-diphenyloxazole.

The Cornforth Rearrangement

The Cornforth rearrangement is a thermal isomerization of a 4-acyloxazole to a new oxazole structure.[9] This reaction proceeds via a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes rearrangement and ring-closes to form the isomeric oxazole.[10] While not a de novo synthesis of the ring itself, it is a key method for modifying an existing oxazole core.

Mechanism Insight: The stability of the nitrile ylide intermediate is a key determinant of the reaction's success. The thermodynamic stability of the product relative to the starting material dictates whether the rearrangement is favorable.[9] This method is particularly useful in the synthesis of complex amino acids where oxazoles serve as intermediates.[9]

Section 2: Modern Synthetic Strategies

Modern methods offer milder reaction conditions, broader functional group tolerance, and often higher yields, making them attractive for complex molecule synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[11][12] This reaction is typically carried out under basic conditions, with potassium carbonate being a common choice.[13]

Mechanism Insight: The reaction is a [3+2] cycloaddition.[11] The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl.[14][15] The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.[11] The use of TosMIC as a C2N1 "synthon" is a hallmark of this elegant synthesis.[11]

Representative Protocol: Synthesis of 5-Alkyl-Oxazoles [13]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) as the solvent.

  • Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Metal-Catalyzed Cyclizations

Transition metal catalysis, particularly with gold and copper, has revolutionized oxazole synthesis by enabling the efficient cyclization of various precursors under mild conditions.[2][16] A prevalent strategy involves the intramolecular cycloisomerization of N-propargylamides.[1][17]

Mechanism Insight: Gold(I) or Gold(III) catalysts act as powerful π-Lewis acids, activating the alkyne of the N-propargylamide towards nucleophilic attack by the amide oxygen.[1][17] This 5-exo-dig cyclization forms a vinyl-gold intermediate or an alkylideneoxazoline, which then undergoes protodeauration or isomerization to yield the final oxazole product.[17][18] The high carbophilicity of gold catalysts makes them exceptionally effective for this transformation.[17] Copper catalysts can play a dual role, sometimes acting as a co-catalyst to accelerate key steps and improve overall efficiency.[17]

Representative Protocol: Gold/Copper-Catalyzed Synthesis of Alkyl Oxazoles [17]

  • To a 10 mL Schlenk flask under an argon atmosphere, add N-propargylamide (0.4 mmol), alkyl halide (0.6 mmol), fac-Ir(ppy)₃ (1 mol%), XPhosAuNTf₂ (5 mol%), Cu(TFA)₂ (10 mol%), and KHCO₃ (1.5 equiv).

  • Add dry toluene (2 mL) and stir the mixture under blue LED irradiation for 12 hours.

  • Quench the reaction with brine (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Section 3: Comparative Analysis

The choice of synthetic route depends heavily on the specific target molecule, available starting materials, and desired scale.

Synthesis Route Starting Materials Key Reagents/Conditions Typical Yields Advantages Disadvantages
Robinson-Gabriel 2-Acylamino ketonesH₂SO₄, POCl₃, PPA; High TempLow to Moderate (up to 60%)[7]Simple, readily available starting materials.Harsh conditions, limited functional group tolerance, often low yields.[7]
Van Leusen Aldehydes, TosMICK₂CO₃, NaH; Reflux TempModerate to Good[7][13]Mild conditions, good for 5-substituted oxazoles, wide aldehyde scope.[11]TosMIC reagent required, potential for side reactions.
Metal-Catalyzed N-PropargylamidesAu(I)/Au(III), Cu(I)/Cu(II) catalysts; Mild TempGood to Excellent[17]High efficiency, excellent functional group tolerance, mild conditions.[17][19]Catalyst cost and sensitivity, may require inert atmosphere.

Section 4: Workflow & Mechanistic Diagrams

Visualizing the reaction pathways and workflows provides a clearer understanding of each synthetic approach.

Robinson_Gabriel_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product AcylaminoKetone 2-Acylamino Ketone Reaction Add PPA or H₂SO₄ Heat (e.g., 140°C) AcylaminoKetone->Reaction Cyclodehydration Workup 1. Quench (Ice Water) 2. Neutralize (NaHCO₃) 3. Filter Reaction->Workup Purify Recrystallize Workup->Purify Product Substituted Oxazole Purify->Product

Caption: Workflow for the Robinson-Gabriel Synthesis.

Van_Leusen_Mechanism Aldehyde Aldehyde (R-CHO) Adduct Alkoxide Adduct Aldehyde->Adduct Nucleophilic Attack TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Base Base (K₂CO₃) Base->TosMIC - H⁺ Anion->Adduct Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization (5-exo-trig) Product 5-Substituted Oxazole Oxazoline->Product - Tos-H (Elimination) Gold_Catalysis_Mechanism PropargylAmide N-Propargylamide PiComplex π-Alkyne Complex PropargylAmide->PiComplex Coordination GoldCat Au(I) Catalyst GoldCat->PiComplex Coordination Cyclized Vinyl-Gold Intermediate PiComplex->Cyclized 5-exo-dig Cyclization Product Substituted Oxazole Cyclized->Product Protodeauration/ Isomerization

References

A Tale of Two Heterocycles: A Comparative Guide to (5-Methyl-1,3-oxazol-4-yl)methanol and (2-Methyl-1,3-thiazol-5-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic organic chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents and functional materials. Among these, the five-membered aromatic rings, oxazole and thiazole, are particularly prominent. Their ability to engage in hydrogen bonding, act as bioisosteres for amide bonds, and modulate physicochemical properties makes them invaluable building blocks. This guide provides an in-depth, comparative analysis of two closely related and synthetically useful carbinols: (5-Methyl-1,3-oxazol-4-yl)methanol and (2-Methyl-1,3-thiazol-5-yl)methanol. We will explore their synthesis, reactivity, and key properties to inform rational selection in research and development endeavors.

At a Glance: Structural and Physicochemical Comparison

While both molecules share a similar molecular weight and the presence of a hydroxymethyl group, the replacement of the oxygen atom in the oxazole ring with a sulfur atom in the thiazole counterpart imparts distinct electronic and steric properties. This seemingly subtle change has significant implications for their synthesis, reactivity, and utility in medicinal chemistry.

PropertyThis compound(2-Methyl-1,3-thiazol-5-yl)methanol
Molecular Formula C₅H₇NO₂C₅H₇NOS
Molecular Weight 113.11 g/mol 129.18 g/mol [1]
Structure this compound(2-Methyl-1,3-thiazol-5-yl)methanol
Predicted XLogP3 -0.30.5[1]
Aromaticity Less aromatic than thiazole[2]More aromatic than oxazole
Basicity (pKa of conjugate acid) Oxazole pKa ≈ 0.8Thiazole pKa ≈ 2.5

Synthesis: Navigating the Paths to Oxazole and Thiazole Alcohols

The synthetic routes to these two building blocks, while both culminating in the reduction of an ester, showcase the distinct foundational chemistries of oxazoles and thiazoles.

The Oxazole Approach: Robinson-Gabriel Synthesis followed by Reduction

A common and effective route to this compound begins with the Robinson-Gabriel synthesis to construct the oxazole core.[3][4] This is typically followed by the reduction of a 4-carboxylate ester.

Oxazole Synthesis start Ethyl Acetoacetate + Acylating Agent intermediate1 Ethyl 2-acylamino-3-oxobutanoate start->intermediate1 Acylation intermediate2 Ethyl 5-methyloxazole-4-carboxylate intermediate1->intermediate2 Robinson-Gabriel Cyclodehydration (e.g., H2SO4 or P2O5) product This compound intermediate2->product Ester Reduction (e.g., LiBH4, THF/MeOH)

Synthetic workflow for this compound.

Experimental Protocol: Reduction of Ethyl 5-methyloxazole-4-carboxylate [5]

  • Dissolve ethyl 5-methyloxazole-4-carboxylate (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • At room temperature, add lithium borohydride (LiBH₄, 2.5 equivalents) portion-wise.

  • Heat the resulting mixture to 55 °C and stir overnight.

  • Cool the reaction to room temperature and quench by the sequential addition of saturated aqueous ammonium chloride (NH₄Cl) solution and solid NH₄Cl.

  • Remove the bulk of the organic solvents under reduced pressure.

  • Dilute the residue with ethyl acetate (EtOAc) and filter to remove inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

The choice of lithium borohydride is noteworthy. While being a milder reducing agent than lithium aluminum hydride (LiAlH₄), it is sufficiently reactive to reduce the ester and is more tolerant of the protic methanol co-solvent, which aids in the solubility of the starting material and the reagent.[3]

The Thiazole Strategy: Hantzsch Synthesis and Subsequent Reduction

The renowned Hantzsch thiazole synthesis provides a direct and high-yielding pathway to the thiazole core.[6][7] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol, a suitable α-haloketone precursor bearing a protected hydroxymethyl group would be reacted with thioacetamide, followed by deprotection and reduction. A more direct approach involves the synthesis of the corresponding thiazole-5-carboxylate ester, which can then be reduced.

Thiazole Synthesis start Ethyl 2-chloroacetoacetate + Thioacetamide intermediate1 Ethyl 2,4-dimethylthiazole-5-carboxylate start->intermediate1 Hantzsch Thiazole Synthesis product (2,4-Dimethyl-1,3-thiazol-5-yl)methanol intermediate1->product Ester Reduction (e.g., LiAlH4, THF)

Synthetic workflow for a representative thiazole methanol.

Experimental Protocol: Reduction of Ethyl 2-methylthiazole-5-carboxylate (Proposed)

  • To a stirred solution of ethyl 2-methylthiazole-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of lithium aluminum hydride (LiAlH₄, 2 equivalents) in THF dropwise.

  • Stir the resulting mixture at 0 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 15 minutes, then filter and wash the solid with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Methyl-1,3-thiazol-5-yl)methanol.

For the reduction of thiazole esters, the more powerful reducing agent, lithium aluminum hydride, is often employed.[7][8] Unlike the oxazole counterpart, the use of protic solvents with LiAlH₄ is strictly avoided due to its violent reaction with water and alcohols.[6]

Reactivity and Chemical Behavior: A Tale of Two Rings

The inherent electronic differences between the oxazole and thiazole rings dictate their reactivity profiles.

  • Aromaticity and Stability : Thiazoles are generally considered to be more aromatic than oxazoles.[2] The greater electronegativity of the oxygen atom in the oxazole ring leads to a less effective delocalization of the π-electrons compared to the sulfur atom in the thiazole ring. This results in oxazoles having some characteristics of a conjugated diene, making them more susceptible to Diels-Alder reactions.[9] Thiazoles, with their more robust aromaticity, are generally more stable to heat and acidic conditions.

  • Electrophilic and Nucleophilic Substitution : The pyridine-like nitrogen atom in both heterocycles deactivates the rings towards electrophilic attack compared to their furan and thiophene analogues.[10] However, oxazoles are more reactive towards electrophiles than thiazoles.[10] Electrophilic substitution, when it occurs, typically directs to the C5 position in oxazoles and the C5 or C4 positions in thiazoles, depending on the substituents. Nucleophilic substitution is rare but can occur at the C2 position if a good leaving group is present.

  • Reactivity of the Hydroxymethyl Group : The hydroxymethyl group in both compounds exhibits typical alcohol reactivity, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification. The electronic nature of the attached heterocyclic ring can influence the reactivity of this group. The more electron-donating nature of the thiazole ring compared to the oxazole ring may slightly enhance the nucleophilicity of the hydroxyl oxygen in the thiazole derivative.

Spectroscopic Characterization

The structural differences between the two molecules are clearly reflected in their spectroscopic data.

For this compound: [5]

  • ¹H NMR (400 MHz, CDCl₃), δ (ppm): 7.71 (1H, s, H-2 of oxazole), 4.48 (2H, s, -CH₂OH), 4.20 (1H, br. s, -OH), 2.29 (3H, s, -CH₃).

  • ¹³C NMR (126 MHz, CDCl₃), δ (ppm): 149.4, 145.4, 133.7, 55.5, 10.0.

  • Mass Spectrum (CI), m/z: 114 [M+H]⁺, 96 [M-OH]⁺.

For (2,4-Dimethyl-1,3-thiazol-5-yl)methanol (as a proxy for (2-Methyl-1,3-thiazol-5-yl)methanol):

  • ¹H NMR (representative): The aromatic proton on the thiazole ring would be expected to appear as a singlet. The chemical shifts for the methyl and hydroxymethyl protons would be in a similar region to the oxazole analogue, though minor variations would be expected due to the different electronic environment.

The key distinguishing feature in the ¹H NMR spectra would be the chemical shift of the lone proton on the heterocyclic ring. In the ¹³C NMR, the chemical shifts of the ring carbons would also differ significantly due to the influence of the different heteroatoms.

Implications in Drug Discovery and Medicinal Chemistry

Both oxazole and thiazole moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.

  • Bioisosterism and Physicochemical Properties : The oxazole and thiazole rings are often used as bioisosteres for each other and for amide bonds.[2] The choice between the two can be a crucial aspect of lead optimization. The thiazole derivative is predicted to be more lipophilic (higher XLogP3) than its oxazole counterpart, which can influence properties such as solubility, cell permeability, and plasma protein binding.

  • Metabolic Stability : In general, the greater aromaticity and stability of the thiazole ring can translate to improved metabolic stability compared to the oxazole ring, which may be more susceptible to ring-opening metabolic pathways. However, the overall metabolic fate of a molecule is highly dependent on the entire substitution pattern.

  • Biological Activity : Both scaffolds are associated with a wide range of biological activities. Oxazoles are found in anti-inflammatory drugs like Ditazole, while thiazoles are present in anticancer agents, antivirals, and antibacterials.[9][11] The subtle differences in their geometry and electronic properties can lead to significant differences in their binding affinity and selectivity for biological targets.

Conclusion

This compound and (2-Methyl-1,3-thiazol-5-yl)methanol, while structurally similar, present distinct profiles for the synthetic and medicinal chemist. The choice between these two valuable building blocks will depend on the specific synthetic strategy and the desired properties of the target molecule.

  • Choose the oxazole for its established and straightforward synthesis via the Robinson-Gabriel reaction and for applications where the specific electronic properties of the oxazole ring are desired.

  • Opt for the thiazole when seeking potentially greater metabolic stability and when the robust and versatile Hantzsch synthesis is a preferred route. The slightly higher lipophilicity may also be a desirable feature in certain drug design contexts.

Ultimately, a thorough understanding of the fundamental chemistry of these two heterocycles, as outlined in this guide, will empower researchers to make informed decisions and accelerate the discovery and development of new chemical entities.

References

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of Oxazole and Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Subtle Distinction with Profound Consequences

In the vast landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered aromatic rings containing both oxygen and nitrogen—oxazole and isoxazole—stand out as "privileged structures."[1] They are isomers, sharing the same molecular formula (C₃H₃NO) but differing in the arrangement of their heteroatoms. The oxazole ring features a 1,3-arrangement, with a carbon atom separating the oxygen and nitrogen, while the isoxazole ring has a 1,2-arrangement where they are adjacent.[2][3] This subtle isomeric difference dramatically alters the ring's electronic properties, dipole moment, and hydrogen bonding capacity, leading to significant divergences in their biological activities and pharmacokinetic profiles.[1][4]

This guide provides an in-depth, objective comparison of the biological activities of oxazole and isoxazole derivatives, supported by experimental data. We will explore their structure-activity relationships (SAR), delve into key therapeutic areas, and provide detailed experimental protocols for researchers aiming to evaluate these fascinating scaffolds. While both ring systems are integral to numerous pharmaceuticals, isoxazole derivatives are notably more prevalent among FDA-approved drugs, suggesting they may often confer more favorable pharmacological properties.[4]

Comparative Biological Activities: A Head-to-Head Analysis

The choice between an oxazole and an isoxazole scaffold is highly dependent on the specific biological target. The distinct electronic and steric profiles of each isomer can lead to substantial differences in binding affinity and efficacy.[1]

Anticancer Activity

Both oxazole and isoxazole derivatives have been extensively investigated as potential anticancer agents, with numerous compounds demonstrating potent cytotoxic effects against various cancer cell lines.[5] The mechanism often involves the inhibition of critical enzymes in cancer cell proliferation and survival.

A notable comparative study investigated isoxazole-oxazole hybrids as inhibitors of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism that is a target in oncology. The study revealed that an isoxazole-oxazole hybrid (Compound 14) was significantly more potent at inhibiting both SCD1 and SCD5 than its isoxazole-isoxazole counterparts (Compounds 12 & 13).[3][6] This highlights how a combination of the two isomeric rings can sometimes yield synergistic effects.

Table 1: Comparative Anticancer (SCD Inhibition) Activity [3]

Compound ClassLead Compound ExampleSCD1 IC50 (µM)SCD5 IC50 (µM)
Isoxazole-Isoxazole HybridsCompounds 12 & 134545
Isoxazole-Oxazole HybridCompound 141910

Data sourced from a study on stearoyl-CoA desaturase inhibitors.[3][6]

The causality for this difference may lie in the hybrid structure's ability to form optimal interactions within the enzyme's binding pocket, a feat not achievable by the symmetrical isoxazole-isoxazole compounds.

Antimicrobial Activity

The fight against infectious diseases has greatly benefited from the development of oxazole and isoxazole-containing drugs. They are found in antibiotics targeting both Gram-positive and Gram-negative bacteria.[6][7]

In one study, isoxazole-oxazole linked hybrids were synthesized and evaluated for their antibacterial potency. Several of these hybrids demonstrated excellent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] For instance, compound 19 showed potent activity against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values comparable to the clinical antibiotic vancomycin.[6]

Table 2: Comparative Antibacterial Activity of an Isoxazole-Oxazole Hybrid [6]

OrganismCompound 19 MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus21
MRSA21
E. faecalis44
S. pneumoniae20.5

Data sourced from a study on semisynthetic analogs of pseudomonic acid A.[6]

The results suggest that the specific arrangement of the isoxazole and oxazole rings in these hybrids allows for effective targeting of bacterial cellular machinery. The structure-activity relationship studies of isoxazole derivatives have shown that the presence and position of various functional groups can significantly influence their antimicrobial efficacy.[8]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and both oxazole and isoxazole derivatives have been developed as potent anti-inflammatory agents.[9][10] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[11]

Studies on isoxazole derivatives have demonstrated significant COX-2 inhibitory activity. In one such study, an isoxazole derivative, N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, showed a 51% inhibition of paw edema in a carrageenan-induced inflammation model, an activity more potent than reference drugs like Celecoxib.[11] While direct head-to-head comparisons with oxazole analogs in the same study are not always available, the data consistently points to the isoxazole scaffold as a robust pharmacophore for designing anti-inflammatory drugs.[9][11] Some oxazole derivatives have also shown promising anti-inflammatory activity in similar models.[12] The choice of scaffold often depends on achieving the desired selectivity and potency for a specific inflammatory target.

Structure-Activity Relationship (SAR): The "Why" Behind the Activity

The difference in biological activity between oxazole and isoxazole derivatives stems from their fundamental structural and electronic differences.

  • Electron Distribution: The adjacent nitrogen and oxygen in isoxazole create a more polarized ring system with a larger dipole moment compared to the 1,3-arrangement in oxazole.[1] This affects the molecule's ability to interact with polar residues in a biological target.

  • Basicity: Oxazole is a stronger base than isoxazole.[1] This difference in pKa can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and interaction with target sites.

  • Hydrogen Bonding: The nitrogen atom in both rings acts as a hydrogen bond acceptor. However, its position relative to the oxygen and other substituents dictates the geometry and strength of these potential interactions, which are critical for drug-receptor binding.[4]

The following diagram illustrates the logical relationship between the isomeric structure and the resulting biological activity.

SAR_Logic cluster_scaffold Isomeric Scaffolds cluster_properties Physicochemical Properties cluster_interaction Biological Interactions Oxazole Oxazole Properties_O 1,3-Atom Position Lower Dipole Moment Higher Basicity Oxazole->Properties_O Isoxazole Isoxazole Properties_I 1,2-Atom Position Higher Dipole Moment Lower Basicity Isoxazole->Properties_I Interaction Altered H-Bonding Modified Steric Fit Different Electrostatic Interactions Properties_O->Interaction Properties_I->Interaction Result Differential Biological Activity (e.g., IC50, MIC) Interaction->Result caption SAR: Structure to Activity.

Caption: SAR: Structure to Activity.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Objective: To determine the concentration of an oxazole or isoxazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell line (e.g., HCT116, A2780)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.[14]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Activity (Broth Microdilution for MIC)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17]

Objective: To determine the MIC of an oxazole or isoxazole derivative against specific bacterial strains.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)[17]

  • Incubator (35°C ± 2°C)[18]

  • Spectrophotometer or densitometer

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.[17][19]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[17] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation: Inoculate each well (except for a sterility control well containing only broth) with the standardized bacterial suspension. The final volume in each well will be 100 or 200 µL. Also include a growth control well (broth + inoculum, no compound).[17]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • Result Interpretation: After incubation, examine the wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

General Workflow Visualization

The process of comparing these derivatives follows a structured path from synthesis to biological evaluation.

Workflow cluster_design Design & Synthesis cluster_screening Biological Screening Synthesis Synthesize Oxazole & Isoxazole Analogs Characterization Purify & Characterize (NMR, MS, etc.) Synthesis->Characterization Primary_Screen Primary Assays (e.g., MTT, MIC) Characterization->Primary_Screen Data_Analysis Data Analysis (IC50 / MIC Determination, SAR Analysis) Primary_Screen->Data_Analysis Secondary_Screen Secondary Assays (e.g., Enzyme Inhibition, In vivo models) Secondary_Screen->Data_Analysis Data_Analysis->Secondary_Screen Lead_ID Lead Compound Identification Data_Analysis->Lead_ID caption Comparative biological evaluation workflow.

Caption: Comparative biological evaluation workflow.

Conclusion

The isomeric difference between oxazole and isoxazole, while structurally minor, is a powerful tool in medicinal chemistry for fine-tuning the pharmacological properties of a lead compound. The available data suggests that neither scaffold is universally superior; rather, their utility is target-specific.[1][3] Isoxazoles, with their unique electronic properties, have been particularly successful, as evidenced by their prevalence in FDA-approved drugs.[4] However, oxazoles and, interestingly, isoxazole-oxazole hybrids continue to yield highly potent compounds in various therapeutic areas.[6] By understanding the fundamental structure-activity relationships and employing robust, validated experimental protocols, researchers can effectively harness the distinct advantages of each scaffold to design the next generation of innovative therapeutics.

References

A Spectroscopic Journey: Characterizing the Synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol from its Foundational Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the structural integrity of a molecule is paramount. The oxazole scaffold, a key heterocyclic motif, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. (5-Methyl-1,3-oxazol-4-yl)methanol, in particular, serves as a crucial building block for more complex molecular architectures. Its synthesis, therefore, requires rigorous analytical oversight to ensure purity and confirm structural identity at each stage.

This guide provides an in-depth spectroscopic comparison of this compound with its key precursors. We will dissect the transformations from simple starting materials to the final product, interpreting the spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach is not merely to present data but to explain the underlying chemical principles that govern the observed spectral changes, offering researchers a validated framework for monitoring this important synthetic sequence.

The Synthetic Pathway: From Simple Amides and Esters to a Functionalized Oxazole

The construction of the this compound core is a multi-step process that begins with foundational organic building blocks. A common and efficient route involves the Hantzsch-type synthesis of an oxazole ester, followed by its reduction to the target alcohol. The key transformations are outlined below:

  • Oxazole Ring Formation: The process begins with the condensation of Ethyl 2-chloroacetoacetate and Formamide .[1][2] Formamide, the simplest amide, serves as the source for the nitrogen and C2-hydrogen of the oxazole ring.[3][4][5] This cyclization reaction forms the intermediate, Ethyl 5-methyl-1,3-oxazole-4-carboxylate .

  • Ester Reduction: The ester functional group of the intermediate is then selectively reduced to a primary alcohol using a mild reducing agent like lithium borohydride, yielding the final product, This compound .[6]

This synthetic journey involves significant changes in functional groups—from a β-keto ester and an amide to a heterocyclic ester, and finally to a heterocyclic alcohol. These changes are vividly captured by spectroscopic techniques.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Formamide Formamide Ethyl_5_methyl_1_3_oxazole_4_carboxylate Ethyl 5-methyl-1,3-oxazole-4-carboxylate Formamide->Ethyl_5_methyl_1_3_oxazole_4_carboxylate Condensation Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Ethyl_5_methyl_1_3_oxazole_4_carboxylate Cyclization Final_Product This compound Ethyl_5_methyl_1_3_oxazole_4_carboxylate->Final_Product Reduction (e.g., LiBH4)

Caption: Synthetic pathway for this compound.

Part 1: ¹H and ¹³C NMR Spectroscopy Comparison

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can observe the precise structural changes occurring during the synthesis.

Comparative ¹H NMR Data

The ¹H NMR spectra provide a clear narrative of the synthetic progression. The disappearance of signals from the starting materials and the emergence of new, characteristic peaks for the products validate each transformation.

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Interpretation
Formamide ~8.1 (s, 1H), ~6.5 (br s, 2H)Formyl proton (-CHO) and two amide protons (-NH₂).
Ethyl 2-chloroacetoacetate ~4.6 (s, 1H), 4.25 (q, 2H), 2.4 (s, 3H), 1.3 (t, 3H)α-chloro proton (-CHCl-), ethyl ester quartet (-OCH₂-), acetyl methyl (-COCH₃), ethyl ester triplet (-CH₃).
Ethyl 5-methyl-1,3-oxazole-4-carboxylate ~7.9 (s, 1H), 4.3 (q, 2H), 2.5 (s, 3H), 1.4 (t, 3H)Oxazole C2-H, ethyl ester quartet (-OCH₂-), C5-methyl on oxazole ring, ethyl ester triplet (-CH₃).
This compound 7.71 (s, 1H), 4.48 (s, 2H), 4.20 (br s, 1H), 2.29 (s, 3H)Oxazole C2-H, hydroxymethyl protons (-CH₂OH), hydroxyl proton (-OH), C5-methyl on oxazole ring.[6]

Analysis of ¹H NMR Transformation:

  • From Precursors to Intermediate: The formation of the oxazole ring is confirmed by the disappearance of the α-chloro proton from ethyl 2-chloroacetoacetate and the formyl/amide protons from formamide. A new, sharp singlet appears around 7.9 ppm, characteristic of the C2 proton of the oxazole ring. The acetyl methyl group of the ketoester is transformed into the C5-methyl group on the electron-rich oxazole ring, causing a slight shift. The ethyl ester signals remain, as this group is unchanged in the first step.

  • From Intermediate to Final Product: The reduction of the ester to the alcohol is unequivocally demonstrated by two key changes. First, the quartet and triplet signals of the ethyl group vanish completely. Second, two new signals appear: a singlet around 4.48 ppm corresponding to the newly formed hydroxymethyl protons (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH).[6] The upfield shift of the C5-methyl signal (from ~2.5 to 2.29 ppm) is consistent with the removal of the electron-withdrawing ester group and its replacement with the less withdrawing hydroxymethyl group.

Comparative ¹³C NMR Data

¹³C NMR spectroscopy complements the ¹H data by providing a map of the carbon skeleton, offering direct evidence of changes in carbon hybridization and functional groups.

CompoundKey ¹³C NMR Signals (δ, ppm in CDCl₃)Interpretation
Formamide ~165.0Amide carbonyl carbon (C=O).
Ethyl 2-chloroacetoacetate ~195.0, ~166.0, ~63.0, ~60.0, ~26.0, ~14.0Ketone C=O, Ester C=O, -OCH₂-, -CHCl-, -COCH₃, -CH₂CH₃.
Ethyl 5-methyl-1,3-oxazole-4-carboxylate ~162.0, ~151.0, ~148.0, ~135.0, ~61.0, ~14.0, ~11.0Ester C=O, Oxazole C2, Oxazole C5, Oxazole C4, -OCH₂-, -CH₂CH₃, C5-CH₃.
This compound 149.4, 145.4, 133.7, 55.5, 10.0Oxazole C2, Oxazole C5, Oxazole C4, -CH₂OH, C5-CH₃.[6]

Analysis of ¹³C NMR Transformation:

  • From Precursors to Intermediate: The cyclization is marked by the loss of the ketone carbonyl (~195.0 ppm) and the α-chloro methine (~60.0 ppm) from ethyl 2-chloroacetoacetate. In their place, three new signals for the oxazole ring carbons appear in the aromatic/heteroaromatic region (~135-151 ppm). The ester carbonyl carbon remains, although its chemical environment is slightly altered.

  • From Intermediate to Final Product: The most dramatic change is the disappearance of the ester carbonyl signal (~162.0 ppm) and the two carbons of the ethyl group (~61.0 and ~14.0 ppm). A new, high-field signal appears around 55.5 ppm, which is characteristic of the sp³-hybridized carbon of the hydroxymethyl group (-CH₂OH).[6] This confirms the successful reduction of the ester functional group.

Part 2: Infrared (IR) Spectroscopy Comparison

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. This technique provides a rapid and powerful method for monitoring the key chemical transformations in our synthesis.

CompoundKey IR Absorption Bands (cm⁻¹)Vibrational Mode
Formamide 3400-3100 (broad), ~1680 (strong)N-H stretch (amide), C=O stretch (amide).
Ethyl 2-chloroacetoacetate ~1750 (strong), ~1725 (strong)C=O stretch (ester), C=O stretch (ketone).
Ethyl 5-methyl-1,3-oxazole-4-carboxylate ~1720 (strong), ~1600, ~1580C=O stretch (ester), C=N and C=C stretch (oxazole ring).
This compound 3600-3200 (broad, strong), ~1600, ~1580O-H stretch (alcohol), C=N and C=C stretch (oxazole ring).

Analysis of IR Transformation:

  • From Precursors to Intermediate: The formation of the oxazole ring is signaled by the disappearance of the two distinct carbonyl peaks of ethyl 2-chloroacetoacetate and the N-H stretching bands of formamide. A new, strong carbonyl absorption for the conjugated ester appears around 1720 cm⁻¹. Furthermore, new bands in the 1600-1580 cm⁻¹ region emerge, corresponding to the C=N and C=C stretching vibrations of the newly formed aromatic oxazole ring.

  • From Intermediate to Final Product: The reduction of the ester is definitively confirmed by the complete disappearance of the strong ester C=O stretch at ~1720 cm⁻¹. Simultaneously, a very prominent, broad absorption band appears in the 3600-3200 cm⁻¹ region. This is the classic signature of the O-H stretching vibration from the alcohol functional group, with the broadening caused by hydrogen bonding. The oxazole ring vibrations remain largely unchanged.

Part 3: Mass Spectrometry (MS) Comparison

Mass spectrometry provides the molecular weight of the compounds, offering the ultimate confirmation of elemental composition and successful transformation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Peak (m/z)
Formamide CH₃NO45.0445 [M]⁺
Ethyl 2-chloroacetoacetate C₆H₉ClO₃164.59164/166 [M]⁺ (isotope pattern)
Ethyl 5-methyl-1,3-oxazole-4-carboxylate C₇H₉NO₃155.15155 [M]⁺, 156 [M+H]⁺
This compound C₅H₇NO₂113.11114 [M+H]⁺, 96 [M-OH]⁺

Analysis of MS Transformation:

  • From Precursors to Intermediate: The mass spectrum of the intermediate product should show a molecular ion peak corresponding to the calculated mass of 155.15. This confirms the successful condensation and cyclization, which involves the combination of the precursors and the loss of water and HCl.

  • From Intermediate to Final Product: The reduction of the ester to the alcohol involves the replacement of an ethoxy group (-OCH₂CH₃, 45 amu) with a hydroxyl group (-OH, 17 amu) and the addition of two hydrogen atoms, resulting in a net loss of 42 amu (C₂H₄O). The mass spectrum of the final product confirms this, showing a protonated molecular ion [M+H]⁺ at m/z 114, consistent with a molecular weight of 113.11.[6] A significant fragment ion at m/z 96 is also observed, corresponding to the loss of the hydroxyl group ([M-OH]⁺), a characteristic fragmentation pattern for primary alcohols.[6]

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols for spectroscopic analysis should be employed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for sufficient signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a relaxation delay of 5 seconds.

    • Acquire 1024-4096 scans depending on sample concentration.

    • Process the data with a line broadening of 1.0 Hz.

  • Data Analysis: Reference the spectra to the TMS peak at 0.00 ppm. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and coupling constants.

G A Prepare Sample (5-10 mg in 0.7 mL CDCl3 + TMS) B Insert into Spectrometer (e.g., 400 MHz) A->B C Lock & Shim B->C D Acquire 1H Spectrum (16-32 scans) C->D E Acquire 13C Spectrum (1024+ scans) C->E F Process Data (Fourier Transform, Phasing) D->F E->F G Analyze & Interpret (Reference to TMS, Assign Peaks) F->G

Caption: Standard workflow for NMR spectroscopic analysis.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding ~1 mg of the sample with 100 mg of dry KBr powder and pressing into a transparent disk.

    • Liquids: Place a thin film of the liquid between two NaCl or KBr salt plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet/salt plates).

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify key absorption bands and assign them to the corresponding functional groups.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its m/z value to the calculated molecular weight. Analyze fragmentation patterns for further structural confirmation.

Conclusion

The journey from simple precursors to the functionalized this compound is characterized by a series of distinct and observable spectroscopic changes. ¹H and ¹³C NMR confirm the precise assembly of the carbon-hydrogen framework and the interconversion of functional groups. IR spectroscopy provides unambiguous evidence of the appearance and disappearance of key bonds, particularly the hydroxyl and carbonyl groups. Finally, mass spectrometry validates the molecular weight at each crucial stage. Together, these techniques form a self-validating analytical system, providing researchers with the confidence needed to proceed with this valuable building block in the complex process of drug discovery and development.

References

A Comparative Guide to the Purity Assessment of (5-Methyl-1,3-oxazol-4-yl)methanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(5-Methyl-1,3-oxazol-4-yl)methanol is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring an oxazole ring, is a scaffold found in numerous developmental drug candidates. As with any active pharmaceutical ingredient (API) or intermediate, establishing a robust analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. Impurities, even at trace levels, can originate from starting materials, by-products of side reactions, or degradation and may possess their own undesirable pharmacological or toxicological profiles.

This guide provides an in-depth, experience-driven perspective on developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of synthesized this compound. Furthermore, we will objectively compare the performance of HPLC with alternative analytical techniques, offering supporting data to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Understanding the Analyte and Potential Impurities

The typical synthesis of this compound involves the reduction of an ester precursor, such as ethyl 5-methyloxazole-4-carboxylate, using a reducing agent like lithium borohydride.[1] Understanding this synthetic route is paramount as it allows us to anticipate potential process-related impurities.

Common Potential Impurities:

  • Unreacted Starting Material: Ethyl 5-methyloxazole-4-carboxylate.

  • By-products: 5-Methyl-1,3-oxazole-4-carboxylic acid (from hydrolysis of the ester).

  • Degradation Products: Impurities formed under stress conditions (e.g., acid, base, oxidation, heat, light).

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., Tetrahydrofuran, Methanol, Ethyl Acetate).[1][2]

The primary analytical challenge lies in developing a method that can separate the polar parent compound from these structurally similar, and potentially less polar, impurities.

The Workhorse Technique: Reversed-Phase HPLC

For non-volatile, polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is overwhelmingly the method of choice due to its versatility, robustness, and resolving power.[2][3] The separation is based on the partitioning of analytes between a polar mobile phase and a non-polar stationary phase (typically alkyl-bonded silica, such as C18).[3][4]

Causality-Driven HPLC Method Development

Developing a reliable HPLC method is an exercise in applied chemistry. Every parameter is chosen to address a specific analytical challenge.

dot

Caption: Logical workflow for HPLC method development and validation.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the incorporation of system suitability tests (SST), which ensure the analytical system is performing correctly before any samples are analyzed.[5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale & Expertise-Driven Insights
Column C18, 250 mm x 4.6 mm, 5 µm A standard C18 column provides a good starting point for balancing resolution and backpressure. The longer length enhances separation of closely eluting peaks.
Mobile Phase A 0.1% Formic Acid in Water Formic acid acts as a pH modifier to suppress the ionization of free silanol groups on the silica backbone, significantly improving peak shape for polar and basic compounds. It is also MS-compatible.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
Gradient Elution 5% to 95% B over 20 min A gradient is essential for separating the polar main peak from potential non-polar impurities in a single run. A shallow gradient ensures good resolution around the main peak.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column that balances analysis time and efficiency.
Column Temperature 30 °C Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection Wavelength 215 nm The oxazole ring lacks a strong chromophore in the higher UV range. 215 nm is a common choice for detecting compounds with limited conjugation, providing a good response for both the API and potential impurities.[7]
Injection Volume 10 µL A standard volume that minimizes potential for column overload while providing adequate signal.

| Sample Preparation | 1.0 mg/mL in 50:50 Water:Acetonitrile | The diluent should be weak enough to prevent peak distortion but strong enough to ensure complete dissolution of the analyte. |

System Suitability Test (SST) Acceptance Criteria (as per ICH Guidelines): [5][8]

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

  • %RSD for 5 replicate injections (Area & RT): ≤ 2.0%

Method Validation Summary

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9] The method described above would be validated according to ICH Q2(R2) guidelines.[10][11] The following table summarizes the key validation parameters and presents hypothetical, yet realistic, experimental data.

Validation ParameterPurposeAcceptance CriteriaHypothetical Result
Specificity To ensure the method can assess the analyte in the presence of impurities.Peak is pure; baseline resolution from known impurities and degradation products.Achieved; forced degradation showed separation from all degradants.
Linearity To demonstrate a direct correlation between concentration and response.Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over 10-150 µg/mL
Accuracy To assess the closeness of results to the true value.98.0% - 102.0% recovery99.2% - 101.3% recovery
Precision (%RSD) To measure the method's repeatability and intermediate precision.Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.S/N ratio ≥ 100.5 µg/mL
Robustness To measure the method's capacity to remain unaffected by small variations.%RSD ≤ 2.0%Passed for minor changes in flow rate (±0.1 mL/min) and column temp (±2°C).

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary technique, no single method can provide a complete picture of a compound's purity. Orthogonal methods, which rely on different physicochemical principles, are invaluable for confirmatory analysis.

dot

Caption: Workflow showing HPLC as the primary method with orthogonal techniques.

The following table provides a direct comparison of HPLC with other relevant techniques for the purity assessment of this compound.

TechniquePrinciple of Separation / DetectionAdvantages for This ApplicationLimitations for This Application
RP-HPLC Partitioning based on polarity.[3]High Resolution: Excellent for separating structurally similar impurities. Versatile & Robust: The gold standard for routine QC.[2] Quantitative: Highly accurate and precise with a reference standard.Requires Reference Standards: For impurity identification and quantification. Not for Volatiles: Unsuitable for residual solvent analysis.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid/solid stationary phase.[2]Excellent for Volatiles: The ideal method for quantifying residual solvents from synthesis. High Sensitivity: Often coupled with MS for definitive identification.Analyte is Non-Volatile: Requires derivatization of the hydroxyl group, adding complexity and potential for error. Not suitable for non-volatile impurities.
Quantitative NMR (qNMR) Signal integral is directly proportional to the number of nuclei.[12]Primary Method: Provides purity value without needing a specific reference standard of the analyte.[12] Structural Information: Can help identify unknown impurities.Lower Sensitivity: Not suitable for trace impurity detection (<0.1%). Complexity: Requires a pure internal standard and can suffer from signal overlap.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Purity of Crystalline Solids: Provides a measure of total mole fraction of impurities based on melting point depression.Requires High Purity: Only effective for samples that are already >98.5% pure.[13] Sample must be crystalline and thermally stable.
Capillary Electrophoresis (CE) Separation of ions in a capillary under the influence of an electric field.[12]High Efficiency: Can offer very high theoretical plate counts. Orthogonal Selectivity: Separation mechanism is fundamentally different from HPLC.Lower Concentration Sensitivity: Compared to HPLC-UV for this type of neutral molecule. Reproducibility: Can be more challenging to maintain than HPLC.[12]

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, a well-validated Reversed-Phase HPLC method is the undisputed technique of choice . Its high resolving power, robustness, and adaptability make it ideal for separating the main component from process-related impurities and degradation products in a quality control environment.

However, a comprehensive purity analysis, especially during drug development, should not rely on a single technique. It is highly recommended to employ orthogonal methods for a complete characterization:

  • GC-MS should be used to quantify residual solvents, which HPLC cannot detect.

  • qNMR serves as an excellent, independent method to confirm the absolute purity (assay) of a batch without reliance on a chemical reference standard.

By integrating a primary HPLC method with complementary orthogonal techniques, researchers and drug development professionals can build a comprehensive, trustworthy, and scientifically sound purity profile for this compound, ensuring the quality and integrity of their downstream research and development activities.

References

Introduction: The Critical Role of Analytical Rigor in Oxazole Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Oxazole Characterization

The oxazole ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] As researchers and drug development professionals, our ability to bring these promising compounds from the bench to the clinic hinges on our capacity to meticulously characterize them. Proving a molecule's identity, purity, and stability is not merely a procedural step; it is the foundation upon which all subsequent safety and efficacy data are built.

This guide moves beyond a simple recitation of methods. It serves as a strategic overview for designing and implementing a robust, cross-validated analytical program for novel oxazole derivatives. Cross-validation is the systematic process of comparing results from two or more distinct analytical methods to ensure their congruence and to provide a more holistic understanding of the analyte. As stipulated by international regulatory bodies, this practice is essential when data from different methods or laboratories are combined or compared to make critical decisions regarding a drug's development, safety, and efficacy.[4][5]

Here, we will dissect the causality behind experimental choices, presenting a self-validating system where orthogonal techniques confirm and complement one another, ensuring the highest degree of scientific integrity.

Pillar 1: Assembling the Analytical Toolkit for Oxazole Characterization

A comprehensive characterization of an oxazole derivative requires a multi-faceted approach, leveraging both separation science and spectroscopy. No single technique can provide all the necessary information. The synergy between these methods is what builds a complete, unambiguous analytical profile.

  • Chromatographic Techniques (The "What" and "How Much"): These methods are the workhorses for separating the target oxazole from impurities, degradants, and starting materials.

    • High-Performance Liquid Chromatography (HPLC): The preeminent technique for analyzing non-volatile and thermally sensitive molecules, which includes the vast majority of oxazole-based APIs.[6][7][8] It is the gold standard for purity assessment and quantitative assays. A reverse-phase HPLC (RP-HPLC) method is typically the first choice, offering excellent separation of polar and non-polar impurities.[9][10]

    • Gas Chromatography (GC): GC's strength lies in the analysis of volatile and thermally stable compounds.[6][7][8] For oxazole characterization, its primary role is in quantifying residual solvents and identifying volatile, low-molecular-weight impurities that may not be amenable to HPLC analysis.[11]

  • Spectroscopic Techniques (The "Who" and "How"): These methods provide definitive structural information.

    • Mass Spectrometry (MS): Delivers a precise molecular weight and a characteristic fragmentation pattern that acts as a molecular fingerprint.[12][13] When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for identifying unknown impurities. The fragmentation of the oxazole ring itself can provide valuable structural clues.[12][14][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for the complete and unambiguous elucidation of a molecule's covalent structure.[13][16] The chemical shifts and coupling constants of the protons on the oxazole ring are highly diagnostic.[2][17]

    • Infrared (IR) Spectroscopy: A rapid and effective method for identifying the functional groups present in the molecule, confirming the presence of the oxazole core and other key structural motifs.[13][18]

Pillar 2: The Cross-Validation Imperative - A Framework for Trust

Cross-validation is mandated by guidelines like ICH M10 when data from different analytical procedures are compared or combined.[4] The objective is to demonstrate that the analytical procedures are suitable for their intended purpose and that the data they generate are reliable and comparable.[19][20][21]

The decision to perform a cross-validation study is risk-based, triggered by specific scenarios in the drug development lifecycle.

G cluster_0 Triggering Event cluster_1 Decision Point cluster_2 Context cluster_3 Action cluster_4 Outcome Trigger New Analytical Data Generated Decision Compare/Combine with Existing Data? Trigger->Decision Action Perform Cross-Validation Study Decision->Action  Yes NoAction No Cross-Validation Needed (Data Not Compared) Decision->NoAction No Context1 Different Method Used (e.g., HPLC vs. GC) Context1->Action Justification Context2 Different Lab/ Site Context2->Action Justification Context3 Supporting Regulatory Decision Context3->Action Justification Action->Context1 Action->Context2 Action->Context3

Caption: Decision workflow for initiating an analytical method cross-validation study.

A Strategic Cross-Validation Workflow

For a novel oxazole API, a robust cross-validation plan ensures that the primary quality control (QC) method (typically HPLC) is supported by orthogonal techniques that provide a more complete picture of the drug substance.

G cluster_0 Primary QC Method cluster_1 Cross-Validation with Orthogonal Methods cluster_2 Integrated Analytical Profile HPLC Validated RP-HPLC Method (Assay, Purity, Stability) GCMS GC-MS (Volatile Impurities, Residual Solvents) HPLC->GCMS Compare Impurity Profiles NMR qNMR / NMR Structure (Assay Confirmation, Definitive Identification) HPLC->NMR Compare Assay Values & Confirm Structure Spectroscopy IR / MS (Identity Confirmation) HPLC->Spectroscopy Confirm Identity Profile Comprehensive, Reliable, and Defensible Characterization of Oxazole API GCMS->Profile NMR->Profile Spectroscopy->Profile

Caption: A comprehensive cross-validation workflow for an oxazole API.

Pillar 3: Data Interpretation and Comparative Analysis

The core of cross-validation lies in the objective comparison of data. The goal is to demonstrate concordance and understand any differences.

Comparative Performance: HPLC vs. GC for Oxazole Analysis

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte and potential impurities.[7][22]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for Oxazole Analysis
Analyte Suitability Non-volatile, thermally labile/stable compounds.[6][23]Volatile, thermally stable compounds.[6][23]HPLC is the primary choice as most oxazole APIs are non-volatile solids. GC is an essential orthogonal method for volatile impurities.
Mobile Phase Liquid; actively participates in separation.[8]Inert gas; carrier medium only.[8]HPLC's mobile phase versatility allows for fine-tuning separation of closely related oxazole impurities.
Operating Temperature Ambient to moderately elevated (e.g., 20-60 °C).[6]High temperatures (e.g., 150-300 °C).[6]HPLC's lower temperatures prevent degradation of potentially sensitive oxazole derivatives.
Typical Application API Assay, impurity profiling, stability testing.[7]Residual solvent analysis, volatile impurity identification.[7]The methods are complementary, not competitive. Cross-validation ensures all potential impurities (volatile and non-volatile) are controlled.
Detector Coupling UV-Vis (DAD/PDA), MS, FLD, ELSD.[6]Flame Ionization (FID), MS.[6]Coupling both HPLC and GC to MS provides definitive identification for a wide range of impurities.
Hypothetical Data Comparison for an Oxazole API (Batch XYZ-001)

This table illustrates how data from orthogonal methods are compared. While ICH M10 avoids prescriptive acceptance criteria, a common industry practice is to demonstrate statistical agreement for quantitative results.[4]

Analytical TestPrimary Method (RP-HPLC)Orthogonal MethodResult Comparison & Interpretation
Assay 99.8% w/wqNMR99.6% w/w
Impurity A (Degradant) 0.08%LC-MSConfirmed; m/z matches expected structure.
Impurity B (Starting Material) Not Detected (<0.03%)GC-MS0.04%
Identity Retention time matches reference standard.IR & MSIR spectrum conforms to reference; MS shows correct M+H⁺.

Experimental Protocols

The following protocols provide a robust starting point for the characterization of a typical novel oxazole derivative. They must be optimized and fully validated for the specific molecule and instrumentation.

Protocol 1: RP-HPLC-UV Method for Assay and Impurity Determination

This method is designed for the quantitative analysis of an oxazole API and its non-volatile impurities.

1. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS, Hypersil BDS).[24][25]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10][22]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.[9][25]

  • Column Temperature: 30 °C.

  • UV Detection: 235 nm or λmax of the oxazole chromophore.[9]

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Assay Standard: Accurately weigh ~25 mg of the oxazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent). This yields a concentration of ~500 µg/mL.

  • Impurity Standard (if available): Prepare a stock solution of known impurities and dilute to a concentration relevant to the specification limit (e.g., 0.5 µg/mL for a 0.1% limit relative to the assay concentration).

3. Sample Preparation:

  • Accurately weigh ~25 mg of the oxazole API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. Validation Procedure (Abbreviated):

  • Specificity: Inject blank, placebo (if drug product), standard, and sample. Spike the sample with known impurities and degradants (from forced degradation studies) to demonstrate peak purity and resolution.[20][26]

  • Linearity: Prepare a series of solutions from the standard stock covering 50% to 150% of the assay concentration. Plot peak area versus concentration and determine the correlation coefficient (R² > 0.999).[26]

  • Accuracy: Perform recovery studies by spiking the sample matrix with the reference standard at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery (typically 98-102%).[22][25]

  • Precision (Repeatability & Intermediate): Analyze a minimum of six replicate sample preparations. Calculate the Relative Standard Deviation (%RSD), which should typically be <2%.[20][22]

Protocol 2: GC-MS Method for Volatile Impurity and Identity Confirmation

This method is designed to identify and quantify volatile impurities (e.g., residual solvents, starting materials) and to provide orthogonal identity confirmation.[27][28]

1. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[29]

  • Scan Range: 35 - 450 amu.

2. Standard Preparation:

  • Prepare a stock solution of the oxazole reference standard in a suitable volatile solvent (e.g., Dichloromethane, Methanol) at ~1 mg/mL.

  • Prepare a mixed standard of potential volatile impurities/residual solvents at known concentrations.

3. Sample Preparation:

  • Accurately weigh ~10 mg of the oxazole API into a GC vial. Add 1 mL of solvent, cap, and vortex to dissolve.

4. Data Analysis:

  • Identity Confirmation: Compare the mass spectrum of the main peak in the sample chromatogram to that of the reference standard and a library (e.g., NIST). The fragmentation pattern must match.

  • Impurity Analysis: Identify and quantify volatile impurities by comparing their retention times and mass spectra to the impurity standard.

Conclusion

The cross-validation of analytical methods is not an optional exercise but a cornerstone of scientific rigor in pharmaceutical development. For oxazole-based drug candidates, a strategy that pairs a primary HPLC method with orthogonal techniques like GC-MS and NMR provides a self-validating analytical framework. This approach ensures that data are reliable, comparable, and defensible, ultimately safeguarding the integrity of the entire development program. By understanding the causality behind our analytical choices and systematically challenging our primary methods with alternative techniques, we build a comprehensive and trustworthy profile of these vital therapeutic molecules.

References

The (5-Methyl-1,3-oxazol-4-yl)methanol Scaffold: A Promising Architectural Motif for Dual PPARα/γ Agonists in Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Core in Modern Medicinal Chemistry

The quest for novel therapeutic agents to combat metabolic disorders such as type 2 diabetes and dyslipidemia is a paramount challenge in contemporary drug discovery. Central to this effort is the identification and optimization of molecular scaffolds that can effectively and safely modulate key biological targets. The (5-Methyl-1,3-oxazol-4-yl)methanol framework has emerged as a privileged structure in medicinal chemistry, particularly as a precursor for the development of potent peroxisome proliferator-activated receptor (PPAR) agonists.[1][2] PPARs are a group of nuclear receptor proteins that play a crucial role in regulating glucose and lipid metabolism, making them attractive targets for therapeutic intervention.[3] This guide provides a comparative analysis of the efficacy of drug candidates derived from this oxazole scaffold, with a focus on their activity as dual PPARα and PPARγ agonists, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting PPARα and PPARγ for Comprehensive Metabolic Control

PPARs exist in three main isoforms: α, γ, and δ (also known as β). Dual agonists that target both PPARα and PPARγ are of particular interest as they offer a multifaceted approach to treating metabolic syndrome.

  • PPARα activation primarily influences lipid metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[3]

  • PPARγ activation is key to improving insulin sensitivity and regulating glucose homeostasis.[1]

By simultaneously activating both receptors, dual agonists can address both dyslipidemia and hyperglycemia, the twin hallmarks of type 2 diabetes. The drugs derived from the this compound scaffold are designed to bind to the ligand-binding domains of these receptors, initiating a cascade of gene transcription that leads to the desired therapeutic effects.

cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Therapeutic Effects Drug This compound Derivative PPARa PPARα Drug->PPARa Agonism PPARg PPARγ Drug->PPARg Agonism Lipid Triglyceride Reduction HDL Increase PPARa->Lipid Glucose Improved Insulin Sensitivity Glucose Reduction PPARg->Glucose cluster_workflow PPAR Transactivation Assay Workflow A Cell Culture & Transfection B Compound Treatment A->B C Incubation (24-48h) B->C D Luciferase Assay C->D E Data Analysis (EC50) D->E

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Hydroxymethyl Oxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant potential in therapeutic areas such as oncology and inflammation.[3][4] This guide focuses on the nuanced yet critical role of the 4-hydroxymethyl substituent on the oxazole ring, providing a comparative analysis of its structural activity relationships (SAR). By examining the impact of modifying this functional group, we aim to provide actionable insights for the rational design of more potent and selective therapeutic agents.

The Significance of the 4-Hydroxymethyl Group: A Key Interaction Point

The 4-hydroxymethyl group on an oxazole ring is more than a simple substituent; it's a key player in the molecule's interaction with biological targets. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in enzyme active sites or protein receptors. Furthermore, its size, polarity, and flexibility influence the overall conformation and physicochemical properties of the molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the SAR of this specific moiety is therefore paramount for optimizing lead compounds.

Comparative Analysis of 4-Hydroxymethyl Oxazole Analogs

To elucidate the role of the 4-hydroxymethyl group, a comparative analysis of its bioisosteric replacements is essential. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.[5] The following sections compare the known or predicted effects of replacing the 4-hydroxymethyl group with other functionalities.

4-Hydroxymethyl vs. 4-Formyl and 4-Carboxy Oxazoles
Functional Group Key Properties Anticipated Impact on Biological Activity
4-Hydroxymethyl Hydrogen bond donor/acceptor, flexibleOften contributes to potent interactions with the biological target through hydrogen bonding. Can be a site for metabolism (oxidation).
4-Formyl (Aldehyde) Hydrogen bond acceptor, electron-withdrawing, reactiveThe aldehyde group can form hydrogen bonds and may also engage in covalent interactions with certain residues. Its electron-withdrawing nature can modulate the electronics of the oxazole ring, potentially influencing binding affinity. However, aldehydes can be reactive and may lead to off-target effects or instability.
4-Carboxy (Carboxylic Acid) Hydrogen bond donor/acceptor, acidic, can be chargedThe carboxylic acid group can form strong hydrogen bonds and ionic interactions. Its acidity can significantly alter the compound's solubility and pharmacokinetic properties. While it can enhance binding to some targets, it may also lead to rapid clearance. The replacement of a hydroxyl with a carboxylic acid is a common bioisosteric strategy.[5]
4-Hydroxymethyl vs. 4-Halomethyl and 4-Alkoxymethyl Oxazoles
Functional Group Key Properties Anticipated Impact on Biological Activity
4-Hydroxymethyl Hydrogen bond donor/acceptor, polarProvides a key point of interaction and influences solubility.
4-Halomethyl (e.g., -CH₂Cl, -CH₂F) Can act as a weak hydrogen bond acceptor, lipophilic, reactiveThe introduction of a halogen can increase lipophilicity, potentially improving membrane permeability. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction. However, halomethyl groups can be chemically reactive, which might lead to covalent modification of the target or off-target toxicity.
4-Alkoxymethyl (e.g., -CH₂OCH₃) Hydrogen bond acceptor, increased lipophilicityEtherification of the hydroxymethyl group removes the hydrogen bond donating capability but retains a hydrogen bond acceptor site. This modification increases lipophilicity and can block metabolic oxidation at this position, potentially improving the compound's half-life.

Mechanistic Insights: Targeting Key Signaling Pathways

Oxazole derivatives exert their biological effects by modulating various cellular signaling pathways. Two of the most significant pathways implicated in the anticancer and anti-inflammatory activity of these compounds are the Nuclear Factor-kappa B (NF-κB) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[6] In many cancers and inflammatory diseases, this pathway is constitutively active. Oxazole derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[5][7]

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Oxazole 4-Hydroxymethyl Oxazole Derivative Oxazole->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Promotes Transcription

Caption: Inhibition of the canonical NF-κB pathway by 4-hydroxymethyl oxazole derivatives.

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Certain oxazole derivatives have been identified as potent VEGFR-2 inhibitors.[8][9]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Oxazole 4-Hydroxymethyl Oxazole Derivative Oxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-hydroxymethyl oxazole derivatives.

Experimental Protocols

The following are standardized protocols for the synthesis of 4-substituted oxazoles and the evaluation of their anticancer and anti-inflammatory activities.

Synthesis of 4-Substituted Oxazoles via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a versatile method for preparing substituted oxazoles.[6]

Van_Leusen_Synthesis Start Start Materials: Aldehyde, TosMIC, Base (e.g., K₂CO₃) Reaction Reaction in Solvent (e.g., Methanol) Start->Reaction Reflux Reflux for 4-6 hours Reaction->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product 4-Substituted Oxazole Purification->Product

Caption: General workflow for the Van Leusen oxazole synthesis.

Step-by-Step Protocol:

  • To a solution of the desired aldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted oxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

MTT_Assay Start Seed Cancer Cells in 96-well plate Treatment Treat with Oxazole Derivatives (various concentrations) Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analysis Calculate IC₅₀ values Measure->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (4-hydroxymethyl oxazole and its analogs) in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[9][10]

Paw_Edema_Assay Start Administer Test Compounds to Rats/Mice Induce_Edema Inject Carrageenan into the Hind Paw Start->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Regular Intervals (0-4h) Induce_Edema->Measure_Paw_Volume Analysis Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Analysis Result Determine Anti-inflammatory Activity Analysis->Result

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Fast adult Wistar rats or Swiss albino mice for 12 hours prior to the experiment.

  • Administer the test compounds (4-hydroxymethyl oxazole and its analogs) orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).

Conclusion and Future Directions

The 4-hydroxymethyl group is a critical determinant of the biological activity of oxazole derivatives. Its ability to participate in hydrogen bonding interactions is often key to potent target engagement. However, its susceptibility to metabolic oxidation can be a liability. Bioisosteric replacement of the 4-hydroxymethyl group with functionalities such as formyl, carboxy, halomethyl, or alkoxymethyl groups presents a viable strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds.

Future research should focus on systematic studies that directly compare the in vitro and in vivo activities of a series of 4-substituted oxazoles. Such studies will provide a clearer understanding of the SAR at this position and enable the design of next-generation oxazole-based therapeutics with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for conducting such investigations.

References

A Comparative Guide to the Synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol: A Benchmarking of Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The (5-methyl-1,3-oxazol-4-yl)methanol scaffold is a crucial building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. As the demand for efficient and sustainable synthetic routes increases, a critical evaluation of established methods against novel catalytic approaches is imperative for researchers in drug discovery and development. This guide provides an in-depth comparison of a traditional reduction method for the synthesis of this compound with a modern, manganese-catalyzed one-pot approach, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of this compound

The oxazole moiety is a privileged structure in drug design, prized for its ability to engage in hydrogen bonding and its metabolic stability. The specific substitution pattern of this compound offers a versatile platform for further functionalization, making it a valuable intermediate in the synthesis of complex molecules with therapeutic potential. Consequently, the development of robust and efficient synthetic routes to this key intermediate is of paramount importance.

Traditional Synthesis: Reduction of Ethyl 5-Methyloxazole-4-carboxylate

A well-established and widely utilized method for the synthesis of this compound involves the reduction of its corresponding ethyl ester, ethyl 5-methyloxazole-4-carboxylate. This approach typically employs a metal hydride reducing agent, such as lithium borohydride (LiBH₄).

Mechanistic Considerations

The reaction proceeds via the nucleophilic addition of a hydride ion from lithium borohydride to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating an ethoxide ion and forming an aldehyde intermediate. A second hydride addition to the aldehyde yields the primary alcohol upon acidic workup. The choice of lithium borohydride is strategic; it is a milder reducing agent than lithium aluminum hydride (LAH) and offers better functional group tolerance, though it still requires careful handling due to its reactivity with protic solvents and moisture.

Experimental Protocol: Lithium Borohydride Reduction[1]

Materials:

  • Ethyl 5-methyloxazole-4-carboxylate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 5-methyloxazole-4-carboxylate (0.194 mol) in a 2:1 mixture of anhydrous THF and MeOH (450 ml).

  • At room temperature, add lithium borohydride (10.6 g, 0.485 mol) in small portions.

  • Heat the resulting mixture at 55°C overnight.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl (30 ml) and solid NH₄Cl (30.0 g).

  • Evaporate the bulk of the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate (500 ml).

  • Filter the resulting precipitate and wash it with hot ethyl acetate (2 x 100 ml).

  • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a 25:1 mixture of CHCl₃ and MeOH as the eluent.

Yield: 15.1 g (69%) of this compound as a yellowish powder.

A Modern Alternative: One-Pot Manganese-Catalyzed Dehydrogenative Synthesis

Recent advancements in catalysis have paved the way for more sustainable and atom-economical synthetic strategies. A notable example is the manganese-catalyzed one-pot synthesis of oxazoles from readily available esters and amino alcohols.[1][2] This method circumvents the need for pre-functionalized substrates and stoichiometric, hazardous reducing agents.

Mechanistic Rationale

This one-pot reaction proceeds in two main stages. The first is a manganese-catalyzed dehydrogenative coupling of an ester with an amino alcohol to form a β-ketoamide intermediate, liberating hydrogen gas in the process.[1] The use of an earth-abundant and less toxic metal like manganese is a significant advantage over precious metal catalysts.[1][3] The second stage involves the acid-catalyzed cyclodehydration of the in-situ generated β-ketoamide to furnish the oxazole ring. This tandem approach streamlines the synthetic sequence, reducing waste and purification steps.

Proposed Experimental Protocol: Manganese-Catalyzed Synthesis

The following is a proposed adaptation of the general method described by Zell et al. for the synthesis of this compound.[1]

Materials:

  • tert-Butyl acetate

  • 1-Amino-2-propanol

  • Potassium tert-butoxide (KOtBu)

  • [Mn(CO)₅Br] (or a similar Mn(I) catalyst)

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (4.0 M in 1,4-dioxane)

  • Phosphorus oxychloride (POCl₃)

Procedure:

Step 1: Dehydrogenative Amidation

  • In a Schlenk tube under an inert atmosphere, dissolve tert-butyl acetate (1.00 equiv.), 1-amino-2-propanol (1.00 equiv.), KOtBu (1.50 equiv.), and the Mn(I) catalyst (1.50 mol%) in anhydrous 1,4-dioxane (0.10 M).

  • Stir the solution at 50°C for 4 hours, then at reflux for 24 hours in an open system under anaerobic conditions.

Step 2: Cyclodehydration

  • Cool the reaction mixture to 0°C.

  • Add 4.0 M HCl in 1,4-dioxane (1.50 equiv.) and stir for 5 minutes at 0°C.

  • Slowly add POCl₃ (3.00 equiv.) and stir the reaction mixture at 85°C for 4 hours.

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis

ParameterTraditional LiBH₄ ReductionModern Mn-Catalyzed Synthesis
Starting Materials Ethyl 5-methyloxazole-4-carboxylatetert-Butyl acetate, 1-amino-2-propanol
Reagents Lithium borohydride (stoichiometric)Mn(I) catalyst (catalytic), POCl₃
Overall Yield ~69%[4]Potentially up to 97% (based on similar substrates)[1]
Reaction Steps 1 (plus workup and purification)2 (in one pot)
Safety Considerations LiBH₄ is flammable and reacts violently with water.Mn catalysts are generally less toxic than precious metals; POCl₃ is corrosive.
Atom Economy Moderate; involves hydride quenching.High; byproduct is H₂.
Environmental Impact Use of a stoichiometric hazardous reagent.Use of an earth-abundant metal catalyst; potential for greener solvents.

Visualization of Synthetic Pathways

traditional_synthesis start Ethyl 5-methyloxazole-4-carboxylate intermediate Reduction & Workup start->intermediate 55°C, overnight reagent LiBH₄, THF/MeOH product This compound intermediate->product Purification

Caption: Traditional synthesis via lithium borohydride reduction.

modern_synthesis start_ester tert-Butyl acetate intermediate Dehydrogenative Amidation (in situ) start_ester->intermediate Reflux start_amino_alcohol 1-Amino-2-propanol start_amino_alcohol->intermediate Reflux catalyst [Mn(I)] catalyst, KOtBu cyclization Cyclodehydration (POCl₃) intermediate->cyclization One-Pot product This compound cyclization->product Purification

Caption: Modern one-pot manganese-catalyzed synthesis.

Conclusion and Future Outlook

The traditional synthesis of this compound via lithium borohydride reduction is a reliable method that provides the target compound in good yield. However, it relies on a stoichiometric and hazardous reducing agent.

In contrast, the modern manganese-catalyzed one-pot synthesis represents a significant advancement in terms of efficiency, safety, and sustainability. By utilizing an earth-abundant metal catalyst and readily available starting materials, this approach offers a potentially higher-yielding and more atom-economical route. The one-pot nature of the reaction also reduces operational complexity and waste generation.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, and available resources. However, the manganese-catalyzed method presents a compelling case for its adoption, particularly in the context of green and sustainable chemistry initiatives. Further optimization of this catalytic system for the specific synthesis of this compound could lead to an even more robust and industrially viable process.

References

Comparative Analysis of Fluorinated vs. Non-Fluorinated Oxazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxazoles and Fluorine in Medicinal Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Its value lies in its rigid, planar structure and its ability to participate in hydrogen bonding and π-stacking interactions, making it an excellent pharmacophore for engaging with biological targets.

Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[3][4] The "fluorine factor" is compelling: substituting a hydrogen atom with fluorine—an element of similar size but vastly different electronegativity—can profoundly alter a molecule's physicochemical and pharmacological profile.[3] Key benefits often include enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to target proteins.[5][6][7][8]

This guide provides a comparative analysis of fluorinated versus non-fluorinated oxazole derivatives. We will dissect the causal relationships between fluorination and resulting property changes, supported by experimental data and detailed, self-validating protocols to empower researchers in their drug development endeavors.

The Physicochemical Impact of Fluorination on the Oxazole Scaffold

The introduction of fluorine can fundamentally reshape a molecule's interaction with its biological environment. These changes are not merely additive but are a result of complex electronic and conformational effects.

Causality Behind Fluorination Choices

The decision to fluorinate a lead compound is driven by the need to overcome specific liabilities. If a promising non-fluorinated oxazole exhibits rapid metabolism, introducing a fluorine atom at the site of metabolic attack can act as a "metabolic shield." Conversely, if a compound's lipophilicity is too high or too low for optimal absorption and distribution, fluorination offers a tool for fine-tuning this critical parameter.

cluster_0 Initial Lead Compound cluster_1 Identified Liabilities cluster_2 Improved Properties Non_Fluorinated_Oxazole Non-Fluorinated Oxazole Derivative Poor_Metabolic_Stability Poor Metabolic Stability Non_Fluorinated_Oxazole->Poor_Metabolic_Stability Suboptimal_Lipophilicity Suboptimal Lipophilicity (LogP) Non_Fluorinated_Oxazole->Suboptimal_Lipophilicity Low_Binding_Affinity Low Binding Affinity Non_Fluorinated_Oxazole->Low_Binding_Affinity Strategic_Fluorination Strategic Fluorination Poor_Metabolic_Stability->Strategic_Fluorination Suboptimal_Lipophilicity->Strategic_Fluorination Low_Binding_Affinity->Strategic_Fluorination Blocked_Metabolism Blocked Metabolic Sites Strategic_Fluorination->Blocked_Metabolism Modulated_LogP Modulated LogP / pKa Strategic_Fluorination->Modulated_LogP Enhanced_Binding Enhanced Target Binding Strategic_Fluorination->Enhanced_Binding

Figure 1: Logical workflow illustrating the strategic decision to fluorinate a lead oxazole derivative to address common drug discovery liabilities.

1. Lipophilicity (LogP) Modulation

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[9][10][11] While often assumed to universally increase lipophilicity, fluorine's effect is nuanced. A single fluorine on an aromatic ring typically increases LogP, whereas aliphatic fluorination, especially with multiple fluorine atoms, can sometimes decrease it due to strong inductive effects.[5][12][13] This modulation allows for precise control over a compound's ability to permeate cell membranes.[14]

Table 1: Comparative Lipophilicity Data (Illustrative)

Compound Structure (R-group on Oxazole) LogP (Experimental) Rationale for Change
Oxazole-A -Phenyl 2.1 Baseline lipophilicity.
Oxazole-AF -4-Fluorophenyl 2.5 Increased. The lipophilic character of the C-F bond outweighs its inductive effects in an aromatic system.
Oxazole-B -Ethyl 1.4 Baseline for aliphatic substituent.

| Oxazole-BF3 | -Trifluoroethyl | 1.6 | Moderately increased. The CF3 group is highly lipophilic, contributing more to partitioning than the non-fluorinated ethyl group. |

2. Enhancement of Metabolic Stability

A major hurdle in drug development is rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes in the liver.[15][16] Fluorination provides a powerful defense. The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol), making it resistant to enzymatic cleavage.[3] Placing a fluorine atom at a metabolically vulnerable position—a "soft spot"—can effectively block oxidation and prolong the drug's half-life.[17][18]

Table 2: Comparative In Vitro Metabolic Stability Data (Illustrative)

Compound In Vitro Half-Life (t½, min) in HLM* Intrinsic Clearance (CLint, µL/min/mg) Interpretation
Oxazole-A 15 46.2 Rapidly metabolized, likely via oxidation on the phenyl ring.

| Oxazole-AF | 75 | 9.2 | Significantly stabilized. The fluorine atom at the para-position blocks a primary site of CYP-mediated hydroxylation.[5] |

*HLM: Human Liver Microsomes

Impact on Biological Activity: Beyond Physicochemical Changes

The electronic perturbations caused by fluorine's high electronegativity can directly influence a drug's interaction with its target protein.

  • Altered Acidity/Basicity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups.[5][19] This change in ionization state at physiological pH can dramatically affect a molecule's solubility and its ability to form crucial ionic bonds within a protein's active site.

  • Enhanced Binding Interactions: The polarized C-F bond can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions with polar residues in the target protein, thereby increasing binding affinity and potency.[7]

Table 3: Comparative Biological Activity Against Target X (Illustrative)

Compound IC₅₀ (nM) Fold Change vs. Non-fluorinated Rationale for Potency Change
Oxazole-A 120 - Baseline activity.

| Oxazole-AF | 15 | 8x Improvement | The fluorine atom likely forms a key hydrogen bond or favorable dipole interaction with an active site residue, significantly enhancing binding affinity. |

Experimental Protocols: A Framework for Self-Validating Comparison

To ensure trustworthy and reproducible data, rigorous experimental design is paramount. The following protocols describe standard, validated methods for assessing lipophilicity and metabolic stability.

Protocol 1: Determination of Lipophilicity via Shake-Flask (n-Octanol/Water) Method

This "gold standard" method directly measures the partitioning of a compound between a lipid-like (n-octanol) and an aqueous phase.[20][21][22]

Rationale: The choice of n-octanol is a long-established proxy for the lipid bilayer of cell membranes.[10] Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter concentrations and invalidate the results. Analysis by a high-dynamic-range detector system ensures accurate quantification even when concentrations in one phase are very low.[23]

prep 1. Solvent Preparation - Saturate n-octanol with water - Saturate water (pH 7.4 buffer) with n-octanol dissolve 2. Compound Dissolution - Dissolve test compound in one phase (e.g., aqueous buffer) prep->dissolve mix 3. Partitioning - Add equal volume of the second phase - Shake vigorously at constant temp (e.g., 25°C) for a set time (e.g., 24h) to reach equilibrium dissolve->mix separate 4. Phase Separation - Centrifuge to ensure complete separation of aqueous and organic layers mix->separate analyze 5. Quantification - Sample each phase - Analyze concentration via HPLC-UV/MS separate->analyze calculate 6. Calculation LogP = log₁₀ ([Compound]octanol / [Compound]aqueous) analyze->calculate

Figure 2: Workflow for the shake-flask method to determine LogP.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a phosphate buffer solution at pH 7.4. In a large separatory funnel, mix the buffer with n-octanol (1:1 v/v) and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Stock Solution: Prepare a stock solution of the test compound (fluorinated or non-fluorinated oxazole) in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the compound's stock solution in the aqueous buffer.

  • Equilibration: Cap the vial tightly and shake on a mechanical shaker at a constant temperature (25°C) for 24 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to ensure a clean separation of the two layers.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a validated HPLC method with UV or MS detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within liver microsomes.[15][16][24]

Rationale: HLMs are a subcellular fraction of the liver containing a high concentration of drug-metabolizing enzymes.[24] The reaction requires NADPH as an essential cofactor for CYP enzyme activity.[24] The reaction is stopped ("quenched") with a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts enzymatic activity. The disappearance of the parent compound over time is monitored by LC-MS/MS, a highly sensitive and specific analytical technique.[25][26]

cluster_0 Incubation Setup cluster_1 Reaction cluster_2 Analysis pre_incubate 1. Pre-incubation - Mix Test Compound, Buffer, and Liver Microsomes - Equilibrate at 37°C initiate 2. Initiate Reaction - Add NADPH cofactor to start metabolism pre_incubate->initiate timepoints 3. Time-Point Sampling - Remove aliquots at t = 0, 5, 15, 30, 60 min initiate->timepoints quench 4. Quench Reaction - Add cold Acetonitrile with Internal Standard to each aliquot timepoints->quench analyze 5. LC-MS/MS Analysis - Centrifuge to pellet protein - Analyze supernatant for remaining parent compound quench->analyze calculate 6. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->calculate

Figure 3: Workflow for an in vitro metabolic stability assay using liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a stock solution of the test compound (1 mM in DMSO). Prepare an NADPH regenerating system solution.

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution. This is your t=0 time point.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing 150 µL of ice-cold acetonitrile with a suitable internal standard to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Synthetic Considerations

The synthesis of fluorinated oxazoles often involves either building the ring from fluorinated precursors or late-stage fluorination. Common methods include the oxidative cyclization of fluorinated enamides or van Leusen-type reactions using fluorinated aldehydes.[27][28]

precursor Fluorinated Precursor (e.g., Fluoro-aldehyde) cyclization Cyclization Reaction (e.g., van Leusen) precursor->cyclization reagent Non-fluorinated Reagent (e.g., TosMIC) reagent->cyclization product Fluorinated Oxazole Derivative cyclization->product

Figure 4: A generalized synthetic strategy for accessing fluorinated oxazoles.

Conclusion and Outlook

The strategic fluorination of oxazole derivatives is a validated and powerful technique in medicinal chemistry for enhancing drug-like properties. As demonstrated, introducing fluorine can significantly improve metabolic stability and modulate lipophilicity, which in turn can lead to substantial gains in biological potency.[7][8] However, the effects are highly context-dependent, and there is no substitute for empirical testing.

The decision to fluorinate must be data-driven, guided by a clear understanding of the liabilities of the parent non-fluorinated compound. By employing the robust experimental protocols outlined in this guide, researchers can systematically evaluate the impact of fluorination and make informed decisions to accelerate the development of safer and more effective oxazole-based therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of (5-Methyl-1,3-oxazol-4-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is (5-Methyl-1,3-oxazol-4-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. While its discovery and application are the focus of innovation, the responsibility of ensuring its safe handling and disposal is paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

The procedural recommendations outlined herein are synthesized from the foundational principles of chemical hygiene and hazardous waste management established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2] Given the limited specific public data on this compound, this guide incorporates best practices derived from the safety data for analogous structures and the well-documented hazards of related chemical families, such as substituted oxazoles and methanol derivatives.[3][4][5][6][7]

I. Hazard Assessment and Risk Mitigation

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is critical. While a comprehensive toxicological profile for this compound may not be readily available, its structural components suggest a need for cautious handling. The presence of the oxazole ring and the methanol group indicates that it should be treated as a potentially hazardous substance.

Inferred Hazards:

  • Irritation: Similar to many organic compounds, it may cause skin and eye irritation upon contact.[8]

  • Toxicity: The methanol moiety suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Methanol itself is toxic, causing damage to the central nervous system and eyes.[5][6][7]

  • Flammability: While not confirmed, the organic nature of the compound suggests it may be flammable.

These inferred hazards necessitate a stringent adherence to safety protocols to minimize exposure risks.

II. Personal Protective Equipment (PPE) and Engineering Controls

To ensure a safe working environment, the use of appropriate PPE and engineering controls is non-negotiable. All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[9][10]

PPE / Engineering ControlSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and accidental contact with the eyes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection A fully buttoned laboratory coatProvides a barrier against accidental spills.
Engineering Control Certified Chemical Fume HoodMinimizes inhalation exposure by containing and exhausting vapors.[9][10]
III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it should be treated as hazardous waste.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13] The "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA), must be followed.[2]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[14][15]

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for this compound waste. The container must be marked with "Hazardous Waste" and the full chemical name.[13][14]

  • Liquid Waste: Collect all unused or spent solutions containing this compound in a designated liquid hazardous waste container.

  • Solid Waste: Any solid waste contaminated with the compound, such as gloves, weighing papers, or absorbent materials from a spill, must be collected in a separate, clearly labeled solid hazardous waste container.[14]

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from the first rinse must be collected as hazardous waste.[8][14]

Step 2: Waste Accumulation and Storage

Accumulate the hazardous waste in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure containers are kept tightly sealed when not in use.[13]

Step 3: Professional Disposal

The final and most critical step is the disposal through a licensed environmental waste management company.

  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS office will have established procedures and contracts with certified hazardous waste disposal vendors.[14]

  • Documentation: Accurately document the contents of the waste container. This is a legal requirement to ensure the waste is managed and treated correctly.[12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_final Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused/Spent solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

IV. Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[14]

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to these rigorous, step-by-step procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.